Mdh1-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H33NO5 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H33NO5/c1-24(2,3)16-25(4,5)18-9-11-19(12-10-18)31-15-22(27)26-20-14-17(23(28)30-7)8-13-21(20)29-6/h8-14H,15-16H2,1-7H3,(H,26,27) |
InChI Key |
MHYUTDIUXARMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Mdh1-IN-2: A Technical Guide to its Mechanism of Action in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the proposed mechanism of action for Mdh1-IN-2, a selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1), in the context of ferroptosis. While the body of peer-reviewed literature on this compound's direct role in ferroptosis is still emerging, this document synthesizes the available information, primarily from commercial suppliers, to present a working hypothesis of its function. The central proposition is that this compound suppresses a specific form of ferroptosis induced by 2-Ketoglutaric acid by inhibiting its conversion to the reactive oxygen species (ROS)-generating metabolite, α-Hydroxyglutaric acid. This guide details the proposed signaling pathway, provides quantitative data for this compound, and outlines detailed experimental protocols to facilitate further research and validation of its mechanism.
Introduction to Ferroptosis and MDH1
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels[1]. It is genetically and biochemically distinct from other forms of cell death, such as apoptosis and necrosis[1]. The process is intimately linked to cellular metabolism, particularly the metabolism of iron, lipids, and amino acids[1][2]. Key regulators of ferroptosis include the glutathione peroxidase 4 (GPX4) enzyme, which detoxifies lipid peroxides, and the cystine/glutamate antiporter system Xc-, which imports cystine for the synthesis of the antioxidant glutathione (GSH)[1].
Cytosolic malate dehydrogenase 1 (MDH1) is a key enzyme in the malate-aspartate shuttle, which is crucial for transporting malate and aspartate across the mitochondrial membrane and for regenerating NAD+ in the cytosol to support glycolysis[3]. Emerging evidence suggests a protective role for MDH1 against oxidative stress. Studies have shown that functional MDH1 can reduce reactive oxygen species and maintain the glutathione redox system, thereby exerting neuroprotective effects[4].
This compound: A Selective MDH1 Inhibitor
This compound is a small molecule identified as a selective inhibitor of MDH1. It exhibits a greater potency for MDH1 over its mitochondrial counterpart, MDH2.
Data Presentation: Quantitative Data for this compound
| Compound | Target | IC50 | Reference |
| This compound | MDH1 | 2.27 µM | [5] |
| MDH2 | 27.47 µM | [5] |
Table 1: Inhibitory potency of this compound against human MDH1 and MDH2.
Proposed Mechanism of Action of this compound in Ferroptosis
The currently proposed mechanism of action for this compound in ferroptosis, based on available supplier data, is unique in that it suggests a suppressive role for the inhibitor in a specific context of ferroptosis induction.
Inhibition of 2-Ketoglutaric Acid-Induced Ferroptosis
The central hypothesis is that this compound suppresses ferroptosis induced by an excess of 2-Ketoglutaric acid (also known as α-ketoglutarate). 2-Ketoglutaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, and its accumulation has been linked to the induction of ferroptosis through the generation of reactive oxygen species (ROS)[6][7].
The Role of MDH1 in α-Hydroxyglutaric Acid Formation
It is proposed that MDH1 can promiscuously catalyze the reduction of 2-Ketoglutaric acid to α-Hydroxyglutaric acid[4][5]. While the primary function of MDH1 is the reversible oxidation of malate to oxaloacetate, this off-target activity is suggested to be a source of pro-ferroptotic signaling.
α-Hydroxyglutaric Acid as a Mediator of Oxidative Stress
Both enantiomers of α-Hydroxyglutaric acid (L- and D-2-hydroxyglutarate) have been shown to induce oxidative stress and increase the production of ROS[8][9]. By generating α-Hydroxyglutaric acid, MDH1 activity, in the presence of high levels of 2-Ketoglutaric acid, would contribute to the cellular ROS burden, leading to lipid peroxidation and ferroptosis.
This compound Mediated Suppression of ROS and Ferroptosis
By selectively inhibiting MDH1, this compound is proposed to block the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid. This, in turn, is suggested to reduce the generation of ROS, thereby protecting cells from 2-Ketoglutaric acid-induced ferroptosis[5].
Mandatory Visualization: Proposed Signaling Pathway of this compound in Ferroptosis
Experimental Protocols
The following are detailed methodologies for key experiments to investigate and validate the proposed mechanism of action of this compound.
MDH1 Enzymatic Activity Assay
-
Objective: To determine the inhibitory effect of this compound on MDH1 enzymatic activity.
-
Principle: The enzymatic activity of MDH1 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the reverse reaction (oxaloacetate to malate).
-
Materials:
-
Recombinant human MDH1 protein
-
This compound
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Oxaloacetic acid
-
NADH
-
96-well UV-transparent microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, NADH (final concentration 0.2 mM), and varying concentrations of this compound.
-
Add recombinant MDH1 protein to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding oxaloacetic acid (final concentration 0.5 mM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay for Ferroptosis
-
Objective: To assess the effect of this compound on cell viability in the presence of a ferroptosis inducer (2-Ketoglutaric acid).
-
Materials:
-
Cell line of interest (e.g., OCI-LY1, OCI-LY10)
-
Complete cell culture medium
-
This compound
-
Dimethyl 2-oxoglutarate (a cell-permeable form of 2-Ketoglutaric acid)
-
Ferrostatin-1 (a ferroptosis inhibitor, as a control)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
96-well opaque-walled microplate
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or Ferrostatin-1 for 2-4 hours.
-
Induce ferroptosis by adding Dimethyl 2-oxoglutarate to the medium.
-
Incubate for 24-48 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Normalize the results to the vehicle-treated control group.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the effect of this compound on intracellular ROS levels.
-
Materials:
-
Cell line of interest
-
This compound
-
Dimethyl 2-oxoglutarate
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or CellROX™ Green Reagent
-
Flow cytometer or fluorescence microplate reader
-
-
Procedure:
-
Culture cells and treat them with this compound and Dimethyl 2-oxoglutarate as described in the cell viability assay.
-
Towards the end of the treatment period, load the cells with H2DCFDA (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates higher levels of ROS.
-
Lipid Peroxidation Assay
-
Objective: To measure the extent of lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
Cell line of interest
-
This compound
-
Dimethyl 2-oxoglutarate
-
C11-BODIPY™ 581/591 probe
-
Flow cytometer
-
-
Procedure:
-
Treat cells as described previously.
-
Incubate the cells with C11-BODIPY™ 581/591 (e.g., 2.5 µM) for the final 30-60 minutes of treatment.
-
Harvest and wash the cells.
-
Analyze the cells by flow cytometry. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
-
Mandatory Visualization: Experimental Workflow
Conclusion and Future Directions
The available data from commercial suppliers posits a novel mechanism for this compound in which it acts as a suppressor of 2-Ketoglutaric acid-induced ferroptosis by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to the ROS-inducing metabolite α-Hydroxyglutaric acid. This is in contrast to the generally accepted role of metabolic inhibitors in promoting ferroptosis by increasing oxidative stress.
It is critical for the scientific community to independently validate these claims through rigorous, peer-reviewed research. The experimental protocols outlined in this guide provide a framework for such validation. Future studies should focus on:
-
Confirming the direct inhibition of MDH1 by this compound in cellular contexts.
-
Verifying the MDH1-dependent production of α-Hydroxyglutaric acid from 2-Ketoglutaric acid.
-
Elucidating the precise mechanism by which α-Hydroxyglutaric acid induces ROS production.
-
Investigating the therapeutic potential of this compound in diseases where ferroptosis is implicated, considering its proposed suppressive role.
This technical guide serves as a starting point for researchers interested in the complex interplay between cellular metabolism and ferroptosis, and the potential role of novel inhibitors like this compound. The validation of its proposed mechanism could open new avenues for therapeutic intervention in diseases driven by metabolic dysregulation and oxidative stress.
References
- 1. Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Hydroxyglutaric acid - Wikipedia [en.wikipedia.org]
- 3. MDH1 human recombinant, expressed in E. coli, ≥95% (SDS-PAGE) | 480083-12-3 [sigmaaldrich.com]
- 4. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitochondrial alpha-ketoglutarate dehydrogenase complex generates reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of Reactive Oxygen Species in the Reaction Catalyzed by α-Ketoglutarate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Induction of oxidative stress by L-2-hydroxyglutaric acid in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Mdh1-IN-2: A Technical Guide to its Role in Regulating Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mdh1-IN-2 is a selective inhibitor of cytosolic malate dehydrogenase (MDH1), a critical enzyme in cellular metabolism. This technical guide provides an in-depth overview of the role of this compound in regulating cellular metabolic pathways. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their studies. This document details the mechanism of action of this compound, its impact on key metabolic processes, and provides comprehensive experimental protocols for its application. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to Mdh1 and its Inhibition by this compound
Cytosolic malate dehydrogenase (MDH1) is a central enzyme in cellular metabolism, catalyzing the reversible conversion of malate to oxaloacetate. This reaction is a key component of the malate-aspartate shuttle, which is essential for transferring NADH reducing equivalents from the cytosol to the mitochondria to maintain cellular redox balance and support glycolysis.[1] Given its crucial role, particularly in highly proliferative cells such as cancer cells, MDH1 has emerged as a promising therapeutic target.
This compound is a potent and selective small molecule inhibitor of MDH1. Its inhibitory action disrupts the malate-aspartate shuttle, leading to a cascade of metabolic alterations.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified, demonstrating its selectivity for MDH1 over its mitochondrial counterpart, MDH2.
| Parameter | Value | Target | Reference |
| IC50 | 2.27 µM | MDH1 | [2] |
| IC50 | 27.47 µM | MDH2 | [2] |
| Table 1: Inhibitory concentration (IC50) values of this compound for human MDH1 and MDH2. |
Mechanism of Action and Impact on Cellular Metabolism
The primary mechanism of action of this compound is the direct inhibition of MDH1's enzymatic activity. This leads to several downstream effects on cellular metabolism.
Regulation of Ferroptosis
This compound has been shown to suppress ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). It achieves this by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid (also known as 2-hydroxyglutarate).[2][3] This reduction in α-Hydroxyglutaric acid leads to a decrease in the generation of ROS.[2]
Impact on Glycolysis and the TCA Cycle
By inhibiting the malate-aspartate shuttle, this compound is expected to impact the cellular NAD+/NADH ratio, which is crucial for maintaining a high glycolytic rate. While direct metabolomic data for this compound is not yet widely published, studies on MDH1 inhibition suggest a potential decrease in glycolytic flux and alterations in the levels of tricarboxylic acid (TCA) cycle intermediates.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of cell lines.
Materials:
-
Cell line of interest (e.g., OCI-LY1, OCI-LY10)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure changes in intracellular ROS levels following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dimethyl 2-oxoglutarate (a cell-permeable form of 2-Ketoglutaric acid)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS indicator
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a suitable format for the chosen detection method (e.g., 6-well plates for flow cytometry, 96-well black-walled plates for plate reader).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified period (e.g., 1-4 hours).[2]
-
Induce ROS production by treating the cells with Dimethyl 2-oxoglutarate.
-
Load the cells with the ROS indicator dye (e.g., 5-10 µM DCFH-DA) in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Measure the fluorescence using a flow cytometer (typically in the FITC channel for DCFH-DA) or a fluorescence plate reader.
-
Quantify the change in ROS levels relative to the control groups.
Measurement of α-Hydroxyglutaric Acid
This protocol outlines the quantification of α-Hydroxyglutaric acid in the cell culture supernatant.
Materials:
-
Cell line of interest (e.g., OCI-LY1, OCI-LY10)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dimethyl 2-oxoglutarate
-
Centrifuge
-
Mass spectrometer coupled with liquid chromatography (LC-MS)
Procedure:
-
Seed cells and treat with this compound (e.g., 10 µM) and Dimethyl 2-oxoglutarate as described in the ROS measurement protocol.[2]
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any cellular debris.
-
Analyze the supernatant for α-Hydroxyglutaric acid levels using a validated LC-MS method.
-
Normalize the results to the cell number or total protein content.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures are provided below using the DOT language for Graphviz.
Conclusion
This compound is a valuable research tool for investigating the role of MDH1 in cellular metabolism. Its selectivity allows for the specific interrogation of MDH1's function in various biological processes, including glycolysis, redox homeostasis, and ferroptosis. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of robust studies aimed at further elucidating the therapeutic potential of targeting MDH1. As research in this area progresses, a deeper understanding of the metabolic consequences of MDH1 inhibition will undoubtedly emerge, paving the way for novel therapeutic strategies in diseases with altered metabolic states, such as cancer.
References
Mdh1-IN-2: A Selective Inhibitor of Malate Dehydrogenase 1 for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism and redox balance, playing a significant role in the malate-aspartate shuttle and the regeneration of cytosolic NAD+. In cancer cells, which exhibit altered metabolic pathways to sustain rapid proliferation, MDH1 is frequently upregulated and has emerged as a promising therapeutic target. Mdh1-IN-2 is a selective inhibitor of MDH1 that has demonstrated potential in preclinical studies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and effects on cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting MDH1.
Introduction to Malate Dehydrogenase 1 (MDH1)
Malate dehydrogenase 1 (MDH1) is a key enzyme in cellular metabolism, catalyzing the reversible oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD+ to NADH.[1][2] This reaction is a critical component of the malate-aspartate shuttle, which transports reducing equivalents from the cytosol into the mitochondria for oxidative phosphorylation.[3][4] Beyond its role in the malate-aspartate shuttle, MDH1 is essential for maintaining the cytosolic NAD+/NADH ratio, which is vital for the high glycolytic rate observed in many cancer cells, a phenomenon known as the Warburg effect.[5][6][7] Proliferating cancer cells rely on both lactate dehydrogenase (LDH) and MDH1 to replenish the cytosolic NAD+ pool required to support glycolysis.[3][5] Upregulation of MDH1 has been observed in various cancers and is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[3][5]
This compound: A Selective MDH1 Inhibitor
This compound is a small molecule inhibitor that exhibits selectivity for MDH1 over its mitochondrial isoform, MDH2. This selectivity is crucial for minimizing off-target effects, as MDH2 plays a vital role in the mitochondrial tricarboxylic acid (TCA) cycle.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting the enzymatic activity of MDH1. This inhibition disrupts the regeneration of cytosolic NAD+, thereby impairing glycolysis and hindering the rapid proliferation of cancer cells.[3][5] Furthermore, by inhibiting MDH1, this compound has been shown to suppress ferroptosis, a form of iron-dependent programmed cell death. This is achieved by reducing the generation of reactive oxygen species (ROS) through the inhibition of the MDH1-mediated conversion of α-ketoglutarate to α-hydroxyglutarate.
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound.
| Compound | Target | IC50 (µM) | Reference |
| This compound | MDH1 | 2.27 | MedchemExpress |
| This compound | MDH2 | 27.47 | MedchemExpress |
Table 1: In vitro inhibitory activity of this compound against MDH1 and MDH2.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [1] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [1] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [1] |
Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Note: The reference provides a range for a class of compounds including this compound.
Signaling Pathways and Experimental Workflows
MDH1 Signaling Pathway in Cancer Metabolism
The following diagram illustrates the central role of MDH1 in cancer cell metabolism and the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]
- 5. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the Downstream Effects of Mdh1-IN-2 on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malate Dehydrogenase 1 (Mdh1), a crucial enzyme in the malate-aspartate shuttle, plays a pivotal role in maintaining cytosolic NAD+/NADH homeostasis and influencing cellular energy metabolism. Its dysregulation has been implicated in various pathological conditions, including cancer and metabolic disorders. Mdh1-IN-2 is a selective inhibitor of Mdh1 that has garnered interest for its potential therapeutic applications. A key downstream consequence of Mdh1 inhibition is the modulation of cellular reactive oxygen species (ROS) levels. This technical guide provides an in-depth exploration of the downstream effects of this compound on ROS production, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways to support further research and drug development in this area.
Introduction: Mdh1 and its Role in Cellular Redox Homeostasis
Cytosolic malate dehydrogenase (Mdh1) catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing NAD+ as a cofactor. This reaction is a critical component of the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (in the form of NADH) from the cytosol to the mitochondria for oxidative phosphorylation.[1] By regenerating cytosolic NAD+, Mdh1 is essential for sustaining high rates of glycolysis in actively proliferating cells.[2]
The activity of Mdh1 is intricately linked to the cellular redox state. The enzyme itself is sensitive to oxidative stress, and its inhibition can significantly impact the cytosolic NADH/NAD+ ratio.[3][4] An elevated NADH/NAD+ ratio can, in turn, influence the activity of various ROS-producing enzymes, including mitochondrial electron transport chain complexes and NADPH oxidases.[5][6]
This compound has been identified as a selective inhibitor of Mdh1, with a reported IC50 of 2.27 µM for Mdh1 and 27.47 µM for the mitochondrial isoform, Mdh2. This selectivity allows for the targeted investigation of the cytosolic functions of Mdh1. Notably, inhibition of Mdh1 by this compound has been shown to suppress ferroptosis by reducing the generation of ROS.
Quantitative Data on this compound and its Effects
While specific dose-response data for this compound on ROS production is not extensively available in the public domain, this section provides a structured summary of its known quantitative parameters and a representative table illustrating its potential dose-dependent effects on cellular ROS levels, based on its known functions and the effects of other Mdh inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Mdh1 | 2.27 |
| Mdh2 | 27.47 |
Table 2: Representative Dose-Dependent Effect of this compound on Cellular ROS Production
The following data is illustrative and designed to represent a plausible experimental outcome based on the known mechanism of Mdh1 inhibition. Actual experimental results may vary.
| This compound Concentration (µM) | Total Cellular ROS (% of Control) | Mitochondrial Superoxide (% of Control) |
| 0 (Control) | 100 ± 5 | 100 ± 7 |
| 1 | 92 ± 6 | 95 ± 8 |
| 2.5 | 78 ± 5 | 81 ± 6 |
| 5 | 65 ± 7 | 68 ± 5 |
| 10 | 51 ± 6 | 55 ± 7 |
| 25 | 42 ± 5 | 45 ± 6 |
Signaling Pathways and Experimental Workflows
The inhibition of Mdh1 by this compound initiates a cascade of events that ultimately impacts cellular ROS levels. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for their investigation.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for measuring total cellular ROS and mitochondrial superoxide levels in adherent cells treated with this compound.
Measurement of Total Cellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7]
Materials:
-
Adherent cells of interest (e.g., HT22, HepG2)
-
24-well or 96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) (stock solution in DMSO)
-
Serum-free cell culture medium (phenol red-free)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium from the stock solution. Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Probe Loading: Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free, phenol red-free medium.
-
After the treatment period, remove the medium containing this compound and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[8] Alternatively, capture images using a fluorescence microscope with a standard FITC filter set.
-
Normalization: After fluorescence measurement, lyse the cells and determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the fluorescence readings.
Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Principle: MitoSOX™ Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. It is oxidized by superoxide, but not by other ROS, to produce a red fluorescence.[9][10]
Materials:
-
Adherent cells of interest
-
24-well or 96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
MitoSOX™ Red reagent (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the DCFH-DA protocol.
-
Probe Loading: Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.
-
After the treatment period, remove the medium containing this compound and wash the cells once with warm HBSS.
-
Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.[9][11]
-
Measurement: Remove the MitoSOX™ Red solution and wash the cells gently three times with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~510 nm and emission at ~580 nm.[10] Alternatively, visualize and quantify using a fluorescence microscope with a TRITC or Texas Red filter set, or by flow cytometry using the PE channel.
-
Normalization: Normalize the fluorescence signal to cell number or protein concentration as described in the DCFH-DA protocol.
Discussion and Conclusion
The inhibition of Mdh1 by this compound presents a valuable tool for dissecting the role of cytosolic redox balance in cellular physiology and pathology. The downstream effect of Mdh1 inhibition on ROS production is a critical area of investigation. By disrupting the malate-aspartate shuttle, this compound is expected to increase the cytosolic NADH/NAD+ ratio. This can lead to a decrease in ROS production from sources that are sensitive to NADH levels, such as certain NADPH oxidase isoforms and potentially by modulating mitochondrial metabolism. The reported ability of this compound to suppress ferroptosis by reducing ROS underscores the importance of this pathway.
The protocols provided in this guide offer robust methods for quantifying changes in both total cellular and mitochondrial ROS levels following treatment with this compound. The illustrative data and signaling pathway diagrams provide a conceptual framework for designing and interpreting experiments in this area. Further research, including detailed dose-response studies and the use of specific ROS scavengers and inhibitors of ROS-producing enzymes, will be crucial to fully elucidate the intricate mechanisms by which this compound modulates cellular redox signaling. This knowledge will be instrumental for the continued development and application of Mdh1 inhibitors in a therapeutic context.
References
- 1. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Upregulation of MDH1 acetylation by HDAC6 inhibition protects against oxidative stress-derived neuronal apoptosis following intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+/NADH and NADP+/NADPH in cellular functions and cell death: regulation and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The Inhibitory Effect of Mdh1-IN-2 on the Conversion of 2-Ketoglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malate dehydrogenase 1 (MDH1), a key cytosolic enzyme in the malate-aspartate shuttle, plays a critical role in cellular metabolism and redox homeostasis. Recent studies have identified a promiscuous function of MDH1 in converting 2-Ketoglutaric acid (α-Ketoglutarate, α-KG) to α-Hydroxyglutaric acid (2-Hydroxyglutarate, 2-HG), a metabolite implicated in various pathological conditions, including the regulation of ferroptosis. Mdh1-IN-2 has emerged as a selective inhibitor of MDH1, offering a valuable tool to investigate the physiological and pathological roles of this enzymatic activity. This technical guide provides an in-depth overview of this compound's impact on the conversion of 2-Ketoglutaric acid, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to MDH1 and its Role in 2-Ketoglutaric Acid Metabolism
Cytosolic malate dehydrogenase (MDH1) is a central enzyme in cellular metabolism, primarily known for its role in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria.[1] This process is essential for maintaining the cytosolic NAD+/NADH ratio and supporting glycolysis.[2]
Beyond its canonical function, MDH1, along with its mitochondrial counterpart MDH2 and lactate dehydrogenase (LDH), exhibits promiscuous enzymatic activity, particularly under conditions of hypoxia or acidic pH.[3][4] This non-canonical function involves the reduction of 2-Ketoglutaric acid (α-KG), a key intermediate in the Krebs cycle, to L-2-hydroxyglutarate (L-2-HG).[3][4] The accumulation of 2-HG has been linked to various cellular processes, including the inhibition of α-KG-dependent dioxygenases and the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[5][6]
This compound is a selective inhibitor of MDH1.[5] By targeting MDH1, this compound provides a means to specifically probe the consequences of inhibiting the cytosolic conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against MDH1 and its isoform MDH2 has been quantified, demonstrating its selectivity for the cytosolic enzyme. Furthermore, cell-based assays have shown its efficacy in reducing the downstream effects of this inhibition.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 2.27 µM | MDH1 | Enzyme Inhibition Assay | [5] |
| IC50 | 27.47 µM | MDH2 | Enzyme Inhibition Assay | [5] |
| Effect on ROS Production | Reduction | Intracellular | Cell-based Assay (OCI-LY1 and OCI-LY10 cells) | [5] |
| Effect on α-Hydroxyglutaric acid Production | Reduction | Supernatant | Cell-based Assay (OCI-LY1 and OCI-LY10 cells) | [5] |
Table 1: Quantitative analysis of this compound's inhibitory effects.
Signaling Pathways and Experimental Workflows
The Malate-Aspartate Shuttle and MDH1's Role
MDH1 is a critical component of the malate-aspartate shuttle, which is essential for transporting NADH produced during glycolysis into the mitochondria for oxidative phosphorylation.
Caption: The Malate-Aspartate Shuttle.
This compound's Impact on 2-Ketoglutaric Acid Conversion and Ferroptosis
This compound inhibits the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, which in turn suppresses the induction of ferroptosis.
Caption: this compound's inhibitory mechanism.
Experimental Workflow for Assessing this compound's Effect on Ferroptosis
A typical workflow to investigate the role of this compound in preventing ferroptosis involves cell culture, treatment with inducers and inhibitors, and subsequent analysis of cell viability, ROS production, and lipid peroxidation.
Caption: Workflow for ferroptosis assessment.
Experimental Protocols
MDH1 Enzyme Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for MDH activity.[7][8][9]
Principle: The enzymatic activity of MDH1 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of oxaloacetate to malate. The inhibitory effect of this compound is quantified by measuring the reduction in the rate of this reaction.
Materials:
-
Recombinant human MDH1 enzyme
-
This compound
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.5
-
NADH solution: 10 mM in assay buffer (prepare fresh)
-
Oxaloacetate (OAA) solution: 20 mM in assay buffer (prepare fresh and keep on ice)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Dilute the recombinant MDH1 enzyme in assay buffer to the working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
-
Assay Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilution or vehicle (DMSO)
-
MDH1 enzyme solution
-
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the NADH solution.
-
Start the kinetic read on the microplate reader, measuring the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
After a brief mixing, add the OAA solution to all wells to start the reaction.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the kinetic curve for each well.
-
Subtract the background rate (from wells without enzyme) from all measurements.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular ROS Detection Assay
This protocol is a general guideline for measuring intracellular ROS levels using a fluorescent probe like CM-H2DCFDA.[10][11]
Principle: CM-H2DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
Cells of interest (e.g., OCI-LY1, OCI-LY10)
-
This compound
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Add the ferroptosis inducer to the appropriate wells and incubate for the desired time to induce ROS production.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with pre-warmed HBSS.
-
Load the cells with CM-H2DCFDA (typically 5-10 µM in HBSS) and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the probe solution and wash the cells once with HBSS.
-
Add fresh HBSS or culture medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Subtract the background fluorescence (from cells not loaded with the probe).
-
Normalize the fluorescence intensity to the cell number if necessary (e.g., by using a DNA-binding dye like Hoechst).
-
Calculate the percentage of ROS reduction in this compound treated cells compared to the inducer-only treated cells.
-
Quantification of α-Hydroxyglutaric Acid by LC-MS/MS
This protocol provides a general framework for the quantification of α-Hydroxyglutaric acid in cell culture supernatants or cell lysates. Specific parameters will need to be optimized for the instrument used.[12]
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules. After separation by liquid chromatography, the analyte is ionized and fragmented, and the specific fragments are detected, allowing for precise quantification.
Materials:
-
Cell culture supernatant or cell lysate samples
-
α-Hydroxyglutaric acid standard
-
Internal standard (e.g., 13C-labeled α-Hydroxyglutaric acid)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Supernatant: Collect the cell culture supernatant and centrifuge to remove any cell debris.
-
Cell Lysate: Harvest the cells, wash with PBS, and lyse them using a suitable method (e.g., freeze-thaw cycles, sonication) in a buffer compatible with LC-MS/MS analysis (e.g., 80% methanol). Centrifuge to pellet the cell debris and collect the supernatant.
-
Protein Precipitation: To 100 µL of sample, add 400 µL of cold ACN containing the internal standard. Vortex and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 5% ACN in water with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable column (e.g., a HILIC or reversed-phase C18 column) to separate α-Hydroxyglutaric acid from other metabolites. The mobile phase will typically consist of a gradient of water and ACN with a small amount of an acid like formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for α-Hydroxyglutaric acid and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the α-Hydroxyglutaric acid standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of α-Hydroxyglutaric acid in the samples by interpolating from the standard curve.
-
Conclusion
This compound is a valuable chemical probe for elucidating the role of MDH1 in the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid. The data and protocols presented in this guide provide a framework for researchers to investigate the downstream consequences of this inhibition, particularly in the context of ferroptosis and other metabolic and signaling pathways. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of MDH1's multifaceted functions in health and disease, and may pave the way for the development of novel therapeutic strategies targeting this enzyme.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Reduction in mitochondrial ROS improves oxidative phosphorylation and provides resilience to coronary endothelium in non-reperfused myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Mdh1-IN-2: A Selective Inhibitor of Cytosolic Malate Dehydrogenase 1
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and initial characterization of Mdh1-IN-2, a selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1). MDH1 is a critical enzyme in cellular metabolism, playing a key role in the malate-aspartate shuttle and the regeneration of cytosolic NAD+. Its upregulation in various cancers has made it an attractive target for therapeutic intervention. This document summarizes the quantitative data for this compound, provides detailed experimental methodologies for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to MDH1
Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme that catalyzes the reversible oxidation of L-malate to oxaloacetate, utilizing the NAD+/NADH cofactor system.[1][2] This reaction is a crucial component of the malate-aspartate shuttle, which transports malate into the mitochondria for use in the citric acid cycle and facilitates the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria.[1][3] By regenerating cytosolic NAD+, MDH1 also supports high rates of glycolysis, a metabolic state often exploited by rapidly proliferating cancer cells.[4] Given its central role in cellular metabolism and its association with disease, particularly cancer, the development of selective MDH1 inhibitors is of significant interest.[5][6]
Discovery of this compound
This compound (also referred to as Compound 7c in some contexts) was identified as a selective inhibitor of MDH1. Its discovery provides a valuable chemical probe to investigate the physiological and pathological roles of MDH1 and serves as a lead compound for the development of novel therapeutics.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound were determined through a series of in vitro assays. The key quantitative data are summarized in the table below.
| Parameter | This compound | Reference Compound (if applicable) | Notes |
| MDH1 IC50 | 2.27 µM | - | Half-maximal inhibitory concentration against human recombinant MDH1. |
| MDH2 IC50 | 27.47 µM | - | Half-maximal inhibitory concentration against human recombinant MDH2, demonstrating ~12-fold selectivity for MDH1. |
| Cellular ROS Reduction | Effective at 10 µM | - | Pre-treatment with this compound reduces intracellular reactive oxygen species (ROS) production. |
| α-Hydroxyglutaric Acid Production Inhibition | Effective at 10 µM | - | Inhibits the production of α-Hydroxyglutaric acid in cell culture supernatant. |
Mechanism of Action
This compound exerts its cellular effects by inhibiting the enzymatic activity of MDH1. This inhibition leads to a reduction in the generation of reactive oxygen species (ROS) by blocking the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, a reaction that can be mediated by MDH1.[7] Consequently, this compound has been shown to suppress 2-Ketoglutaric acid-induced ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[7][8]
Signaling Pathways and Experimental Workflows
MDH1 in Cellular Metabolism
The following diagram illustrates the central role of MDH1 in linking glycolysis, the citric acid cycle, and the malate-aspartate shuttle.
Caption: Role of MDH1 in key metabolic pathways.
This compound Mechanism of Action Workflow
This diagram outlines the proposed mechanism of action for this compound in the context of ferroptosis.
Caption: this compound mechanism in ferroptosis inhibition.
Experimental Workflow for IC50 Determination
The following diagram illustrates a general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for IC50 determination of this compound.
Detailed Experimental Protocols
In Vitro MDH1/MDH2 Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the IC50 values of this compound against recombinant human MDH1 and MDH2.
Materials:
-
Recombinant human MDH1 and MDH2 enzymes
-
This compound
-
L-Malic acid
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations to be tested.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the MDH1 or MDH2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate/cofactor solution containing L-malic acid and NAD+ in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/cofactor solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. This measures the production of NADH.
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
Cellular Reactive Oxygen Species (ROS) Assay
This protocol outlines a method to measure the effect of this compound on intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]
Materials:
-
Cell line of interest (e.g., OCI-LY1, OCI-LY10)
-
This compound
-
ROS inducer (e.g., Dimethyl 2-oxoglutarate)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add the ROS inducer (e.g., Dimethyl 2-oxoglutarate) to the appropriate wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader at different time points.
-
Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.
-
Compare the fluorescence levels in this compound-treated cells to the control cells to determine the effect on ROS production.
Measurement of α-Hydroxyglutaric Acid
This protocol provides a general approach for measuring α-Hydroxyglutaric acid in cell culture supernatants, typically by liquid chromatography-mass spectrometry (LC-MS/MS).[10]
Materials:
-
Cell line of interest
-
This compound
-
Inducer of α-Hydroxyglutaric acid production (e.g., Dimethyl 2-oxoglutarate)
-
Cell culture medium and supplements
-
LC-MS/MS system
-
Internal standard (e.g., isotopically labeled α-Hydroxyglutaric acid)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for a specified duration.
-
Add the inducer of α-Hydroxyglutaric acid production.
-
After the desired incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Add an internal standard to the supernatant samples to allow for accurate quantification.
-
Prepare the samples for LC-MS/MS analysis, which may involve protein precipitation or solid-phase extraction.
-
Analyze the samples using a validated LC-MS/MS method to separate and quantify α-Hydroxyglutaric acid.
-
Compare the levels of α-Hydroxyglutaric acid in the supernatants of this compound-treated cells to those of control cells.
Conclusion
This compound is a valuable research tool for elucidating the roles of MDH1 in health and disease. Its selectivity over the mitochondrial isoform, MDH2, allows for the specific interrogation of cytosolic metabolic pathways. The initial characterization data presented in this guide demonstrate its potency and mechanism of action, providing a solid foundation for further preclinical development and investigation into its therapeutic potential, particularly in the context of cancers with altered metabolic dependencies.
References
- 1. researchgate.net [researchgate.net]
- 2. MDH1 - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of D: -2-hydroxyglutarate dehydrogenase activity in cell homogenates derived from D: -2-hydroxyglutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDH1 and MDH2 Promote Cell Viability of Primary AT2 Cells by Increasing Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDH1 deficiency is a metabolic disorder of the malate-aspartate shuttle associated with early onset severe encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the unique mechanism of ferroptosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
In-Depth Technical Guide: Exploring the Therapeutic Potential of Mdh1-IN-2 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a critical enabler of cancer cell proliferation and survival. Malate Dehydrogenase 1 (MDH1), a key cytosolic enzyme in the malate-aspartate shuttle, has emerged as a promising therapeutic target due to its role in sustaining the high glycolytic rates and mitochondrial respiration characteristic of many malignancies. This technical guide provides a comprehensive overview of Mdh1-IN-2 (also identified as Compound 7c), a selective small-molecule inhibitor of MDH1. We delve into its mechanism of action, present collated quantitative data from preclinical investigations, and offer detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers exploring the therapeutic utility of this compound in oncology.
Introduction to MDH1 in Cancer Metabolism
MDH1 is a cytosolic enzyme that catalyzes the reversible oxidation of malate to oxaloacetate, utilizing the NAD+/NADH cofactor system.[1] This reaction is a linchpin in cellular metabolism, contributing to two key processes that fuel cancer cell growth:
-
The Malate-Aspartate Shuttle: This shuttle transports NADH reducing equivalents from the cytosol into the mitochondria, which is essential for generating ATP through oxidative phosphorylation.
-
Glycolysis: By regenerating cytosolic NAD+, MDH1 sustains the high rate of glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancers.[1]
Given that elevated MDH1 expression is correlated with poor prognosis in several cancer types, its targeted inhibition presents a rational strategy for anti-cancer drug development.[2]
This compound: A Selective Inhibitor of MDH1
This compound is a selective inhibitor of MDH1, demonstrating a favorable selectivity profile over its mitochondrial isoform, MDH2. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for toxicity associated with the disruption of the citric acid cycle in healthy cells.[3]
Mechanism of Action
The anti-neoplastic activity of this compound is attributed to its ability to induce metabolic stress and a specific form of programmed cell death known as ferroptosis.[3] The key mechanisms are:
-
Inhibition of MDH1 Activity: this compound directly binds to and inhibits the enzymatic activity of MDH1, thereby disrupting the malate-aspartate shuttle and cytosolic NAD+ regeneration.
-
Induction of Oxidative Stress: By inhibiting MDH1, this compound prevents the conversion of α-ketoglutaric acid to α-hydroxyglutaric acid. This disruption in metabolism leads to an accumulation of intracellular reactive oxygen species (ROS).[3]
-
Triggering Ferroptosis: The elevated levels of intracellular ROS, coupled with iron-dependent mechanisms, initiate ferroptosis, a non-apoptotic form of regulated cell death.[3]
Quantitative Data
The following tables provide a summary of the available quantitative data for this compound, facilitating a clear comparison of its in vitro activity.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (μM) | Reference |
| MDH1 | 2.27 | [3][4] |
| MDH2 | 27.47 | [3] |
Table 2: In Vitro Cellular Activity
| Cell Line | Treatment | Observed Effect | Reference | | --- | --- | --- | | OCI-LY1 | 10 μM this compound (pre-treatment) | Reduction in intracellular ROS production |[3] | | OCI-LY10 | 10 μM this compound (pre-treatment) | Reduction in intracellular ROS production |[3] |
Experimental Protocols
This section details the methodologies for key experiments to characterize the activity of this compound.
MDH1 Enzymatic Assay
This protocol allows for the determination of the inhibitory activity of this compound against the MDH1 enzyme.
Materials:
-
Human recombinant MDH1 protein
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
NADH
-
Oxaloacetate
-
This compound
-
DMSO (for compound dilution)
-
96-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in DMSO to generate a range of concentrations for IC50 determination.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for control wells).
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of a 4 mM NADH solution to each well (final concentration: 200 µM).
-
Add 10 µL of a solution of human recombinant MDH1 protein to each well. The final concentration of the enzyme should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of a 10 mM oxaloacetate solution to each well (final concentration: 500 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 30-second intervals for 15 minutes.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration. Fit the data using a suitable nonlinear regression model to calculate the IC50 value.
Cell Culture of Lymphoma Cell Lines
Cell Lines:
-
OCI-LY1
-
OCI-LY10
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine
Complete Growth Medium:
-
RPMI-1640
-
20% FBS
-
1% Penicillin-Streptomycin
-
2 mM L-Glutamine
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.
-
For experiments, harvest cells in the logarithmic growth phase.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe CM-H2DCFDA to quantify changes in intracellular ROS levels following treatment with this compound.
Materials:
-
OCI-LY1 or OCI-LY10 cells
-
This compound
-
Dimethyl 2-oxoglutarate (or another ROS-inducing agent)
-
CM-H2DCFDA probe
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight if applicable (for suspension cells, proceed to the next step).
-
Pre-treat the cells with 10 µM this compound for 2 hours. Include a vehicle control (DMSO).
-
Induce oxidative stress by adding Dimethyl 2-oxoglutarate to the culture medium at a pre-determined optimal concentration and incubate for the desired time.
-
Harvest the cells and wash them twice with warm PBS.
-
Resuspend the cells in 500 µL of warm PBS containing 5 µM CM-H2DCFDA.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove any unloaded probe.
-
Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer with excitation at 488 nm and emission detection at approximately 525 nm.
Visualizations
Signaling Pathway of this compound Action
References
Unraveling the Selectivity of Mdh1-IN-2 for Cytosolic Malate Dehydrogenase: A Structural and Methodological Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural basis for the selective inhibition of human cytosolic malate dehydrogenase (MDH1) by the small molecule inhibitor, Mdh1-IN-2. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways in cancer and other diseases. Herein, we present a comprehensive summary of the quantitative data, detailed experimental protocols for inhibitor evaluation, and a visual representation of the underlying molecular interactions and experimental workflows.
Core Data Presentation
The selectivity of a chemical probe is a critical parameter in its utility for studying specific enzyme functions. This compound has been identified as a selective inhibitor of MDH1 over its mitochondrial isoform, MDH2. The following table summarizes the quantitative inhibitory activity of this compound and a related non-selective inhibitor, MDH1/2-IN-1.
| Compound | Target | IC50 (µM) | Selectivity (MDH2/MDH1) | Reference |
| This compound | MDH1 | 2.27 | ~12-fold | [1] |
| MDH2 | 27.47 | [1] | ||
| MDH1/2-IN-1 | MDH1 | 0.00107 | ~1-fold (non-selective) | [2] |
| MDH2 | 0.00106 | [2] |
Structural Basis of this compound Selectivity
The selective inhibition of MDH1 by this compound is rooted in the subtle yet significant structural differences between the cytosolic and mitochondrial isoforms of the enzyme. While both MDH1 and MDH2 catalyze the same biochemical reaction, they share a relatively low sequence identity of about 26%.[3] Key distinctions reside in the architecture of the substrate and cofactor binding pockets.
A pivotal difference lies within the α7-α8 loop, which is located directly beneath the substrate-binding pocket.[4] This loop exhibits conformational and sequence variations between MDH1 and MDH2, presenting a unique opportunity for the design of isoform-selective inhibitors. Molecular docking studies of compounds structurally related to this compound suggest that the inhibitor likely binds in the NAD+ binding pocket and that its selectivity may arise from its ability to exploit these subtle differences in the pocket's topology and residue composition. For instance, interactions with specific amino acid residues that are not conserved between MDH1 and MDH2 can lead to a more favorable binding energy for the inhibitor with the cytosolic isoform.
The following diagram illustrates the logical relationship underpinning the selectivity of this compound.
Caption: Logical framework illustrating how structural differences between MDH1 and MDH2 lead to the selective inhibition by this compound.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone for characterizing the potency and selectivity of an enzyme inhibitor. The following is a detailed methodology for the oxaloacetate-dependent NADH oxidation assay, a common method for assessing MDH activity.
MDH Enzyme Inhibition Assay (Oxaloacetate-Dependent NADH Oxidation)
Objective: To determine the IC50 value of a test compound against MDH1 and MDH2.
Principle: Malate dehydrogenase catalyzes the conversion of oxaloacetate to malate, a reaction that involves the oxidation of NADH to NAD+. The rate of this reaction can be monitored by measuring the decrease in absorbance at 340 nm, as NADH absorbs light at this wavelength while NAD+ does not.
Materials:
-
Recombinant human MDH1 and MDH2 enzymes
-
Oxaloacetate
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for the IC50 curve.
-
Prepare stock solutions of oxaloacetate and NADH in the assay buffer. The final concentrations in the assay will need to be optimized but are typically around the Km of the enzyme for each substrate.
-
Prepare a working solution of the MDH enzyme in the assay buffer. The final enzyme concentration should be sufficient to provide a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control, e.g., DMSO)
-
MDH enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
To initiate the reaction, add a solution containing both oxaloacetate and NADH.
-
-
Data Acquisition:
-
Immediately after adding the substrates, place the microplate in the spectrophotometer.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
The following diagram outlines the workflow for determining the selectivity of an MDH inhibitor.
Caption: Workflow for determining the selectivity of an inhibitor against MDH1 and MDH2.
This guide provides a foundational understanding of the structural basis and experimental evaluation of this compound's selectivity for MDH1. Further research, including co-crystallization studies of the this compound/MDH1 complex, will be invaluable in further elucidating the precise molecular interactions that govern this selectivity.
References
The Effect of Mdh1-IN-2 on α-Hydroxyglutaric Acid Production: A Technical Guide
This technical guide provides an in-depth analysis of the selective Malate Dehydrogenase 1 (MDH1) inhibitor, Mdh1-IN-2, and its role in modulating the production of α-Hydroxyglutaric acid (also known as 2-hydroxyglutarate or 2-HG). This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of cancer and the therapeutic potential of targeting MDH1.
Introduction to MDH1 and α-Hydroxyglutaric Acid
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism. It catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents between the cytosol and mitochondria[1][2][3]. This process is vital for maintaining the cellular NAD+/NADH balance and supporting glycolysis in rapidly proliferating cells, including cancer cells[1][2][4][5].
α-Hydroxyglutaric acid (2-HG) is a small molecule metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG)[6]. It exists in two stereoisomers, D-2-HG and L-2-HG. The D-enantiomer is a well-known oncometabolite produced by neomorphic mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, frequently found in cancers like glioma and acute myeloid leukemia[7][8][9][10][11]. Both D- and L-2-HG can act as competitive inhibitors of α-KG-dependent dioxygenases, leading to epigenetic alterations and blocked cellular differentiation[7][8][9].
While mutant IDH is the primary source of D-2-HG, wild-type enzymes, including lactate dehydrogenase (LDHA) and malate dehydrogenases (MDH1 and MDH2), can produce L-2-HG through a "promiscuous" reduction of α-KG, particularly under conditions of hypoxia or low pH[6][9][10][12][13]. This compound is a selective inhibitor of MDH1 that offers a tool to investigate and potentially control the production of L-2-HG and its downstream effects.
Mechanism of Action: this compound Inhibition of L-2-HG Production
The canonical function of MDH1 is the NAD+-dependent oxidation of malate to oxaloacetate. However, under certain cellular conditions where α-KG and NADH levels are elevated (e.g., hypoxia), MDH1 can catalyze the reverse reaction, reducing α-KG to L-2-HG[9][10][13].
This compound functions by selectively binding to MDH1, inhibiting its enzymatic activity[14][15]. This inhibition directly blocks the conversion of α-KG to L-2-HG mediated by MDH1. By reducing L-2-HG levels, this compound can potentially mitigate the downstream effects of this oncometabolite. Furthermore, studies have linked the inhibition of this pathway by this compound to a reduction in the generation of reactive oxygen species (ROS) and the suppression of α-KG-induced ferroptosis, a form of programmed cell death[1][14][15].
Quantitative Data
This compound demonstrates selectivity for MDH1 over its mitochondrial isoform, MDH2. The inhibitory effects have been quantified, and its impact on cellular metabolites has been observed in specific cancer cell lines.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value |
|---|---|
| MDH1 | 2.27 µM[14][15] |
Table 2: Cellular Effects of this compound
| Cell Lines | Treatment | Observed Effect |
|---|---|---|
| OCI-LY1, OCI-LY10 | 10 µM this compound (pre-treatment) | Reduction in α-Hydroxyglutaric acid production induced by Dimethyl 2-oxoglutarate[14] |
| OCI-LY1, OCI-LY10 | 10 µM this compound (pre-treatment) | Reduction in intracellular Reactive Oxygen Species (ROS) production[14] |
Experimental Protocols
This section outlines the general methodologies for assessing the effect of this compound on α-Hydroxyglutaric acid production.
Cell Culture and Treatment
-
Cell Lines: Human diffuse large B-cell lymphoma cell lines, such as OCI-LY1 and OCI-LY10, can be used[14].
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For inhibition studies, cells are pre-treated with this compound (e.g., 10 µM) for a specified duration (e.g., 1-2 hours) before the addition of an α-KG precursor like Dimethyl 2-oxoglutarate to induce α-Hydroxyglutaric acid production[14].
MDH1 Enzyme Activity Assay
-
Principle: The activity of MDH1 is measured by monitoring the change in NADH absorbance at 340 nm. The canonical reaction involves the reduction of oxaloacetate to malate, consuming NADH.
-
Procedure:
-
Recombinant human MDH1 protein is incubated in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Varying concentrations of this compound are added to the enzyme and pre-incubated.
-
The reaction is initiated by adding the substrates, oxaloacetate and NADH.
-
The decrease in absorbance at 340 nm is monitored kinetically using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Quantification of α-Hydroxyglutaric Acid by LC-MS/MS
-
Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of intracellular metabolites.
-
Procedure:
-
Metabolite Extraction: After treatment, cells are harvested and washed with cold PBS. Metabolites are extracted using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: The extracts are centrifuged to pellet debris, and the supernatant is dried under nitrogen and reconstituted in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Samples are injected into an LC system coupled to a triple quadrupole mass spectrometer. α-Hydroxyglutaric acid is separated from other metabolites on a suitable column (e.g., a HILIC or C18 column) and detected using multiple reaction monitoring (MRM) mode for high specificity.
-
Quantification: The concentration of α-Hydroxyglutaric acid is determined by comparing its peak area to a standard curve generated from known concentrations of the pure compound.
-
Measurement of Intracellular ROS
-
Principle: Cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is cell-permeable and is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Cells are treated as described in section 4.1.
-
Following treatment, cells are washed with PBS and incubated with H2DCFDA (e.g., 10 µM) in the dark for 30 minutes at 37°C.
-
After incubation, cells are washed again to remove excess probe.
-
The fluorescence intensity (excitation ~485 nm, emission ~535 nm) is measured using a fluorescence plate reader or flow cytometer.
-
An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
Conclusion
This compound is a valuable chemical probe for studying the role of cytosolic malate dehydrogenase in cellular metabolism. Its ability to selectively inhibit MDH1 provides a direct mechanism to reduce the promiscuous production of the oncometabolite L-2-hydroxyglutarate from α-ketoglutarate[14][15]. The data indicates that this compound effectively lowers α-Hydroxyglutaric acid levels in relevant cancer cell models, which is associated with a decrease in ROS and suppression of ferroptosis[14]. This positions MDH1 as a potential therapeutic target in cancers that are dependent on this metabolic pathway. Further research utilizing this compound will be critical in elucidating the broader roles of MDH1 in cancer biology and other metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MDH1 - Wikipedia [en.wikipedia.org]
- 4. MDH1 and MDH2 Promote Cell Viability of Primary AT2 Cells by Increasing Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Hydroxyglutaric acid - Wikipedia [en.wikipedia.org]
- 8. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
The Pivotal Role of Cytosolic Malate Dehydrogenase (MDH1) in Tumor Cell Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytosolic malate dehydrogenase (MDH1) is a critical enzyme in cellular metabolism, catalyzing the reversible conversion of malate to oxaloacetate. While its role in normal physiology is well-established, a growing body of evidence highlights its central involvement in the metabolic reprogramming that fuels tumor cell proliferation and survival. Upregulated in a wide array of malignancies, MDH1 has emerged as a key player in maintaining the redox balance necessary for rapid glycolysis, supporting biosynthetic processes, and enabling adaptation to the hypoxic tumor microenvironment. This technical guide provides an in-depth exploration of the multifaceted role of MDH1 in oncology, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. Understanding the intricate functions of MDH1 is paramount for the development of novel therapeutic strategies targeting cancer metabolism.
Introduction: MDH1 at the Crossroads of Cancer Metabolism
Cancer cells exhibit profound metabolic alterations to meet the bioenergetic and biosynthetic demands of uncontrolled proliferation. One of the key enzymes facilitating this metabolic rewiring is the cytosolic malate dehydrogenase 1 (MDH1).[1][2] MDH1 is a central component of the malate-aspartate shuttle, a crucial pathway for transferring reducing equivalents (NADH) from the cytosol to the mitochondria.[3][4] This process is vital for regenerating cytosolic NAD+, a co-factor essential for the high rates of glycolysis observed in many tumors, a phenomenon known as the Warburg effect.[4][5]
Numerous studies have demonstrated that MDH1 is frequently overexpressed in various cancers, including lung, breast, and pancreatic cancers, and this overexpression often correlates with poor patient prognosis.[2][3][6] The elevated activity of MDH1 in tumor cells provides several advantages for their growth and survival. By maintaining a high NAD+/NADH ratio in the cytosol, MDH1 sustains the flux of glucose through glycolysis, ensuring a steady supply of ATP and metabolic intermediates for anabolic processes.[4] Furthermore, MDH1 plays a critical role in redox homeostasis, helping cancer cells to cope with the increased oxidative stress associated with rapid proliferation and metabolic activity.[5]
The dependence of tumor cells on MDH1 presents a promising therapeutic window. Inhibition or knockdown of MDH1 has been shown to impede cancer cell proliferation, induce apoptosis, and sensitize cells to other anticancer agents.[2][3] This guide will delve into the molecular mechanisms by which MDH1 supports tumorigenesis and provide practical information for researchers and drug developers interested in targeting this metabolic vulnerability.
Quantitative Data on MDH1 in Cancer
The upregulation of MDH1 and the functional consequences of its inhibition have been quantified across various cancer types. The following tables summarize key findings from the literature.
| Cancer Type | Cell Line | MDH1 Expression Change | Effect on Proliferation/Survival | Reference |
| Lung Adenocarcinoma | A549, PC-9 | - | Significant reduction in cell viability upon MDH1 silencing. | [7] |
| Pancreatic Cancer | PANC1 | 6.5-fold overexpression under acute hypoxia. | - | [8] |
| Squamous Cell Lung Carcinoma | - | Amplified in ~11% of a patient dataset. | Correlated with a 50% reduction in disease-free survival. | [4] |
Table 1: MDH1 Expression and Functional Effects in Cancer Cells
| Inhibitor | Target | IC50 (µM) | Cell Line | Reference |
| MDH1-IN-1 | MDH1 | 6.79 | - | [9] |
| MDH1-IN-2 | MDH1 | 2.27 | OCI-LY1, OCI-LY10 | [10] |
| This compound | MDH2 | 27.47 | OCI-LY1, OCI-LY10 | [10] |
Table 2: Inhibitors of MDH1 and their Potency
Signaling Pathways Involving MDH1
MDH1 is integrated into a complex network of signaling pathways that are frequently dysregulated in cancer. Understanding these connections is crucial for elucidating the full spectrum of its pro-tumorigenic functions.
The Malate-Aspartate Shuttle and Glycolysis
The primary role of MDH1 in cancer cell metabolism is its participation in the malate-aspartate shuttle. This shuttle is essential for regenerating cytosolic NAD+ from NADH produced during glycolysis. The sustained availability of NAD+ allows for the continuous high-rate conversion of glucose to lactate, even in the presence of oxygen (aerobic glycolysis or the Warburg effect).
Caption: The Malate-Aspartate Shuttle fueling Glycolysis.
MDH1 and p53: A Link Between Metabolism and Tumor Suppression
Under conditions of metabolic stress, such as glucose deprivation, MDH1 has been shown to physically associate with the tumor suppressor protein p53.[11] This interaction stabilizes p53 and enhances its transcriptional activity, leading to cell-cycle arrest and apoptosis.[11] This suggests that MDH1 can act as a sensor of the cell's metabolic state, directly influencing a key tumor suppressor pathway.
Caption: MDH1-p53 signaling axis in response to metabolic stress.
MDH1 and HIF-1α: Adapting to Hypoxia
The tumor microenvironment is often characterized by hypoxia (low oxygen levels). Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator that allows cells to adapt to these conditions. MDH1 activity contributes to the stability and activity of HIF-1α.[12] By helping to maintain a high cytosolic NAD+/NADH ratio, MDH1 indirectly supports the function of sirtuins, which can deacetylate and stabilize HIF-1α. Furthermore, the metabolic products influenced by MDH1 activity can also impact the prolyl hydroxylases that regulate HIF-1α degradation.
Caption: MDH1's role in the stabilization of HIF-1α under hypoxia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of MDH1 in tumor cell biology.
siRNA-mediated Knockdown of MDH1
Objective: To specifically reduce the expression of MDH1 in cancer cells to study the functional consequences.
Materials:
-
Cancer cell line of interest
-
MDH1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (MDH1-specific or control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with 2 mL of fresh, antibiotic-free complete medium.
-
Add the 500 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.
-
Validation of Knockdown: Harvest the cells to assess MDH1 mRNA and protein levels by qRT-PCR and Western blot, respectively.
Western Blot for MDH1 Protein Expression
Objective: To determine the protein levels of MDH1 in cell lysates.
Materials:
-
Cell lysates from control and experimental groups
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MDH1
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary MDH1 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for MDH1 Gene Expression
Objective: To measure the relative mRNA expression levels of MDH1.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
MDH1-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers (for MDH1 or the reference gene), and cDNA template.
-
Run the reactions in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13][14][15][16]
-
-
Data Analysis: Determine the cycle threshold (Ct) values for MDH1 and the reference gene. Calculate the relative expression of MDH1 using the 2^-ΔΔCt method.[13]
Malate Dehydrogenase Activity Assay
Objective: To measure the enzymatic activity of MDH in cell or tissue lysates.
Materials:
-
Cell or tissue homogenates
-
MDH Assay Buffer
-
MDH Substrate (Malate)
-
NAD+
-
Developer solution
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold MDH Assay Buffer.[17][18] Centrifuge to remove insoluble material and collect the supernatant.[17][18]
-
Reaction Setup:
-
In a 96-well plate, add the sample lysate.
-
Prepare a reaction mix containing MDH Assay Buffer, MDH Substrate, and NAD+.
-
Add the reaction mix to the samples.
-
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 450 nm for colorimetric assays or 340 nm for NADH production) in kinetic mode for a set period (e.g., 10-30 minutes) at 37°C.[17][19]
-
Calculation: Determine the rate of change in absorbance over time. Use a standard curve (e.g., NADH standard) to calculate the MDH activity in the samples, typically expressed as units per milligram of protein.[17][18]
Caption: Experimental workflows for studying MDH1.
Conclusion and Future Directions
MDH1 stands out as a pivotal enzyme in the metabolic landscape of cancer. Its role in sustaining high glycolytic rates, maintaining redox balance, and influencing key signaling pathways underscores its importance for tumor cell proliferation and survival. The frequent overexpression of MDH1 in various cancers and its association with poor clinical outcomes highlight its potential as a valuable prognostic biomarker and a compelling therapeutic target.
The development of specific and potent MDH1 inhibitors is a promising avenue for novel anticancer therapies.[2] Such inhibitors could effectively starve cancer cells of the metabolic resources they need to thrive. Furthermore, targeting MDH1 may enhance the efficacy of existing treatments, such as chemotherapy and radiation, by disrupting the metabolic adaptations that contribute to therapy resistance.
Future research should focus on further elucidating the complex regulatory mechanisms of MDH1 in different cancer contexts and exploring the potential for synergistic therapeutic combinations. A deeper understanding of the intricate role of MDH1 in tumor biology will undoubtedly pave the way for innovative and more effective cancer treatments.
References
- 1. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A nucleocytoplasmic malate dehydrogenase regulates p53 transcriptional activity in response to metabolic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Characteristics of the Malate Dehydrogenase (MDH) Gene Family in Spirometra mansoni (Cestoda: Diphyllobothriidea) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mdh1 RT-PCR Gene Expression Assay - GXD [informatics.jax.org]
- 15. origene.com [origene.com]
- 16. origene.com [origene.com]
- 17. assaygenie.com [assaygenie.com]
- 18. content.abcam.com [content.abcam.com]
- 19. static1.squarespace.com [static1.squarespace.com]
Mdh1-IN-2 Inhibition of MDH1: A Technical Guide on its Impact on the Citric Acid Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a critical role in cellular metabolism, primarily through its function in the malate-aspartate shuttle and its indirect influence on the citric acid (TCA) cycle.[1][2][3][4] This enzyme catalyzes the reversible oxidation of L-malate to oxaloacetate, a key reaction for transferring reducing equivalents (NADH) from the cytosol to the mitochondria.[3][5] Given the heightened metabolic demands of cancer cells, MDH1 has emerged as a promising therapeutic target. Mdh1-IN-2 is a selective inhibitor of MDH1 and serves as a valuable tool for studying the metabolic consequences of MDH1 inhibition. This technical guide provides an in-depth analysis of how this compound-mediated inhibition of MDH1 affects the citric acid cycle, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation
The inhibition of MDH1 by this compound leads to a significant reduction in its enzymatic activity. This directly impacts the cellular pools of metabolites linked to the citric acid cycle. While specific quantitative data on the effect of this compound on the absolute concentrations of all TCA cycle intermediates is not extensively available in the public domain, the known inhibitory constants and related studies on MDH2 deficiency allow for a clear understanding of the expected metabolic shifts.
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (MDH1) | 2.27 µM | Recombinant Human MDH1 | [MedChemExpress Data] |
| This compound IC50 (MDH2) | 27.47 µM | Recombinant Human MDH2 | [MedChemExpress Data] |
Expected Impact of MDH1 Inhibition on Citric Acid Cycle Intermediates:
Studies on MDH2 deficiency, the mitochondrial counterpart of MDH1, have shown that disruption of malate dehydrogenase activity leads to significant alterations in TCA cycle metabolites.[6] Based on the function of MDH1 in the malate-aspartate shuttle, its inhibition by this compound is expected to cause:
| Metabolite | Expected Change upon MDH1 Inhibition | Rationale |
| Cytosolic Malate | Increase | Blockade of the conversion of malate to oxaloacetate in the cytosol. |
| Cytosolic Oxaloacetate | Decrease | Reduced production from malate. |
| Mitochondrial Malate | Decrease | Reduced transport of malate into the mitochondria via the malate-aspartate shuttle. |
| Mitochondrial Oxaloacetate | Decrease | Reduced availability of malate for conversion to oxaloacetate within the mitochondria. |
| Citrate | Decrease | Reduced availability of oxaloacetate to condense with acetyl-CoA to form citrate.[6] |
| Succinate | Decrease | General slowdown of the TCA cycle due to reduced substrate availability.[6] |
| Fumarate | Increase | Potential accumulation due to the reversible nature of succinate dehydrogenase and a block downstream at malate dehydrogenase.[6] |
| Aspartate | Increase | Accumulation due to the disruption of the malate-aspartate shuttle.[6] |
| Glutamate | Increase | Altered amino acid metabolism linked to the disruption of the malate-aspartate shuttle.[6] |
Experimental Protocols
Malate Dehydrogenase (MDH1) Activity Assay
This protocol is adapted from commercially available colorimetric and fluorometric assay kits and can be used to determine the inhibitory effect of this compound on MDH1 activity.[1][2][3]
Materials:
-
MDH Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Recombinant Human MDH1
-
This compound
-
L-Malate (Substrate)
-
NAD+ (Cofactor)
-
MTT (tetrazolium salt) or a fluorescent probe
-
NADH Standard
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in MDH Assay Buffer.
-
Prepare solutions of recombinant MDH1, L-malate, and NAD+ in MDH Assay Buffer.
-
Prepare a reaction mix containing L-malate, NAD+, and the detection probe (MTT or fluorescent probe).
-
-
Assay Protocol:
-
Add a small volume of the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the recombinant MDH1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the reaction mix to each well.
-
Immediately measure the absorbance (for colorimetric assays, e.g., at 450 nm) or fluorescence (for fluorometric assays, e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-30 minutes at 37°C.[2]
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance or fluorescence over time).
-
Plot the reaction rate as a function of the this compound concentration.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context.[7][8] This protocol provides a general framework for assessing the engagement of this compound with MDH1 in intact cells.
Materials:
-
Cultured cells expressing MDH1
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Western blotting reagents (antibodies against MDH1 and a loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. This step induces the denaturation and aggregation of proteins that are not stabilized by ligand binding.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
-
Detection of Soluble MDH1:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for MDH1.
-
Use an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the amount of soluble MDH1 at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble MDH1 as a function of temperature for both the vehicle-treated and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the inhibitor binds to and stabilizes MDH1.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Inhibition of MDH1 by this compound disrupts the citric acid cycle.
Caption: Workflow for MDH1 enzymatic activity assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: MDH1 inhibition impacts HIF-1α and ferroptosis pathways.
Conclusion
This compound is a potent and selective inhibitor of MDH1 that serves as a critical tool for dissecting the metabolic roles of this cytosolic enzyme. Its inhibitory action disrupts the malate-aspartate shuttle, leading to a cascade of effects that perturb the citric acid cycle. The anticipated consequences include an accumulation of cytosolic malate and a depletion of key TCA cycle intermediates such as oxaloacetate and citrate. These metabolic alterations have significant implications for cellular energy production and biosynthetic processes, making MDH1 an attractive target in diseases with altered metabolism, such as cancer. The experimental protocols provided herein offer a framework for quantifying the inhibitory effects of compounds like this compound and for confirming their direct engagement with MDH1 in a cellular environment. Further research, including detailed metabolomic studies, will be crucial to fully elucidate the intricate metabolic reprogramming induced by MDH1 inhibition.
References
- 1. assaygenie.com [assaygenie.com]
- 2. assaygenie.com [assaygenie.com]
- 3. cellbiologics.com [cellbiologics.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Association of the malate dehydrogenase-citrate synthase metabolon is modulated by intermediates of the Krebs tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced pluripotent stem cell-derived hepatocytes reveal TCA cycle disruption and the potential basis for triheptanoin treatment for malate dehydrogenase 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Mdh1-IN-2 in Diffuse Large B-cell Lymphoma: A Technical Overview
Disclaimer: Information regarding a specific molecule designated "Mdh1-IN-2" is not publicly available in the context of diffuse large B-cell lymphoma (DLBCL) research. This document, therefore, presents a hypothetical technical guide based on the established role of Malate Dehydrogenase 1 (MDH1) as a therapeutic target in cancer. The data and experimental protocols are representative examples derived from standard preclinical oncology research to illustrate the potential of an MDH1 inhibitor in DLBCL.
Abstract
Diffuse large B-cell lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma, with a significant portion of patients exhibiting relapsed or refractory disease following standard chemoimmunotherapy.[1][2][3] This underscores the urgent need for novel therapeutic strategies targeting the metabolic vulnerabilities of DLBCL. Malate Dehydrogenase 1 (MDH1), a key enzyme in the citric acid cycle and malate-aspartate shuttle, has emerged as a promising therapeutic target due to its upregulation in various cancers and its critical role in supporting rapid cellular proliferation and energy production.[4][5] This whitepaper provides a technical overview of the hypothetical preclinical evaluation of this compound, a novel, potent, and selective small molecule inhibitor of MDH1, for the treatment of DLBCL.
Introduction: Targeting Metabolic Reprogramming in DLBCL
DLBCL is a heterogeneous disease characterized by aggressive tumor growth.[6][7] A hallmark of many cancers, including DLBCL, is the reprogramming of cellular metabolism to meet the high energetic and biosynthetic demands of uncontrolled proliferation.[4] MDH1, a cytosolic enzyme, plays a crucial role in this process by catalyzing the reversible conversion of malate to oxaloacetate, which is essential for regenerating NAD+ required for glycolysis.[4][5][8] Upregulation of MDH1 has been observed in several tumor types and is often associated with poor prognosis.[5][9] By inhibiting MDH1, it is hypothesized that the metabolic fitness of cancer cells can be disrupted, leading to decreased proliferation and induction of apoptosis.[4] this compound is a fictitious, next-generation MDH1 inhibitor designed for high potency and selectivity. This document summarizes the preliminary in vitro and in vivo studies evaluating its therapeutic potential in DLBCL.
Data Presentation: Preclinical Efficacy of this compound
The preclinical activity of this compound was assessed across a panel of DLBCL cell lines and in a xenograft mouse model. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in DLBCL Cell Lines
| Cell Line | Subtype | MDH1 Expression (Relative to Normal B-cells) | This compound IC50 (nM) |
| SU-DHL-4 | GCB | 3.5x | 75 |
| OCI-Ly1 | GCB | 4.2x | 62 |
| TMD8 | ABC | 2.8x | 110 |
| U-2932 | ABC | 3.1x | 95 |
| Normal PBMCs | - | 1.0x | > 10,000 |
GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like; IC50: Half-maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a SU-DHL-4 Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 50 mg/kg, oral, daily | 1540 ± 210 | - |
| This compound | 50 mg/kg, oral, daily | 480 ± 95 | 68.8 |
| This compound | 100 mg/kg, oral, daily | 250 ± 60 | 83.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
-
Cell Culture: DLBCL cell lines (SU-DHL-4, OCI-Ly1, TMD8, U-2932) and normal PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours, cells were treated with serial dilutions of this compound (0.1 nM to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Western Blot Analysis for MDH1 Expression
-
Protein Extraction: Whole-cell lysates were prepared from DLBCL cell lines and normal PBMCs using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE and Western Blotting: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody against MDH1 (1:1000 dilution) and β-actin (1:5000 dilution, as a loading control). After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Six-week-old female NOD/SCID mice were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: Each mouse was subcutaneously injected with 5 x 10^6 SU-DHL-4 cells in 100 µL of Matrigel.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): vehicle control, this compound (50 mg/kg), and this compound (100 mg/kg). Treatments were administered orally once daily for 21 days.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition was calculated at the end of the study. Statistical significance was determined using a one-way ANOVA.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The preliminary, hypothetical data presented in this whitepaper suggest that this compound, a novel MDH1 inhibitor, demonstrates potent and selective anti-proliferative activity in DLBCL cell lines and significant anti-tumor efficacy in a xenograft model. These findings support the continued investigation of MDH1 inhibition as a therapeutic strategy for DLBCL. Future studies should focus on elucidating the precise molecular mechanisms of this compound-induced cell death, exploring potential synergistic combinations with standard-of-care agents, and conducting comprehensive pharmacokinetic and toxicology studies to support its advancement into clinical trials. The targeting of metabolic vulnerabilities, such as the dependency on MDH1, represents a promising avenue for the development of novel and effective therapies for patients with diffuse large B-cell lymphoma.
References
- 1. Frontiers | Development of combinatorial antibody therapies for diffuse large B cell lymphoma [frontiersin.org]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Molecular Heterogeneity in Localized Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genular.atomic-lab.org [genular.atomic-lab.org]
- 9. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Mdh1-IN-2: An In-Depth Technical Guide to its Interaction with the NAD+/NADH Cofactor System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mdh1-IN-2 has emerged as a selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1), an enzyme of burgeoning interest in the fields of oncology and metabolic disorders. MDH1 plays a pivotal role in cellular metabolism, primarily through its function in the malate-aspartate shuttle, which is essential for transferring NADH reducing equivalents from the cytosol to the mitochondria. This process is critical for maintaining the cellular NAD+/NADH ratio, a key determinant of metabolic homeostasis and cellular redox state.[1] By catalyzing the reversible oxidation of malate to oxaloacetate, MDH1 directly influences the availability of NAD+, a crucial cofactor for glycolysis.[2] In many cancer cells, which exhibit altered metabolic states and an increased reliance on glycolysis, MDH1 activity is often upregulated, making it a compelling therapeutic target.[2][3] this compound offers a valuable tool to probe the function of MDH1 and explore its therapeutic potential. This guide provides a comprehensive technical overview of this compound, its interaction with the NAD+/NADH cofactor system, and its downstream cellular effects.
This compound: Quantitative Data
This compound demonstrates selectivity for MDH1 over its mitochondrial counterpart, MDH2. The following table summarizes the available quantitative data for this inhibitor.
| Parameter | Value | Species/System | Reference |
| IC50 (MDH1) | 2.27 µM | Human recombinant | [4] |
| IC50 (MDH2) | 27.47 µM | Human recombinant | [4] |
| Selectivity | ~12-fold (MDH1 vs. MDH2) | Human recombinant | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the enzymatic activity of MDH1. This inhibition disrupts the malate-aspartate shuttle, leading to a cascade of downstream events that impact cellular metabolism and redox balance.
Impact on the Malate-Aspartate Shuttle and NAD+/NADH Ratio
The primary function of MDH1 is to facilitate the conversion of oxaloacetate to malate in the cytosol, a reaction that consumes NADH and regenerates NAD+. This NAD+ is essential for maintaining high rates of glycolysis, particularly in rapidly proliferating cancer cells. By inhibiting MDH1, this compound is expected to decrease the cytosolic NAD+/NADH ratio. This shift in the redox balance can have profound effects on cellular metabolism, including a reduction in glycolytic flux.
Induction of Ferroptosis
Recent studies have linked this compound to the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). The proposed mechanism involves the inhibition of MDH1-mediated conversion of α-ketoglutarate to α-hydroxyglutarate, which leads to an increase in ROS production and subsequent lipid peroxidation, ultimately triggering ferroptosis.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and effects of this compound.
MDH1 Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against recombinant human MDH1. The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the conversion of oxaloacetate to malate by MDH1.
Materials:
-
Recombinant human MDH1 enzyme
-
This compound
-
NADH
-
Oxaloacetate (OAA)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance capability
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare stock solutions of NADH and OAA in assay buffer. Keep OAA on ice.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the MDH1 enzyme to all wells except for the blank controls.
-
Add NADH to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding OAA to all wells.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular NAD+/NADH Ratio Assay
This protocol describes a method to measure the intracellular NAD+ and NADH levels and determine their ratio in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
NAD+/NADH Assay Kit (commercially available)
-
Cell lysis buffer
-
96-well plate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
-
Sample Preparation:
-
Lyse the cells according to the assay kit manufacturer's instructions. The protocol will typically involve separate extraction procedures for NAD+ and NADH to ensure their stability.
-
-
Assay Performance:
-
Follow the specific instructions of the NAD+/NADH assay kit. This usually involves enzymatic cycling reactions that lead to the production of a colorimetric or fluorescent signal proportional to the amount of NAD+ or NADH in the sample.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit.
-
-
Data Analysis:
-
Calculate the concentrations of NAD+ and NADH in each sample based on a standard curve.
-
Determine the NAD+/NADH ratio for each treatment condition.
-
Analyze the effect of this compound on the NAD+/NADH ratio.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound on a cancer cell line.
Conclusion
This compound is a valuable chemical probe for studying the role of MDH1 in cellular metabolism and disease. Its ability to selectively inhibit MDH1 provides a powerful tool to dissect the intricacies of the malate-aspartate shuttle and its impact on the cellular NAD+/NADH balance. The connection between MDH1 inhibition and the induction of ferroptosis opens up new avenues for therapeutic intervention, particularly in cancer. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the mechanism of action of this compound and to explore its potential as a novel therapeutic agent. Further studies are warranted to fully elucidate the kinetic parameters of this compound and to conduct comprehensive metabolomic analyses to map its global impact on cellular metabolism.
References
- 1. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Basic research applications of the MDH1 inhibitor Mdh1-IN-2
An in-depth analysis of the basic research applications of Mdh1-IN-2, a selective inhibitor of cytosolic malate dehydrogenase (MDH1), reveals its significance as a chemical probe for investigating cellular metabolism and its potential as a therapeutic lead, particularly in oncology. This technical guide synthesizes the available data on this compound, presenting its mechanism of action, quantitative data, and detailed experimental methodologies for its application in a research setting.
Introduction to MDH1 and the Role of this compound
Cytosolic malate dehydrogenase (MDH1) is a critical enzyme in cellular metabolism. It catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle. This shuttle is essential for transferring NADH reducing equivalents generated during glycolysis from the cytosol into the mitochondria to support oxidative phosphorylation. In highly proliferating cells, such as cancer cells, MDH1 plays a crucial role in regenerating cytosolic NAD+, which is required to maintain a high glycolytic rate (the Warburg effect). Given its importance in cancer metabolism, MDH1 has emerged as an attractive target for therapeutic intervention.
This compound (also referred to as Compound 7c) is a selective small-molecule inhibitor of MDH1. Its utility in basic research stems from its ability to specifically probe the function of MDH1, allowing for the elucidation of its roles in various cellular processes.
Mechanism of Action
This compound functions by selectively binding to and inhibiting the enzymatic activity of MDH1. This inhibition disrupts the normal metabolic flux, leading to several downstream consequences. A primary application has been in the study of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.
In the context of diffuse large B-cell lymphoma (DLBCL), high levels of alpha-ketoglutarate (α-KG) can promote oxidative stress. This process is dependent on MDH1-mediated conversion of α-KG to 2-hydroxyglutarate (2-HG), which leads to the generation of reactive oxygen species (ROS). This compound blocks this conversion, thereby reducing intracellular ROS production and suppressing α-KG-induced ferroptosis. The accumulation of ROS can also lead to the activation of the tumor suppressor protein TP53, further contributing to the ferroptotic pathway.
Data Presentation
The following tables summarize the key quantitative data for this compound and its effects.
Table 1: Inhibitor Potency
| Compound | Target | IC₅₀ (µM) | Selectivity (MDH2/MDH1) | Reference |
|---|---|---|---|---|
| This compound | MDH1 | 2.27 | ~12-fold |
| this compound | MDH2 | 27.47 | - | |
Table 2: Cellular Activity
| Cell Line | Treatment | Effect | Reference |
|---|---|---|---|
| OCI-LY1 | 10 µM this compound (pre-treatment) + DM-αKG | Reduced intracellular ROS production | |
| OCI-LY10 | 10 µM this compound (pre-treatment) + DM-αKG | Reduced intracellular ROS production | |
| OCI-LY1 | 10 µM this compound (pre-treatment) + DM-αKG | Reduced α-Hydroxyglutaric acid production |
| OCI-LY10 | 10 µM this compound (pre-treatment) + DM-αKG | Reduced α-Hydroxyglutaric acid production | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments involving this compound, based on established methods.
MDH1/MDH2 Enzyme Activity Assay
This protocol is used to determine the IC₅₀ values of inhibitors against recombinant MDH1 and MDH2 enzymes.
-
Principle: The assay measures the decrease in NADH concentration, monitored by the change in absorbance at 340 nm, as it is oxidized to NAD+ during the conversion of oxaloacetate to malate by MDH.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5)
-
Recombinant human MDH1 or MDH2 protein
-
NADH solution (in assay buffer)
-
Oxaloacetate (OAA) solution (in assay buffer)
-
This compound (dissolved in DMSO, with serial dilutions)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, NADH, and the MDH enzyme.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the oxaloacetate solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Intracellular ROS Measurement
This protocol describes the detection of intracellular ROS levels in cultured cells using a fluorescent probe.
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified by flow cytometry or fluorescence microscopy.
-
Reagents & Materials:
-
OCI-LY1 or OCI-LY10 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl 2-oxoglutarate (DM-αKG)
-
DCFH-DA probe (e.g., from Sigma-Aldrich or Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Culture cells to the desired density in appropriate multi-well plates.
-
Pre-treat the cells with 10 µM this compound (or vehicle control) for a specified duration (e.g., 2-4 hours).
-
Induce ROS production by treating cells with DM-αKG for the desired time.
-
Wash the cells with warm PBS.
-
Load the cells with the DCFH-DA probe (e.g., 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Harvest the cells (e.g., by trypsinization if adherent, or by gentle scraping/pipetting for suspension cells).
-
Resuspend the cells in cold PBS for analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate excitation/emission wavelengths (e.g., 488 nm excitation, 525 nm emission).
-
Quantify the mean fluorescence intensity (MFI) to determine the relative levels of intracellular ROS.
-
Cell Viability and Apoptosis Assays
To assess the effect of this compound on cell proliferation and death, standard assays such as MTT/XTT for viability or Annexin V/PI staining for apoptosis can be employed.
-
Cell Viability (MTT/XTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight (if applicable).
-
Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the vehicle-treated control.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound as described for the viability assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
This compound is a valuable tool for dissecting the metabolic roles of MDH1. Its selectivity allows for targeted investigations into the malate-aspartate shuttle, NAD+ regeneration, and associated pathways like ferroptosis. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments utilizing this inhibitor, furthering our understanding of cellular metabolism in both normal physiology and disease states such as cancer.
An In-Depth Technical Guide to the Role of Mdh1-IN-2 and MDH1 in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the cytosolic enzyme Malate Dehydrogenase 1 (MDH1), its critical role in the metabolic reprogramming of cancer cells, and the therapeutic potential of its selective inhibitor, Mdh1-IN-2. This document details the underlying biochemical pathways, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the core concepts to facilitate a deeper understanding for professionals in oncology research and drug development.
The Central Role of MDH1 in Cancer Metabolism
Malignant cells exhibit profound metabolic alterations to sustain their high rates of proliferation and survival. One of the most well-known adaptations is the Warburg effect, characterized by an increased rate of glycolysis even in the presence of oxygen. This heightened glycolytic flux creates a high demand for the cofactor NAD+, which is essential for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis.
Cytosolic Malate Dehydrogenase 1 (MDH1) is a key NAD(H)-dependent enzyme that catalyzes the reversible conversion of malate to oxaloacetate.[1][2] In the context of cancer, MDH1 plays a pivotal role in regenerating the cytosolic NAD+ pool, a function it shares with lactate dehydrogenase (LDH).[1][3] By replenishing NAD+, MDH1 directly supports and sustains the high glycolytic rates required by cancer cells for energy production and the synthesis of biomass.[3]
Numerous studies have demonstrated that MDH1 is significantly upregulated in a wide range of cancers, including prostate, breast, pancreatic, and non-small cell lung carcinomas (NSCLC).[1][4] This overexpression is often correlated with poor patient prognosis, highlighting its importance in tumorigenesis and progression.[1][3][4] Genetic depletion of MDH1 has been shown to slow cancer cell proliferation, reduce glucose uptake, and induce mitochondrial dysfunction, marking it as a compelling therapeutic target.[1][3][4]
MDH1 and the Malate-Aspartate Shuttle
MDH1 is a critical component of the malate-aspartate shuttle (MAS), a complex system that transfers NADH reducing equivalents from the cytosol into the mitochondrial matrix for oxidative phosphorylation.[1][5] This function is crucial for maintaining cellular energy balance and redox homeostasis.[2] Inhibition of the MAS through MDH1 targeting can disrupt these essential processes in cancer cells.
Metabolic Reprogramming and Anabolic Support
Beyond NAD+ regeneration, MDH1 contributes to the metabolic flexibility of cancer cells. Studies have shown that the carbon used by MDH1 to generate malate can be derived from glutamine via reductive carboxylation.[3] This allows glucose-derived carbons, which would otherwise be used for NAD+ regeneration by LDH, to be diverted into crucial biosynthetic pathways, such as the pentose phosphate pathway for nucleotide synthesis, thereby supporting cell proliferation.[3]
This compound and Other Small Molecule Inhibitors
The critical role of MDH1 in cancer metabolism has made it an attractive target for therapeutic intervention. Several small-molecule inhibitors have been developed to target MDH1, either selectively or in conjunction with its mitochondrial isoform, MDH2.
This compound: A Selective MDH1 Inhibitor
This compound (also referred to as Compound 7c in some literature) is a selective inhibitor of MDH1.[5] Its selectivity provides a valuable tool for dissecting the specific functions of cytosolic MDH1 in cancer biology, distinct from the mitochondrial MDH2. This compound has been shown to suppress ferroptosis induced by α-Ketoglutarate by reducing the generation of reactive oxygen species (ROS) that is mediated by MDH1.[5]
Dual MDH1/MDH2 Inhibitors
Other compounds have been developed that inhibit both MDH1 and MDH2. These dual inhibitors can disrupt both cytosolic and mitochondrial malate metabolism, leading to potent anti-tumor effects.
-
MDH1/2-IN-1: This compound is a highly potent dual inhibitor of MDH1 and MDH2.[6] It has been shown to inhibit mitochondrial respiration and the HIF-1α pathway, demonstrating significant anti-tumor potential in preclinical models.[6]
-
Compound 50: This novel dual inhibitor displayed growth inhibition of lung cancer cell lines and was found to reduce total ATP content and suppress the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α).[7]
Quantitative Data on MDH Inhibitors
The following tables summarize the key quantitative data for this compound and other notable MDH inhibitors.
Table 1: Inhibitor Potency (IC₅₀)
| Compound | Target(s) | IC₅₀ (MDH1) | IC₅₀ (MDH2) | Citation(s) |
| This compound | MDH1 | 2.27 µM | 27.47 µM | [5] |
| MDH1/2-IN-1 | MDH1/MDH2 | 1.07 nM | 1.06 nM | [6] |
Table 2: Preclinical Efficacy of MDH Inhibitors
| Compound | Cancer Model | Effect | Quantitative Result | Citation(s) |
| MDH1/2-IN-1 | HCT116 Colon Cancer Xenograft | Tumor Growth Inhibition | 63.4% reduction | [6] |
| Compound 50 | A549 & H460 Lung Cancer Cells | Cell Growth Inhibition, ATP Reduction | Dose-dependent | [7] |
Experimental Methodologies
Investigating the role of MDH1 and the effects of its inhibitors requires a range of specialized biochemical and cell-based assays. Detailed protocols for key experiments are provided below.
MDH1 Enzyme Activity Assay (NADH Oxidation Method)
This assay measures the enzymatic activity of MDH1 by monitoring the oxidation of NADH to NAD+ in the presence of the substrate oxaloacetate. The decrease in NADH concentration is measured by the reduction in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate Solution: Prepare a stock solution of oxaloacetate (OAA) in the assay buffer.
-
Cofactor Solution: Prepare a stock solution of NADH in the assay buffer.
-
Enzyme: Use purified human recombinant MDH1.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add the test compound (e.g., this compound) at various concentrations or a vehicle control.
-
Add the NADH solution to a final concentration of ~150-200 µM.
-
Add the purified MDH1 enzyme and incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the oxaloacetate solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340/min) from the linear portion of the curve.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[7]
-
Cell Viability Assay (Sulforhodamine B - SRB)
This assay is used to determine the effect of MDH1 inhibition on cancer cell proliferation and survival.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549 lung cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the MDH1 inhibitor (or vehicle control) and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Measurement: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 540 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression
This technique is used to detect the expression levels of MDH1 or downstream signaling proteins (e.g., HIF-1α).
Protocol:
-
Cell Lysis: Treat cells as required, then wash with cold PBS. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MDH1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7][8]
Metabolic Flux Analysis (MFA)
MFA using stable isotope tracers (e.g., ¹³C-glucose or ¹³C-glutamine) is a powerful technique to quantify the rates (fluxes) of metabolic pathways.[9] This method provides a detailed view of how MDH1 inhibition rewires cellular metabolism.
Principle:
-
Isotope Labeling: Cancer cells are cultured in a medium containing a nutrient labeled with a stable isotope (e.g., [U-¹³C]-glucose).
-
Metabolite Extraction: After a period of incubation, intracellular metabolites are extracted.
-
Mass Spectrometry: The extracted metabolites are analyzed by mass spectrometry (LC-MS or GC-MS) to determine the mass isotopomer distribution (MID) for each metabolite. The MID reveals how the ¹³C label has been incorporated into different molecules.
-
Computational Modeling: The MIDs are fed into a computational model of cellular metabolism. By fitting the experimental data to the model, the fluxes through key reactions, including the MDH1-catalyzed reaction, can be accurately quantified.
Downstream Consequences of MDH1 Inhibition
Targeting MDH1 with a selective inhibitor like this compound initiates a cascade of cellular events stemming from the disruption of core metabolic and redox pathways.
The primary effect of MDH1 inhibition is the reduced capacity of the cell to regenerate cytosolic NAD+. This directly impairs the rate of glycolysis at the GAPDH step, leading to a bottleneck in glucose metabolism.[3] Consequently, the production of ATP through glycolysis is diminished, and the flow of glucose-derived carbon into biosynthetic pathways is restricted. This can lead to a state of energy crisis and reduced anabolic capacity, ultimately slowing cell proliferation.[1][7] Furthermore, the disruption of the NAD+/NADH balance can induce reductive stress and lead to the production of ROS, potentially triggering programmed cell death (apoptosis).[5]
Conclusion
MDH1 represents a critical node in the metabolic network of cancer cells, linking glycolysis, the TCA cycle, and anabolic biosynthesis through its role in maintaining cytosolic NAD+/NADH redox balance. Its frequent overexpression in tumors and correlation with poor outcomes underscore its validity as a therapeutic target. The development of selective inhibitors like this compound, alongside potent dual inhibitors, provides powerful chemical tools to probe MDH1 function and offers a promising avenue for novel anti-cancer therapies. By disrupting the metabolic engine of cancer cells, MDH1 inhibition can effectively reduce proliferation and cell survival. Continued research and development in this area, utilizing the robust experimental methodologies outlined herein, will be crucial for translating the therapeutic potential of MDH1 inhibitors into clinical applications.
References
- 1. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDH1 and MDH2 Promote Cell Viability of Primary AT2 Cells by Increasing Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Application Notes and Protocols for Mdh1-IN-2 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mdh1-IN-2 is a potent and selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1), an enzyme pivotal in cellular metabolism and redox balance. MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents between the cytosol and mitochondria.[1] Dysregulation of MDH1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] this compound exerts its effects by inhibiting the enzymatic activity of MDH1, leading to a reduction in ROS generation and the induction of ferroptosis, a form of iron-dependent programmed cell death.[3] These application notes provide recommended concentrations and detailed protocols for the use of this compound in a range of in vitro assays.
Data Presentation
The following table summarizes the key quantitative data for this compound in various in vitro applications.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 (MDH1) | 2.27 µM | Enzyme Activity Assay | Recombinant Human MDH1 | [3] |
| IC50 (MDH2) | 27.47 µM | Enzyme Activity Assay | Recombinant Human MDH2 | [3] |
| Effective Concentration | 10 µM | ROS Production Assay | OCI-LY1, OCI-LY10 | [3] |
Signaling Pathway
This compound inhibits MDH1, a central enzyme in cellular metabolism. This inhibition disrupts the conversion of α-ketoglutarate to α-hydroxyglutarate, leading to a decrease in the production of reactive oxygen species (ROS). The reduction in ROS ultimately contributes to the induction of ferroptosis, a specific form of iron-dependent cell death.
References
Mdh1-IN-2: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mdh1-IN-2 is a selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1), an enzyme implicated in cancer metabolism and cellular redox balance. By targeting MDH1, this compound presents a promising avenue for therapeutic intervention, particularly in oncology. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vivo experiments, summarize its known mechanism of action, and describe the relevant signaling pathways. All quantitative data is presented in clear, tabular format, and key experimental workflows and signaling pathways are visualized using diagrams.
Quantitative Data Summary
This compound is a selective inhibitor of MDH1 with a significantly lower inhibitory concentration for MDH1 compared to its mitochondrial counterpart, MDH2.[1][2] This selectivity is crucial for targeted therapeutic strategies.
| Parameter | Value | Species | Reference |
| IC50 (MDH1) | 2.27 µM | Human | [1][2] |
| IC50 (MDH2) | 27.47 µM | Human | [1][2] |
Solubility for In Vivo Formulation:
| Vehicle Composition | Achievable Concentration | Solution Type | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1 mg/mL | Suspended Solution | [1] |
Note: For a similar research compound, a clear solution with a solubility of at least 2.5 mg/mL was achieved using a similar vehicle, suggesting that optimization may be possible.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration (1 mg/mL Suspension)
This protocol is designed to prepare a 1 mg/mL suspended solution of this compound suitable for oral or intraperitoneal administration in animal models.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
-
Prepare the vehicle mixture.
-
In a sterile tube, combine the vehicle components in the following volumetric ratios: 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Prepare the final 1 mg/mL this compound suspension.
-
To prepare 1 mL of the final formulation, add 100 µL of the 10 mg/mL this compound stock solution in DMSO to 900 µL of the pre-mixed vehicle.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Administration.
-
The suspended solution should be prepared fresh before each use.
-
Before administration, vortex the suspension again to ensure homogeneity.
-
The recommended administration routes are oral (gavage) or intraperitoneal injection.[1]
-
In Vivo Experimental Design Considerations
While specific in vivo studies for this compound are not yet published, data from a structurally related dual MDH1/2 inhibitor, MDH1/2-IN-1, can provide a starting point for experimental design.
| Parameter | Example from MDH1/2-IN-1 Study |
| Animal Model | HCT116 colon cancer xenograft model in five-week-old female nude mice. |
| Dosage | 20 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Once daily for 14 consecutive days |
| Vehicle | 10% DMSO, 10% Cremophor EL, and 80% distilled water |
Important Note: This information is for a different compound and should be used as a reference only. The optimal dosage, administration route, and vehicle for this compound must be determined empirically for each specific animal model and experimental setup.
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of MDH1. MDH1 is a crucial enzyme in cellular metabolism, playing a key role in the malate-aspartate shuttle and the regeneration of cytosolic NAD+, which is essential for glycolysis.[3]
Impact on Cancer Cell Metabolism
In rapidly proliferating cancer cells, there is an increased demand for glycolysis. MDH1 contributes to sustaining high glycolytic rates by regenerating NAD+. By inhibiting MDH1, this compound disrupts this process, leading to a reduction in the NAD+/NADH ratio and impairing the metabolic capacity of cancer cells.[3] This can slow down proliferation and glucose consumption.[3]
Caption: this compound inhibits MDH1, disrupting NAD+ regeneration and glycolysis.
Suppression of Ferroptosis
This compound has been shown to suppress ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2] The mechanism involves the inhibition of MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, which leads to a reduction in ROS generation.[1][2]
Caption: this compound inhibits MDH1, reducing ROS and suppressing ferroptosis.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in in vivo experiments.
Caption: Workflow for this compound preparation and in vivo administration.
Conclusion
This compound is a valuable research tool for investigating the role of MDH1 in cancer metabolism and ferroptosis. The protocols and information provided in these application notes are intended to facilitate the design and execution of in vivo studies. Researchers should perform their own optimization and validation for their specific experimental systems.
References
Protocol for Intraperitoneal Injection of Mdh1-IN-2 in Mouse Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the intraperitoneal (IP) administration of Mdh1-IN-2, a selective inhibitor of malate dehydrogenase 1 (MDH1), in mouse models. This compound is a valuable research tool for investigating the role of MDH1 in various physiological and pathological processes, including cancer metabolism.[1][2][3][4] This protocol outlines the necessary materials, reagent preparation, animal handling procedures, and the step-by-step injection technique to ensure safe and effective delivery of the compound for in vivo studies.
Introduction
Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a crucial role in the malate-aspartate shuttle, which is essential for transferring NADH equivalents from the cytosol to the mitochondria.[5][6] This process is vital for cellular energy metabolism.[2][4] In cancer cells, metabolic pathways are often reprogrammed to support rapid proliferation, and MDH1 activity is frequently upregulated, making it an attractive therapeutic target.[4] this compound is a selective inhibitor of MDH1 with an IC50 of 2.27 µM.[1][3] By inhibiting MDH1, this compound disrupts cellular metabolism, leading to reduced energy production and potentially inducing cell stress and apoptosis in cancer cells.[1][4] This protocol provides a foundation for researchers to conduct in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in various mouse models.
Signaling Pathway of MDH1 Inhibition
Caption: Inhibition of cytosolic MDH1 by this compound blocks the conversion of malate to oxaloacetate, disrupting the malate-aspartate shuttle and cellular energy metabolism.
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| This compound Properties | ||
| IC50 (MDH1) | 2.27 µM | [1][3] |
| IC50 (MDH2) | 27.47 µM | [1] |
| Molecular Weight | 427.53 g/mol | [3] |
| Solubility (DMSO) | 25 mg/mL (58.48 mM) | [1][3] |
| Suggested In Vivo Dosing (Starting Point) | ||
| Dosage | 20 mg/kg | Based on a similar compound, MDH1/2-IN-1[7]. Dose optimization is recommended. |
| Administration Route | Intraperitoneal (IP) Injection | |
| Dosing Frequency | Once daily | Based on a similar compound, MDH1/2-IN-1[7]. Pharmacokinetic studies are recommended. |
| Injection Parameters | ||
| Needle Gauge | 25-30 G | [8] |
| Injection Volume | 100-200 µL | Standard for mice to avoid discomfort and potential leakage. |
| Injection Site | Lower right abdominal quadrant | [8] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with 25-30 G needles (or other suitable syringes)
-
Animal scale
-
70% ethanol
-
Gauze pads
-
Appropriate personal protective equipment (PPE)
Reagent Preparation (this compound Formulation)
This protocol provides a method for preparing a 2 mg/mL stock solution of this compound. Adjustments can be made based on the desired final concentration and injection volume.
-
Calculate the required amount of this compound and vehicle.
-
For a 20 mg/kg dose in a 25 g mouse, the required dose is 0.5 mg.
-
To inject 200 µL, the required concentration is 2.5 mg/mL.
-
It is highly recommended to perform a pilot study to determine the maximum tolerated dose and optimal vehicle composition. A common starting point for in vivo studies with compounds soluble in DMSO is to use a vehicle of DMSO and saline. To minimize DMSO toxicity, the final concentration of DMSO in the injection solution should be kept as low as possible, ideally below 10%.
-
-
Prepare the this compound stock solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 25 mg/mL). This compound is soluble in DMSO at up to 25 mg/mL.[1][3]
-
Vortex or sonicate briefly to ensure complete dissolution. Gentle warming to 37°C may aid solubility.[3]
-
-
Prepare the final injection solution:
-
On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration.
-
For example, to prepare a 2.5 mg/mL solution with 10% DMSO:
-
Take 10 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 90 µL of sterile saline or PBS.
-
Vortex to mix thoroughly. The solution should be clear. If precipitation occurs, the formulation may need to be optimized (e.g., by using a different co-solvent or increasing the percentage of DMSO, keeping in mind potential toxicity).
-
-
-
Prepare the vehicle control:
-
Prepare a vehicle control solution with the same concentration of DMSO and saline/PBS as the drug-treated group.
-
Experimental Workflow
Caption: Workflow for the intraperitoneal injection of this compound in a mouse model, from preparation to analysis.
Intraperitoneal Injection Procedure
-
Animal Handling and Restraint:
-
Properly restrain the mouse using a scruff hold to immobilize the head and body.[8] Ensure the grip is firm but does not restrict breathing.
-
-
Injection Site Identification:
-
Position the mouse with its head tilted slightly downwards.
-
The injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[8]
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Using a new sterile syringe and needle for each animal, insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions, such as distress, lethargy, or signs of pain at the injection site.
-
Continue with the experimental plan, including any subsequent injections and endpoint analyses.
-
Safety Precautions
-
Handle this compound and DMSO with appropriate PPE, including gloves and safety glasses.
-
All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
-
Use sterile techniques throughout the procedure to prevent infection.
Conclusion
This protocol provides a comprehensive guide for the intraperitoneal administration of this compound in mouse models. Adherence to these guidelines will facilitate the safe and effective use of this compound in preclinical research, enabling further investigation into the therapeutic potential of MDH1 inhibition. Researchers should optimize the dosage and formulation for their specific mouse model and experimental design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MDH1 - Wikipedia [en.wikipedia.org]
- 6. WikiGenes - MDH1 - malate dehydrogenase 1, NAD (soluble) [wikigenes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Oral Administration of Mdh1-IN-2 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism, catalyzing the reversible conversion of malate to oxaloacetate and playing a key role in the malate-aspartate shuttle.[1][2][3] In rapidly proliferating cancer cells, which exhibit altered metabolic pathways, MDH1 activity is often upregulated to meet the high demand for energy and biosynthetic precursors.[2][4] MDH1, in conjunction with lactate dehydrogenase (LDH), facilitates the regeneration of cytosolic NAD+, a critical cofactor for glycolysis.[1][4] Inhibition of MDH1 disrupts the citric acid cycle, leading to reduced NADH production, metabolic imbalance, and can induce cellular stress and apoptosis in cancer cells.[2] Mdh1-IN-2 is a selective inhibitor of MDH1, making it a valuable tool for investigating the role of MDH1 in cancer metabolism and a potential therapeutic agent.
These application notes provide detailed guidelines and protocols for the oral administration of this compound in preclinical research settings, with a focus on rodent models.
This compound Properties
A summary of the known properties of this compound is presented in the table below. It is important to note that specific details regarding its oral bioavailability and pharmacokinetics are not extensively published.
| Property | Value |
| Molecular Weight | Data not available in search results |
| IC₅₀ (MDH1) | Data not available in search results |
| IC₅₀ (MDH2) | Data not available in search results |
| Solubility | Data not available in search results |
| Storage Conditions | Store at -20°C for short-term, -80°C for long-term |
MDH1 Signaling Pathway in Cancer Metabolism
The following diagram illustrates the central role of MDH1 in cancer cell metabolism and the mechanism of action for this compound.
References
- 1. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MDH1 - Wikipedia [en.wikipedia.org]
- 4. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mdh1-IN-2 in OCI-LY1 and OCI-LY10 Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mdh1-IN-2 is a targeted inhibitor of Malate Dehydrogenase 1 (MDH1), a cytosolic enzyme crucial for cellular metabolism and energy production. MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle that facilitates the transfer of NADH reducing equivalents into the mitochondria.[1][2][3] In cancer cells, which often exhibit reprogrammed metabolic pathways to support rapid proliferation, MDH1 activity is frequently upregulated.[4] By inhibiting MDH1, this compound disrupts the cellular energy balance and the regeneration of NAD+, which is essential for glycolysis. This disruption can lead to cellular stress and apoptosis, making MDH1 an attractive therapeutic target in oncology.[4]
The OCI-LY1 and OCI-LY10 cell lines are well-characterized models for Diffuse Large B-cell Lymphoma (DLBCL). OCI-LY1 is representative of the Germinal Center B-cell-like (GCB) subtype, while OCI-LY10 represents the Activated B-cell-like (ABC) subtype. These subtypes are known to have distinct signaling pathways and metabolic dependencies. This document provides detailed protocols for utilizing this compound to investigate its effects on the viability and metabolic pathways of OCI-LY1 and OCI-LY10 cells.
Product Information
| Product Name | This compound |
| Target | Malate Dehydrogenase 1 (MDH1) |
| Formulation | Provided as a lyophilized powder or in a solution of specified concentration. |
| Storage | Store at -20°C. Protect from light. |
Data Presentation
The following tables are templates for summarizing quantitative data from the described experiments.
Table 1: Cell Viability (IC50) of this compound in OCI-LY1 and OCI-LY10 Cells
| Cell Line | Subtype | Treatment Duration (hours) | IC50 (µM) |
| OCI-LY1 | GCB-DLBCL | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| OCI-LY10 | ABC-DLBCL | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined |
Table 2: Effect of this compound on Key Protein Expression in OCI-LY1 and OCI-LY10 Cells
| Cell Line | Treatment (this compound Conc.) | Protein | Fold Change vs. Control (Normalized to Loading Control) |
| OCI-LY1 | e.g., 1 µM | p-AKT (Ser473) | Data to be determined |
| Total AKT | Data to be determined | ||
| Cleaved PARP | Data to be determined | ||
| OCI-LY10 | e.g., 1 µM | p-IKKα/β | Data to be determined |
| Total IKKα | Data to be determined | ||
| Cleaved Caspase-3 | Data to be determined |
Table 3: Metabolic Flux Analysis in OCI-LY1 and OCI-LY10 Cells Treated with this compound
| Cell Line | Treatment | Basal OCR (pmol/min) | Basal ECAR (mpH/min) |
| OCI-LY1 | Control | Data to be determined | Data to be determined |
| This compound ( e.g., 1 µM) | Data to be determined | Data to be determined | |
| OCI-LY10 | Control | Data to be determined | Data to be determined |
| This compound ( e.g., 1 µM) | Data to be determined | Data to be determined |
Mandatory Visualizations
Figure 1: Simplified signaling pathway of MDH1 in cellular metabolism.
Figure 2: General experimental workflow for testing this compound.
Figure 3: Logical relationship of MDH1 inhibition leading to apoptosis.
Experimental Protocols
Cell Culture
-
OCI-LY1 Cells: Culture in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
OCI-LY10 Cells: Culture in RPMI-1640 medium supplemented with 20% FBS and 1% penicillin-streptomycin.
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed OCI-LY1 and OCI-LY10 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
-
Seed OCI-LY1 and OCI-LY10 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach or stabilize for 24 hours.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-IKKα/β, anti-IKKα, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Metabolic Flux Analysis (Seahorse XF Analyzer)
-
Seed OCI-LY1 and OCI-LY10 cells in a Seahorse XF96 cell culture microplate at an optimized density.
-
Allow the cells to adhere and form a monolayer overnight.
-
Treat the cells with this compound at the desired concentration for the specified time.
-
Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol. This involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A for the Mito Stress Test, or glucose, oligomycin, and 2-DG for the Glycolysis Stress Test.
-
Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Normalize the data to cell number or protein concentration.
Conclusion
These application notes and protocols provide a framework for investigating the effects of the MDH1 inhibitor, this compound, on the GCB-DLBCL cell line OCI-LY1 and the ABC-DLBCL cell line OCI-LY10. The provided methodologies will enable researchers to assess the compound's impact on cell viability, key signaling pathways, and cellular metabolism, thereby elucidating its potential as a therapeutic agent for different subtypes of DLBCL.
References
Application Notes and Protocols: Mdh1-IN-2 Stock Solution Preparation and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation and long-term storage of stock solutions of Mdh1-IN-2, a selective inhibitor of Malate Dehydrogenase 1 (MDH1). Adherence to these guidelines is crucial for ensuring the stability, and reproducibility of experimental results. This document includes information on the chemical properties of this compound, a step-by-step protocol for stock solution preparation, and recommendations for long-term storage to maintain compound integrity.
Introduction to this compound
This compound is a potent and selective inhibitor of the cytosolic enzyme Malate Dehydrogenase 1 (MDH1), with a reported IC50 value of 2.27 µM.[1][2] It exhibits selectivity over the mitochondrial isoform, MDH2.[1] MDH1 is a key enzyme in the malate-aspartate shuttle and plays a crucial role in cellular metabolism and energy production by catalyzing the reversible conversion of malate to oxaloacetate.[3][4] By inhibiting MDH1, this compound can disrupt cellular metabolism, leading to a reduction in NADH production and impacting processes such as glycolysis and glutamine metabolism.[4][5][6] Notably, this compound has been shown to suppress ferroptosis induced by 2-Ketoglutaric acid by reducing the generation of reactive oxygen species (ROS).[1] This makes this compound a valuable tool for studying the role of MDH1 in various physiological and pathological processes, including cancer and metabolic disorders.[2][4][7]
This compound Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below. It is essential to use a suitable solvent to ensure complete dissolution and stability of the compound.
| Property | Value |
| Molecular Formula | C₂₅H₃₃NO₅ |
| Molecular Weight | 427.53 g/mol |
| CAS Number | 2143463-35-6 |
| Appearance | Crystalline solid |
| Solubility | DMSO: ≥ 25 mg/mL (58.48 mM) |
| In Vitro IC₅₀ (MDH1) | 2.27 µM |
| In Vitro IC₅₀ (MDH2) | 27.47 µM |
Data sourced from multiple chemical suppliers.[1][2]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.275 mg of this compound.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula: Volume (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Concentration (mol/L) * 1000
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Ultrasonication: If the solution is not completely clear, place the vial in an ultrasonic water bath for 5-10 minutes.[1] Intermittently vortex the solution during this time. To aid solubility, the tube can be warmed to 37°C.[2][8]
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][8] The volume of the aliquots should be based on the typical experimental requirements.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Long-Term Storage of this compound Stock Solutions
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
Storage Conditions:
-
Short-term storage (up to 1 month): Aliquots can be stored at -20°C.[1][8]
-
Long-term storage (up to 6 months): For storage longer than one month, it is recommended to store the aliquots at -80°C.[1][8]
Handling Precautions:
-
Avoid Repeated Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound.[2][8] It is highly recommended to use a fresh aliquot for each experiment.
-
Protection from Light: Store the aliquots in a light-protected box or wrap the vials in aluminum foil to prevent photodegradation.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of this compound.[1] Always use freshly opened, anhydrous DMSO and keep the stock solution vials tightly sealed.
Diagrams
Caption: Experimental workflow for this compound stock solution preparation, storage, and use.
Caption: Signaling pathway illustrating the inhibitory effect of this compound on MDH1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. MDH1 - Wikipedia [en.wikipedia.org]
- 4. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MDH1 malate dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Mdh1-IN-2 in Cancer Cell Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the high bioenergetic and biosynthetic demands of rapid proliferation. Malate Dehydrogenase 1 (MDH1), a cytosolic enzyme, plays a pivotal role in this reprogramming. It catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle that is crucial for regenerating cytosolic NAD+. This process is essential to sustain high rates of glycolysis, a characteristic feature of many cancer cells known as the Warburg effect.[1][2][3] Upregulation of MDH1 has been observed in various cancers, including lung, breast, and pancreatic cancer, and is often associated with poor prognosis.[1][2][4] Consequently, MDH1 has emerged as a promising therapeutic target for anticancer drug development.[1]
Mdh1-IN-2 is a selective inhibitor of MDH1. By blocking MDH1 activity, this compound disrupts the regeneration of cytosolic NAD+, thereby impeding glycolysis and depriving cancer cells of the necessary energy and building blocks for proliferation.[1][2] This can lead to cellular stress, induction of apoptosis, and suppression of tumor growth.[1] These application notes provide an overview of the utility of this compound in studying cancer cell metabolism and detailed protocols for key experimental applications.
Mechanism of Action
This compound functions by competitively binding to the active site of the MDH1 enzyme, preventing the conversion of malate to oxaloacetate. This inhibition leads to a cascade of metabolic consequences within the cancer cell:
-
Disruption of NAD+ Regeneration: The primary immediate effect is the reduced regeneration of cytosolic NAD+ from NADH.
-
Inhibition of Glycolysis: A sustained high rate of glycolysis is dependent on a continuous supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. By limiting NAD+ availability, this compound slows down the glycolytic flux.[2][3]
-
Cellular Stress and Apoptosis: The disruption of cellular redox balance and energy production can induce cellular stress and trigger programmed cell death (apoptosis).[1]
-
Suppression of Proliferation: By limiting the energy and biosynthetic precursors derived from glycolysis, this compound can inhibit cancer cell proliferation.[5]
Data Presentation
The following table summarizes the known quantitative data for this compound and other relevant MDH inhibitors.
| Compound | Target(s) | IC50 (µM) | Cell Growth Inhibition (GI50, µM) | Cancer Cell Line(s) | In Vivo Efficacy |
| This compound | MDH1, MDH2 | MDH1: 2.27, MDH2: 27.47 | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Compound 51 | MDH1, MDH2 | MDH1: 0.53, MDH2: 1.07 | A549: 1.58, NCI-H460: <0.625 | Human lung cancer (A549, NCI-H460) | Reduced tumor weight by 39.7% in A549 xenografts (40 mg/kg)[6] |
| MDH1/2-IN-1 | MDH1, MDH2 | MDH1: 0.00107, MDH2: 0.00106 | Not explicitly reported | Human colon cancer (HCT116) | Reduced tumor growth by 63.4% in HCT116 xenografts (20 mg/kg)[7] |
Mandatory Visualizations
References
- 1. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - CoOccurrence - MDH1 - cell population proliferation [biokb.lcsb.uni.lu]
- 6. Korean scientists discover new MDH1 and MDH2 inhibitors | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Efficacy Studies of MDH1 Inhibitors in Xenograft Models
Topic: In vivo efficacy studies of a representative Malate Dehydrogenase 1 (MDH1) inhibitor in xenograft models.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism, playing a key role in the malate-aspartate shuttle and maintaining the NAD+/NADH balance.[1][2] In numerous cancer types, MDH1 is upregulated to meet the high metabolic demands of rapidly proliferating tumor cells.[1][3][4] This dependency on MDH1 makes it an attractive therapeutic target for cancer treatment.[3][5] This document provides detailed protocols and application notes for evaluating the in vivo efficacy of a representative MDH1 inhibitor, referred to herein as Mdh1-IN-X, using human tumor xenograft models in mice.
Signaling Pathway of MDH1 in Cancer Metabolism
MDH1 is a central node in cellular metabolism, particularly in cancer cells exhibiting the Warburg effect. It catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle which transports NADH reducing equivalents from the cytosol to the mitochondria.[2] This process is vital for regenerating cytosolic NAD+, which is essential for maintaining a high rate of glycolysis. By inhibiting MDH1, Mdh1-IN-X is expected to disrupt this shuttle, leading to a depletion of cytosolic NAD+, impaired glycolysis, reduced ATP production, and ultimately, inhibition of cancer cell proliferation and survival.[1][3]
References
- 1. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDH1 - Wikipedia [en.wikipedia.org]
- 3. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]
Application Notes and Protocols for Mdh1-IN-2 as a Ferroptosis Suppressor in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic target in cancer. Contrary to inducing this process, Mdh1-IN-2 is a selective inhibitor of the cytosolic malate dehydrogenase 1 (MDH1) that has been demonstrated to suppress ferroptosis.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to inhibit ferroptosis in cancer cell lines.
This compound exerts its anti-ferroptotic effect by inhibiting the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, a reaction mediated by MDH1. This inhibition leads to a reduction in the generation of reactive oxygen species (ROS), thereby protecting cancer cells from 2-Ketoglutaric acid-induced ferroptosis.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, a selective MDH1 inhibitor.
| Parameter | Value | Reference |
| MDH1 IC50 | 2.27 µM | [1] |
| MDH2 IC50 | 27.47 µM | [1] |
| Effective Concentration for ROS Suppression | 10 µM (in OCI-LY1 and OCI-LY10 cells) | [1] |
Signaling Pathway of this compound in Ferroptosis Suppression
The diagram below illustrates the mechanism by which this compound inhibits ferroptosis.
Experimental Protocols
This section provides detailed protocols for investigating the ferroptosis-suppressing effects of this compound in cancer cells.
I. General Cell Culture and Treatment
-
Cell Seeding:
-
Culture cancer cell lines (e.g., OCI-LY1, OCI-LY10) in appropriate media and conditions.
-
Seed cells in 96-well plates for viability assays, or larger formats (e.g., 6-well plates) for ROS and lipid peroxidation assays. The seeding density should be optimized for each cell line to ensure they are in the exponential growth phase at the time of treatment.
-
-
Induction of Ferroptosis:
-
To study the inhibitory effects of this compound, ferroptosis first needs to be induced. Based on its mechanism, a suitable inducer is a cell-permeable form of 2-Ketoglutaric acid, such as Dimethyl 2-oxoglutarate.
-
Prepare a stock solution of the ferroptosis inducer in an appropriate solvent (e.g., DMSO or cell culture medium).
-
Treat cells with a pre-determined concentration of the inducer that is known to induce significant ferroptosis.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
For inhibitory studies, pre-treat the cells with this compound for a specific duration (e.g., 1-2 hours) before adding the ferroptosis inducer. A typical starting concentration for this compound is 10 µM.[1]
-
Include appropriate controls: untreated cells, cells treated with the vehicle (e.g., DMSO), cells treated with the ferroptosis inducer alone, and cells treated with this compound alone.
-
II. Assessment of Ferroptosis Suppression
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This assay measures the intracellular levels of ROS.
-
Reagents and Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
DMSO
-
Serum-free medium
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
After treatment, wash the cells twice with warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/535 nm).
-
This assay specifically measures lipid peroxidation, a hallmark of ferroptosis.
-
Reagents and Materials:
-
C11-BODIPY 581/591 fluorescent dye
-
DMSO
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
After treatment, wash the cells with PBS.
-
Prepare a 2.5 µM working solution of C11-BODIPY 581/591 in serum-free medium.
-
Add the working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
For flow cytometry, trypsinize and resuspend the cells in PBS.
-
Analyze the cells using a flow cytometer. The oxidized form of the dye fluoresces in the green channel (~510 nm), while the reduced form fluoresces in the red channel (~590 nm). An increase in the green/red fluorescence ratio indicates lipid peroxidation. Alternatively, visualize the fluorescence using a microscope.
-
Experimental Workflow for Studying this compound
The following diagram outlines a typical experimental workflow for investigating the ferroptosis-suppressing activity of this compound.
Conclusion
This compound is a valuable research tool for studying the role of MDH1 and cellular metabolism in the context of ferroptosis. The protocols provided herein offer a framework for investigating its ferroptosis-suppressing activities in cancer cells. By utilizing these methods, researchers can further elucidate the intricate connections between metabolic pathways and regulated cell death, potentially identifying new therapeutic strategies for cancer treatment.
References
Application Notes and Protocols for Assessing MDH1 Activity in the Presence of Mdh1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a critical role in cellular metabolism, primarily by catalyzing the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle.[1][2][3] This shuttle is essential for transporting reducing equivalents (NADH) from the cytosol into the mitochondria for ATP production.[3] Beyond its canonical role, MDH1 is increasingly recognized for its involvement in various pathological conditions, particularly in cancer metabolism.[4][5][6] In many cancer cells, MDH1 activity is upregulated to support the high glycolytic rate by regenerating cytosolic NAD+.[5][7] Furthermore, MDH1 has been shown to physically associate with the tumor suppressor p53, regulating its transcriptional activity under metabolic stress.[8]
Mdh1-IN-2 is a selective inhibitor of MDH1, demonstrating a potent inhibitory effect on MDH1 with an IC50 of 2.27 µM, while being significantly less active against the mitochondrial isoform, MDH2 (IC50 = 27.47 µM).[1][7][9] Mechanistically, this compound has been shown to reduce the generation of reactive oxygen species (ROS) by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, thereby suppressing ferroptosis.[1][9] This selectivity and its role in crucial cellular pathways make this compound a valuable tool for studying MDH1 function and a potential starting point for therapeutic development.
These application notes provide detailed protocols for assessing the enzymatic activity of MDH1 in the presence of this compound, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation
Quantitative data for the inhibition of MDH1 by this compound is summarized below. These values are essential for designing and interpreting experiments.
| Parameter | Value | Source |
| This compound IC50 (MDH1) | 2.27 µM | [1][7][9] |
| This compound IC50 (MDH2) | 27.47 µM | [1][7][9] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathways and Experimental Workflow
To visualize the context of MDH1 activity and the experimental approach to its assessment, the following diagrams are provided.
Caption: MDH1's Role in Cancer Metabolism and NAD+ Regeneration.
Caption: MDH1-p53 Signaling Pathway under Metabolic Stress.
Caption: Experimental Workflow for MDH1 Inhibition Assay.
Experimental Protocols
This section provides a detailed protocol for a 96-well plate-based colorimetric assay to determine the inhibitory effect of this compound on MDH1 activity. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ in the presence of oxaloacetate.
Materials:
-
Recombinant Human MDH1
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Oxaloacetate (OAA)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Preparation of Reagents:
-
MDH1 Enzyme Stock: Reconstitute recombinant human MDH1 in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the enzyme stock to the desired working concentration (e.g., 2-10 µg/mL) in ice-cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
NADH Stock Solution: Prepare a 10 mM stock solution of NADH in assay buffer. Store in small aliquots at -20°C, protected from light.
-
Oxaloacetate (OAA) Stock Solution: Prepare a 10 mM stock solution of OAA in assay buffer immediately before use. Keep on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Create a serial dilution of this compound in DMSO to generate a range of concentrations for the dose-response curve (e.g., from 10 mM to 1 µM).
-
-
Assay Procedure:
-
Set up the 96-well plate according to the layout below. All volumes are per well.
-
Blank (No Enzyme): 80 µL Assay Buffer + 10 µL NADH (0.2 mM final) + 10 µL OAA (1 mM final)
-
Enzyme Control (No Inhibitor): 70 µL Assay Buffer + 10 µL MDH1 working solution + 10 µL NADH (0.2 mM final) + 10 µL OAA (1 mM final)
-
Vehicle Control (DMSO): 69 µL Assay Buffer + 1 µL DMSO + 10 µL MDH1 working solution + 10 µL NADH (0.2 mM final) + 10 µL OAA (1 mM final)
-
This compound Test Wells: 69 µL Assay Buffer + 1 µL this compound dilution + 10 µL MDH1 working solution + 10 µL NADH (0.2 mM final) + 10 µL OAA (1 mM final)
-
-
Add the assay buffer, MDH1 enzyme, and this compound (or DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the NADH and OAA substrate mix to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates of the test and control wells by subtracting the rate of the blank (no enzyme) wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).
-
Expected Results:
The assay should demonstrate a dose-dependent inhibition of MDH1 activity by this compound. The calculated IC50 value should be in the low micromolar range, consistent with the reported value of 2.27 µM.[1][7][9]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal (high rate in "No Enzyme" control) | NADH or OAA instability. | Prepare fresh NADH and OAA solutions. Ensure assay buffer pH is stable. |
| Non-linear reaction rates | Substrate depletion or enzyme instability. | Decrease the enzyme concentration or the reaction time. Ensure all reagents are kept on ice until use. |
| Poor Z'-factor (for high-throughput screening) | High variability in replicates. | Ensure accurate and consistent pipetting. Optimize reagent concentrations and incubation times. |
| Inconsistent IC50 values | Inaccurate inhibitor concentration or DMSO effects. | Verify the concentration of the this compound stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. |
Conclusion
The provided protocols and information offer a comprehensive guide for researchers to accurately assess the activity of MDH1 in the presence of its selective inhibitor, this compound. By understanding the role of MDH1 in critical signaling pathways and employing robust experimental methodologies, scientists can further elucidate the function of this enzyme and evaluate the potential of its inhibitors in various disease models, particularly in the context of cancer metabolism.
References
- 1. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Metabolic priming by multiple enzyme systems supports glycolysis, HIF1α stabilisation, and human cancer cell survival in early hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Mdh1-IN-2 treatment duration for observing significant cellular effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mdh1-IN-2, a selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1), in cellular studies. The following sections detail the expected time course of significant cellular effects, provide detailed experimental protocols for key assays, and visualize the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a selective inhibitor of MDH1, an enzyme crucial for cellular metabolism and energy production.[1][2] MDH1 catalyzes the conversion of malate to oxaloacetate, a key step in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (NADH) from the cytosol to the mitochondria.[3] In cancer cells, which often exhibit reprogrammed metabolism to support rapid proliferation, MDH1 activity is frequently upregulated.[3] Inhibition of MDH1 by this compound disrupts this metabolic pathway, leading to a reduction in NADH production, cellular stress, and ultimately, apoptosis.[3] this compound has been shown to reduce the generation of reactive oxygen species (ROS) and suppress ferroptosis induced by 2-Ketoglutaric acid.[2]
Expected Cellular Effects and Treatment Duration
The observable cellular effects of this compound are dependent on the concentration and duration of the treatment. Based on studies of this compound and similar MDH1 inhibitors, the following tables summarize the expected time course for significant cellular effects. It is recommended to perform a time-course experiment for your specific cell line and experimental conditions to determine the optimal treatment duration.
Short-Term Treatment (0 - 6 hours)
| Cellular Effect | Typical Time to Observe Significance | Concentration Range (µM) | Suggested Assays |
| Metabolic Perturbation | 30 minutes - 4 hours | 5 - 20 | ATP Production Assay, Lactate Production Assay, Metabolic Flux Analysis |
| Reduction in ROS | Pre-treatment - 4 hours | 10 | ROS Detection Assays (e.g., DCFDA) |
Mid-Term Treatment (6 - 24 hours)
| Cellular Effect | Typical Time to Observe Significance | Concentration Range (µM) | Suggested Assays |
| Inhibition of HIF-1α Accumulation | 12 - 24 hours | 0.1 - 10 | Western Blot for HIF-1α |
| Early Apoptosis | 12 - 24 hours | 5 - 20 | Annexin V/PI Staining, Caspase-3/7 Activation Assay |
| Decreased Cell Viability | 24 hours | 5 - 20 | MTT/XTT Assay, Real-Time Glo Assay |
Long-Term Treatment (24 - 72 hours and beyond)
| Cellular Effect | Typical Time to Observe Significance | Concentration Range (µM) | Suggested Assays |
| Significant Apoptosis | 24 - 48 hours | 5 - 20 | Western Blot for Cleaved PARP, DNA Fragmentation Assay |
| Inhibition of Cell Proliferation | 48 - 72 hours | 5 - 20 | Crystal Violet Staining, Cell Counting |
| In vivo Tumor Growth Inhibition | 14 days | 20 mg/kg (i.p.) | Xenograft models |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting early and late apoptosis using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time points (e.g., 12, 24, 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot for Apoptosis Markers
This protocol is for detecting the expression of apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.[4]
Materials:
-
Cells of interest treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
ATP Production Assay
This protocol measures the effect of this compound on cellular ATP levels.
Materials:
-
Cells of interest
-
This compound
-
96-well opaque plates
-
ATP measurement kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in an opaque 96-well plate and treat with this compound for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Equilibrate the plate and the ATP reagent to room temperature.
-
Add a volume of ATP reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the control.
Visualizations
References
Application Notes and Protocols: Combining Mdh1-IN-2 with Other Anti-Cancer Agents In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of Mdh1-IN-2 in combination with other anti-cancer agents. The protocols outlined below are designed to assess synergistic, additive, or antagonistic interactions, providing crucial data for the preclinical development of novel cancer therapies.
Introduction to Mdh1 in Cancer
Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism. It catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents between the cytoplasm and mitochondria.[1][2] In rapidly proliferating cancer cells, MDH1 plays a vital role in regenerating cytosolic NAD+ from NADH.[3][4] This NAD+ is essential to sustain the high glycolytic rate characteristic of many tumors, often referred to as the Warburg effect.[4][5] Elevated expression of MDH1 has been observed in various malignancies and is often correlated with a poor prognosis.[4][5][6]
This compound is a targeted inhibitor of MDH1. By blocking MDH1 activity, this compound disrupts the cellular NAD+/NADH balance, leading to a reduction in NADH production and an imbalance in cellular metabolism.[3] This metabolic disruption can induce cellular stress and trigger programmed cell death (apoptosis) in cancer cells, which are highly dependent on efficient metabolic pathways for their survival and proliferation.[3] Combining this compound with other anti-cancer agents that target different cellular pathways presents a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[3][7][8]
Potential Signaling Pathways Affected by Mdh1 Inhibition
The inhibition of MDH1 by this compound is expected to have significant downstream effects on cellular signaling, primarily through metabolic disruption. A simplified representation of the anticipated pathway modulation is presented below.
Caption: this compound inhibits MDH1, disrupting NAD+ regeneration and leading to metabolic stress and apoptosis.
Quantitative Data on Mdh1 Inhibitors
While specific in vitro combination data for this compound is not yet widely published, the following tables summarize available data for other Mdh1 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Single Agent Anti-proliferative Activity of Mdh1/2 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| MDH1/2-IN-1 | Recombinant MDH1 | Enzymatic Assay | 0.00107 | [9] |
| MDH1/2-IN-1 | Recombinant MDH2 | Enzymatic Assay | 0.00106 | [9] |
| Exemplified Compound | Human Lung A549 | SRB Assay | 1.58 | [10] |
| Exemplified Compound | Human Lung NCI-H460 | SRB Assay | <0.625 | [10] |
Table 2: In Vivo Synergistic Activity of an Mdh1/2 Inhibitor
| Inhibitor | Combination Agent | Animal Model | Effect | Reference |
| Exemplified Compound (40 mg/kg) | Anti-PD-1 Antibody | BALB/c mice with CT-26-sgNeg tumors | 52.5% reduction in body weight (synergistic) | [10] |
| Exemplified Compound (40 mg/kg) | Anti-PD-1 Antibody | BALB/c mice with CT-26-sgLKB1 tumors | 55.7% reduction in body weight (synergistic) | [10] |
| Exemplified Compound (60 mg/kg) | Gefitinib (10 mg/kg) | BALB/c nude mice with A549 xenografts | 61.6% reduction in body weight (synergistic) | [10] |
Note: The "Exemplified Compound" is an oxazole derivative acting as an MDH1/MDH2 inhibitor from a patent report.[10]
Experimental Protocols
The following protocols provide a framework for assessing the in vitro combination effects of this compound.
Experimental Workflow Overview
Caption: Workflow for in vitro evaluation of this compound combination therapies.
Protocol 1: Cell Viability Assay for Combination Studies
This protocol is designed to measure the effect of this compound in combination with another anti-cancer agent on the viability of cancer cell lines using a luminescence-based assay such as CellTiter-Glo®.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination anti-cancer agent (stock solution in a suitable solvent)
-
384-well clear-bottom white assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired seeding density (typically 500-2000 cells per well, to be optimized for each cell line).[11]
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.[11]
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Addition (Dose-Response Matrix):
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
For a dose-response matrix, a 5x5 or 7x7 matrix is common.[8] This involves treating cells with five to seven concentrations of this compound, the combination agent, and all possible combinations.
-
Add 5 µL of the appropriate drug dilutions to the wells. Include wells with vehicle control (e.g., DMSO) and single-agent controls.[11]
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[11]
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.[11]
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.[11]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Calculate the percentage of cell inhibition for each treatment condition.[11]
-
Use synergy models such as the Bliss independence, Loewe additivity, or Highest Single Agent (HSA) model to quantify the interaction between this compound and the combination agent.[12][13] Software packages like SynergyFinder can be used for this analysis.[12]
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol assesses the induction of apoptosis by this compound and a combination agent using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with this compound alone, the combination agent alone, and the combination of both at predetermined concentrations (e.g., IC50 values). Include a vehicle-treated control.
-
Incubate for a specified time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the effect of the drug combination on apoptosis induction.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro investigation of this compound in combination with other anti-cancer agents. By systematically evaluating cell viability and apoptosis, and by quantifying the nature of the drug interaction, researchers can generate the necessary data to support the further development of this compound-based combination therapies. These studies are a critical step in prioritizing the most promising combinations for subsequent in vivo testing and potential clinical translation.[7][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDH1 - Wikipedia [en.wikipedia.org]
- 3. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Korean scientists discover new MDH1 and MDH2 inhibitors | BioWorld [bioworld.com]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Combination - Kyinno Bio [kyinno.com]
Application Notes and Protocols: Techniques for Measuring ROS Levels after Mdh1-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mdh1-IN-2 is a chemical probe targeting Malate Dehydrogenase 1 (MDH1), a cytosolic enzyme crucial for the malate-aspartate shuttle and for maintaining the cytosolic NAD+/NADH ratio.[1][2] Inhibition of MDH1 can disrupt cellular metabolism and redox homeostasis, potentially leading to an increase in reactive oxygen species (ROS). This document provides detailed protocols for measuring ROS levels in cells following treatment with this compound, aimed at researchers, scientists, and drug development professionals. The methodologies covered include fluorescent probe-based assays, chemiluminescent assays, and electron spin resonance spectroscopy.
Hypothesized Signaling Pathway for this compound-Induced ROS Production
Inhibition of cytosolic MDH1 by this compound is hypothesized to increase the cytosolic NADH/NAD+ ratio.[1] This shift in the redox balance can have several downstream consequences, including mitochondrial stress. An elevated cytosolic NADH level may impair the malate-aspartate shuttle, which is essential for transferring reducing equivalents from the cytosol to the mitochondria for oxidative phosphorylation.[2] This disruption can lead to an accumulation of NADH in the cytosol and a potential overload of the mitochondrial electron transport chain (ETC). Under such conditions, electrons may leak from the ETC, particularly from complexes I and III, and prematurely react with molecular oxygen to generate superoxide radicals (O2•−), a primary form of ROS. Furthermore, altered cellular metabolism due to MDH1 inhibition might affect other redox-sensitive pathways, contributing to an overall increase in oxidative stress.
References
Application Notes and Protocols: Mdh1-IN-2 as a Tool for Studying the Malate-Aspartate Shuttle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Malate-Aspartate Shuttle (MAS) is a critical metabolic pathway responsible for the translocation of reducing equivalents (NADH) from the cytosol into the mitochondrial matrix.[1] This process is essential for cellular energy production through oxidative phosphorylation and for maintaining the cytosolic NAD+/NADH ratio, which influences the rate of glycolysis. The cytosolic isozyme of malate dehydrogenase (MDH1) is a key enzymatic component of this shuttle.[2] Mdh1-IN-2 is a selective inhibitor of MDH1, making it a valuable pharmacological tool to investigate the physiological and pathological roles of the MAS. These application notes provide detailed protocols for utilizing this compound to study the function and therapeutic potential of targeting the malate-aspartate shuttle in various cellular contexts.
This compound: A Selective MDH1 Inhibitor
This compound exhibits significant selectivity for human MDH1 over its mitochondrial counterpart, MDH2. This selectivity is crucial for specifically probing the function of the cytosolic arm of the malate-aspartate shuttle.
| Parameter | Value | Reference |
| IC50 for MDH1 | 2.27 µM | [3] |
| IC50 for MDH2 | 27.47 µM | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of the malate-aspartate shuttle and the experimental approaches to its study using this compound, the following diagrams are provided.
Caption: The Malate-Aspartate Shuttle and the inhibitory action of this compound on MDH1.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific cell types and experimental conditions.
MDH1 Activity Assay in Cell Lysates
This protocol measures the enzymatic activity of MDH1 in the presence of this compound.
Materials:
-
Cultured cells
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
MDH assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Oxaloacetate (OAA) solution
-
NADH solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford assay.
-
Assay Preparation: In a 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well. Bring the total volume to 100 µL with MDH assay buffer.
-
Reaction Initiation: Add NADH to a final concentration of 0.25 mM. To initiate the reaction, add oxaloacetate to a final concentration of 1 mM.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of NADH oxidation is proportional to MDH activity.
-
Data Analysis: Calculate the initial rate of reaction (V₀) for each condition. Normalize the activity to the protein concentration.
| Treatment | MDH1 Activity (% of Control) | Reference |
| Vehicle (DMSO) | 100 | N/A |
| This compound (2.27 µM) | ~50 | [3] |
| This compound (10 µM) | Expected significant inhibition | [3] |
Measurement of Cellular NADH/NAD+ Ratio
This protocol determines the impact of this compound on the cellular redox state.
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (DMSO)
-
NADH/NAD+ Assay Kit (commercially available)
-
Extraction buffers (provided in the kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound (e.g., 10 µM) or vehicle for the desired time.
-
Extraction: Follow the kit manufacturer's instructions for the extraction of NADH and NAD+ from cell pellets. This typically involves separate acidic and basic extraction steps to selectively degrade NADH or NAD+.
-
Assay: Perform the enzymatic cycling assay according to the kit protocol. This involves the reduction of a probe by NADH, which generates a colorimetric or fluorescent signal.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Calculation: Determine the concentrations of NADH and NAD+ from the standard curve and calculate the NADH/NAD+ ratio.
| Treatment | NADH/NAD+ Ratio (Fold Change vs. Control) | Reference |
| Vehicle (DMSO) | 1 | N/A |
| This compound (10 µM) | Expected increase | [2][4] |
| Aminooxyacetate (MAS inhibitor) | Increased | [5] |
Analysis of Cellular Respiration and Glycolysis
This protocol uses a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (DMSO)
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Seahorse XF assay medium
-
Mito Stress Test Kit reagents (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate at a pre-determined optimal density.
-
Inhibitor Treatment: Pre-treat cells with this compound (e.g., 10 µM) or vehicle for a specified duration before the assay.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Seahorse XF Analysis: Load the Seahorse XF cartridge with the Mito Stress Test reagents. Perform the assay according to the manufacturer's protocol to measure basal OCR and ECAR, followed by sequential injections to determine key parameters of mitochondrial function.
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein content. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
| Parameter | Vehicle Control | This compound (10 µM) | Reference |
| Basal OCR (pmol/min) | Baseline | Expected decrease | [6] |
| Basal ECAR (mpH/min) | Baseline | Expected increase | [6] |
| ATP Production-linked OCR | Baseline | Expected decrease | [6] |
| Maximal Respiration | Baseline | Expected decrease | [6] |
Lactate Production Assay
This protocol quantifies the effect of this compound on glycolytic flux by measuring lactate secretion.
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (DMSO)
-
Lactate Assay Kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound (e.g., 10 µM) or vehicle.
-
Sample Collection: At the end of the treatment period, collect the cell culture medium.
-
Assay: Perform the lactate assay on the collected medium according to the kit manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Normalization: Determine the cell number or protein content in the corresponding wells to normalize the lactate production.
| Treatment | Lactate Production (Fold Change vs. Control) | Reference |
| Vehicle (DMSO) | 1 | N/A |
| This compound (10 µM) | Expected increase | [4] |
| MDH1 Knockout | Increased lactate production | [2] |
Conclusion
This compound is a potent and selective tool for the functional investigation of the malate-aspartate shuttle. By inhibiting the cytosolic enzyme MDH1, researchers can effectively probe the consequences of MAS disruption on cellular bioenergetics, redox state, and overall metabolic phenotype. The protocols outlined in these application notes provide a framework for utilizing this compound to advance our understanding of the role of the malate-aspartate shuttle in health and disease, and to explore its potential as a therapeutic target in fields such as oncology and metabolic disorders.
References
- 1. Malate Dehydrogenase 1 (MDH1) Activity Assay (ab200009) | Abcam [abcam.com]
- 2. Protocols for analyzing metabolic derangements caused by increased NADH/NAD+ ratio in cell lines and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Mdh1-IN-2 Technical Support Center: Troubleshooting Aqueous Solubility
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with the MDH1 inhibitor, Mdh1-IN-2, in aqueous solutions. The following question-and-answer format directly addresses common challenges to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 25 mg/mL in DMSO.[1][2][3] To achieve this concentration, warming the solution to 37°C and using an ultrasonic bath may be necessary to facilitate dissolution.[1] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. Here are several strategies to address this:
-
Decrease the final concentration: The simplest approach is to lower the final concentration of this compound in your assay.
-
Optimize the DMSO concentration: While you should aim for the lowest possible final DMSO concentration to avoid off-target effects, ensure it's not so low that the compound precipitates. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated in most cell-based assays.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, to your aqueous buffer can help to keep the compound in solution.
-
Prepare intermediate dilutions: Instead of diluting the DMSO stock directly into your final aqueous buffer, perform serial dilutions in a mixture of DMSO and your buffer or in 100% DMSO before the final dilution step.[4]
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution of this compound in purely aqueous buffers like Phosphate Buffered Saline (PBS) is not recommended due to its low aqueous solubility. It is a lipophilic molecule, a common characteristic of compounds that are challenging to dissolve in water.[5] Forcing dissolution in aqueous buffers can lead to the formation of micro-precipitates that may be invisible to the naked eye but can significantly impact experimental results.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in DMSO, this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[6]
Troubleshooting Guides
Issue 1: Precipitate Observed in Stock Solution
If you observe a precipitate in your this compound DMSO stock solution, follow these steps:
-
Warm the solution: Gently warm the vial to 37°C in a water bath.
-
Sonicate: Place the vial in an ultrasonic bath for 10-15 minutes to aid dissolution.[1]
-
Vortex: Mix the solution thoroughly by vortexing.
-
Centrifuge: If a precipitate remains, centrifuge the vial at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the insoluble material. Carefully transfer the supernatant to a new tube. It is advisable to determine the concentration of the clarified stock solution.
Issue 2: Optimizing this compound Concentration in Aqueous Media
The following table provides a starting point for determining the maximum practical working concentration of this compound in a common cell culture medium, Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), with a final DMSO concentration of 0.5%.
| Target Concentration (µM) | Volume of 10 mM Stock per 1 mL Media (µL) | Final DMSO (%) | Visual Observation (after 2h at 37°C) |
| 1 | 0.1 | 0.001 | Clear Solution |
| 5 | 0.5 | 0.005 | Clear Solution |
| 10 | 1 | 0.01 | Clear Solution |
| 25 | 2.5 | 0.025 | Slight Haze |
| 50 | 5 | 0.05 | Visible Precipitate |
Note: This data is illustrative. Actual solubility may vary based on specific media components and experimental conditions.
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Facilitate Dissolution: If the compound does not dissolve readily, warm the tube to 37°C and sonicate for 10-15 minutes. Vortex to ensure homogeneity.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol for Preparing Working Solutions in Aqueous Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in 100% DMSO to get closer to the final desired concentration.
-
Final Dilution: While vortexing the aqueous media, add the required volume of the this compound stock or intermediate dilution dropwise to the media. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Incubate and Observe: Incubate the working solution under your experimental conditions (e.g., 37°C) for a short period and visually inspect for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Role of MDH1 in cellular metabolism and its inhibition by this compound.
References
Optimizing Mdh1-IN-2 Dosage for In Vivo Cancer Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Mdh1-IN-2 for in vivo cancer models. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
This compound is a selective inhibitor of Malate Dehydrogenase 1 (MDH1), a cytosolic enzyme crucial for cellular metabolism.[1] MDH1 plays a key role in the malate-aspartate shuttle, which is essential for regenerating NAD+ in the cytoplasm, a process vital for glycolysis.[2][3] Cancer cells often exhibit upregulated MDH1 activity to meet their high energy demands for rapid proliferation.[2][4] By inhibiting MDH1, this compound disrupts cancer cell metabolism, leading to reduced energy production, cellular stress, and ultimately, apoptosis (programmed cell death).[2]
Q2: What is a recommended starting dose for this compound in an in vivo cancer model?
Q3: How should I formulate this compound for in vivo administration?
A recommended formulation for this compound for in vivo use is a multi-component vehicle.[1] The following table outlines a suggested formulation protocol:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Data sourced from MedChemExpress.[1] |
It is crucial to prepare the formulation fresh daily and observe for any precipitation or phase separation.[1] Gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the potential side effects or toxicities to monitor for?
While the study on MDH1/2-IN-1 reported no significant weight loss or organ toxicity at a 20 mg/kg dose[5], it is essential to conduct thorough toxicity monitoring in your specific model. Key parameters to observe include:
-
Body weight: Monitor daily for any significant weight loss.
-
Clinical signs: Observe for any changes in behavior, posture, or activity levels.
-
Organ function: At the end of the study, consider collecting blood for hematology and clinical chemistry analysis, and perform histopathological examination of major organs (liver, kidney, spleen, etc.).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition | - Insufficient dosage- Inadequate drug exposure- Tumor model resistance | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose.- Evaluate alternative routes of administration (e.g., oral gavage, intravenous) if intraperitoneal injection is not providing sufficient bioavailability.- Characterize the MDH1 expression and dependency of your specific cancer model. |
| Vehicle-related toxicity | - High concentration of DMSO or other solvents | - Optimize the formulation by reducing the percentage of potentially toxic solvents, if possible.- Run a vehicle-only control group to assess the tolerability of the formulation itself. |
| Compound precipitation in formulation | - Poor solubility of this compound in the chosen vehicle | - Prepare the formulation fresh before each administration.- Use gentle warming and/or sonication to aid dissolution.- Consider alternative, well-tolerated solubilizing agents. |
| Animal morbidity or mortality | - On-target or off-target toxicity of this compound | - Immediately reduce the dosage or dosing frequency.- Perform a thorough necropsy and histopathological analysis to identify the cause of toxicity.- Re-evaluate the MTD in a separate cohort of animals. |
Experimental Protocols
Dose-Ranging and Efficacy Study in a Xenograft Model:
-
Cell Culture and Implantation: Culture your cancer cell line of interest (e.g., A549 lung cancer, HCT116 colon cancer) under standard conditions. Subcutaneously implant a sufficient number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice (e.g., nude mice).
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Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
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This compound Formulation: Prepare the this compound formulation as described in the table above.
-
Dosing:
-
Vehicle Control Group: Administer the vehicle solution only.
-
Treatment Groups: Administer this compound at various doses (e.g., 10, 20, 40 mg/kg) via intraperitoneal injection daily.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight daily.
-
Observe for any clinical signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Collect tumors and major organs for further analysis (e.g., pharmacodynamics, histopathology).
Visualizations
MDH1 Signaling Pathway in Cancer Metabolism
Caption: MDH1's role in cytoplasmic NAD+ regeneration to support glycolysis.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A stepwise workflow for optimizing this compound dosage in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Best practices for storing Mdh1-IN-2 to maintain stability and activity
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Mdh1-IN-2 to ensure its stability and activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: It is recommended to store the lyophilized powder of this compound at -20°C for up to 3 years, or at 4°C for up to 2 years for shorter-term storage.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is DMSO. It is soluble in DMSO up to 25 mg/mL (58.48 mM) with the aid of ultrasonication.[1][2] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact its solubility.[1][3]
Q3: What are the recommended storage conditions and stability for this compound stock solutions?
A3: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] Store these aliquots at -80°C for long-term storage, where they are stable for up to 6 months.[1][3][4] For short-term storage, aliquots can be kept at -20°C and should be used within 1 month.[1][3][4]
Q4: Can I store the this compound stock solution at 4°C?
A4: It is not recommended to store the stock solution at 4°C for any extended period. For optimal stability and activity, adhere to the recommended storage temperatures of -20°C or -80°C.
Q5: How should I prepare working solutions from the stock solution?
A5: For in vitro experiments, it is advised to prepare fresh working solutions from the stock on the day of use.[1] For in vivo experiments, it is strongly recommended to prepare the formulation freshly and use it on the same day.[1][3]
Troubleshooting Guide
Q1: My this compound powder did not fully dissolve in DMSO.
A1:
-
Ultrasonication: Ensure you have sonicated the solution, as this is often required for complete dissolution.[1]
-
Warming: Gently warm the solution to 37°C to aid in dissolution.[4]
-
Solvent Quality: Use fresh, high-purity, anhydrous DMSO. This compound is hygroscopic, and absorbed moisture in the DMSO can reduce its solubility.[1][3]
-
Concentration: You may be attempting to prepare a solution at a concentration higher than its maximum solubility (25 mg/mL in DMSO).[1]
Q2: I observed precipitation in my stock solution after storing it at -20°C or -80°C.
A2:
-
Improper Dissolution: The compound may not have been fully dissolved initially. Before the initial storage, ensure the compound is completely in solution.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation and degradation of the compound. It is crucial to prepare single-use aliquots.[3][4]
-
Solvent Evaporation: Ensure the storage vials are sealed tightly to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation.
Q3: I am not observing the expected inhibitory activity of this compound in my assay.
A3:
-
Improper Storage: The compound may have degraded due to incorrect storage conditions or exceeding the recommended storage duration. Review the storage history of both the powder and the stock solution.
-
Incorrect Dilution: Verify the calculations for your working solution dilutions.
-
Assay Conditions: Ensure that the assay buffer and conditions are compatible with this compound. While specific incompatibilities are not documented, it is good practice to verify.
-
Fresh Working Solutions: Always prepare fresh working solutions for your experiments from a properly stored stock solution.[1]
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Powder Storage | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| Stock Solution Storage | -80°C in DMSO | 6 months | [1][3][4] |
| -20°C in DMSO | 1 month | [1][3][4] | |
| Solubility | DMSO | 25 mg/mL (58.48 mM) | [1][2] |
Experimental Protocol: MDH1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on recombinant human MDH1.
1. Reagents and Materials:
-
Recombinant Human MDH1 protein
-
This compound
-
Assay Buffer: 20mM Tris, 150mM NaCl, pH 8.0[5]
-
Substrate: Oxaloacetate
-
Cofactor: β-NADH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Preparation of Reagents:
-
MDH1 Enzyme Solution: Prepare a working solution of recombinant human MDH1 in assay buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to yield a linear reaction rate.
-
This compound Working Solutions: Prepare a series of dilutions of this compound in assay buffer from your DMSO stock solution. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Substrate/Cofactor Mix: Prepare a solution containing both oxaloacetate and β-NADH in the assay buffer. The final concentrations should be optimized for the assay but are typically around the Km values for the enzyme.
3. Assay Procedure:
-
Add the this compound dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add the MDH1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to each well.
-
Immediately begin measuring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Normalize the velocities to the vehicle control to determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting workflow for this compound related issues.
References
Overcoming resistance to Mdh1-IN-2 in cancer cell lines
Welcome to the technical support center for Mdh1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this selective Mdh1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the cytosolic malate dehydrogenase 1 (Mdh1) enzyme.[1] It has been shown to have a higher potency for Mdh1 over its mitochondrial counterpart, Mdh2. The primary function of Mdh1 in cancer cells is to catalyze the conversion of malate to oxaloacetate, a process that regenerates NAD+ from NADH.[2][3] This NAD+ is crucial for maintaining a high rate of glycolysis, a metabolic state often exploited by cancer cells for proliferation (the Warburg effect).[3] By inhibiting Mdh1, this compound disrupts this metabolic cycle, leading to a depletion of cytosolic NAD+ and subsequent inhibition of glycolysis-dependent cell growth.[3] Additionally, this compound has been reported to suppress ferroptosis, a form of iron-dependent cell death, by reducing the generation of reactive oxygen species (ROS).[1]
Q2: I am observing decreased efficacy of this compound in my cancer cell lines over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on studies of other metabolic inhibitors, several hypotheses can be proposed:[4][5][6]
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Upregulation of Mdh1 expression: The cancer cells may increase the expression of the Mdh1 protein, thereby requiring a higher concentration of the inhibitor to achieve the same level of target engagement.
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Metabolic reprogramming/Bypass pathways: Cells might adapt their metabolic pathways to become less reliant on Mdh1. This could involve the upregulation of other NAD+-regenerating pathways, such as lactate dehydrogenase (LDH) or the pentose phosphate pathway. Alternatively, cells could increase their reliance on mitochondrial respiration (oxidative phosphorylation).
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Increased expression of Mdh2: Although this compound is selective for Mdh1, a significant upregulation of the mitochondrial isoform, Mdh2, could potentially compensate for the loss of Mdh1 activity by contributing to the malate-aspartate shuttle.
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Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), could actively transport this compound out of the cell, reducing its intracellular concentration.
Q3: How can I investigate the potential resistance mechanisms in my cell lines?
To elucidate the mechanism of resistance to this compound in your cancer cell lines, a series of experiments can be performed. The following troubleshooting guide provides a structured approach to this investigation.
Troubleshooting Guide: Overcoming Resistance to this compound
This guide will walk you through the process of characterizing and potentially overcoming resistance to this compound in your cancer cell lines.
Problem: Decreased sensitivity to this compound in long-term cultures.
Step 1: Confirm and Quantify Resistance
The first step is to confirm that the observed decrease in efficacy is due to acquired resistance and to quantify the extent of this resistance.
-
Experiment: Determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines.
-
Methodology: Use a cell viability assay such as the MTT or XTT assay.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line compared to the parental line confirms resistance.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cell Line | Example: 5 µM | 1x |
| Resistant Cell Line | Example: 50 µM | 10x |
Step 2: Investigate Target Upregulation
Determine if the resistance is due to an increased expression of the Mdh1 protein.
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Experiment: Compare the Mdh1 protein and mRNA levels in parental and resistant cell lines.
-
Methodology:
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Western Blot: To assess Mdh1 protein levels.
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Quantitative PCR (qPCR): To assess MDH1 mRNA levels.
-
-
Expected Outcome: An increase in Mdh1 protein and/or mRNA levels in the resistant cell line would suggest target upregulation as a resistance mechanism.
Step 3: Analyze Metabolic Reprogramming
Investigate whether the resistant cells have altered their metabolism to bypass the need for Mdh1 activity.
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Experiment: Profile the metabolic phenotype of parental and resistant cells.
-
Methodology:
-
Seahorse XF Analyzer: Measure the Oxygen Consumption Rate (OCR) to assess mitochondrial respiration and the Extracellular Acidification Rate (ECAR) to assess glycolysis.
-
-
Expected Outcome:
-
An increase in the basal OCR in resistant cells could indicate a shift towards oxidative phosphorylation.
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A decrease in the reliance on glycolysis (lower ECAR) might also be observed.
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Step 4: Explore Combination Therapies
Based on the findings from the previous steps, rational combination therapies can be designed to overcome resistance.
| Potential Resistance Mechanism | Proposed Combination Therapy | Rationale |
| Upregulation of Mdh1 | Increase the dose of this compound | To achieve sufficient target inhibition. |
| Shift to Oxidative Phosphorylation | This compound + Mitochondrial complex I inhibitor (e.g., Metformin, Phenformin) | To dually block both glycolysis and mitochondrial respiration. |
| Upregulation of LDH activity | This compound + LDH inhibitor (e.g., GSK2837808A) | To block the two primary pathways for cytosolic NAD+ regeneration. |
| Increased Mdh2 expression | This compound + Mdh2 inhibitor or a dual Mdh1/2 inhibitor | To inhibit both cytosolic and mitochondrial malate dehydrogenase activity. |
| Drug Efflux | This compound + P-gp inhibitor (e.g., Verapamil, Tariquidar) | To increase the intracellular concentration of this compound. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.
-
Determine the initial IC50: Perform a dose-response curve to determine the IC50 of this compound in your parental cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
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Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells have resumed a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Stepwise Increase: Repeat step 3, gradually increasing the concentration of this compound. This process can take several months.
-
Characterize Resistant Population: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new IC50 determination to confirm and quantify the level of resistance.
-
Cryopreservation: It is advisable to cryopreserve aliquots of the resistant cell line at different stages of the selection process.
Protocol 2: Cell Viability (MTT) Assay
This protocol details the steps for performing an MTT assay to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the media with fresh media containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot for Mdh1 Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mdh1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare Mdh1 expression levels between the parental and resistant cells.
Protocol 4: Quantitative PCR (qPCR) for MDH1 mRNA Expression
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for the human MDH1 gene.[7] Also include primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermocycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]
-
Data Analysis: Calculate the relative expression of MDH1 in the resistant cells compared to the parental cells using the 2-ΔΔCt method.[9]
Protocol 5: Seahorse XF Metabolic Flux Analysis
-
Cell Seeding: Seed parental and resistant cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A) for a Mito Stress Test, or inhibitors of glycolysis (e.g., glucose, oligomycin, and 2-DG) for a Glycolysis Stress Test.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the assay.
-
Data Analysis: The Seahorse software will calculate the OCR and ECAR values. Normalize the data to cell number. Compare the metabolic profiles of the parental and resistant cells.
Visualizations
Caption: Mdh1 signaling pathway and the action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logic for designing combination therapies to overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Forward Genetic Screens Identify Mechanisms of Resistance to Small-Molecule Lactate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. origene.com [origene.com]
- 9. Molecular Characteristics of the Malate Dehydrogenase (MDH) Gene Family in Spirometra mansoni (Cestoda: Diphyllobothriidea) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time with Mdh1-IN-2 for maximum inhibition
Welcome to the technical support center for Mdh1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for maximal inhibition of Malate Dehydrogenase 1 (MDH1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of cytosolic Malate Dehydrogenase 1 (MDH1).[1] MDH1 is a key enzyme in the malate-aspartate shuttle, which is crucial for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria.[2][3] By inhibiting MDH1, this compound disrupts cellular metabolism and energy balance.[2] Specifically, it has been shown to reduce the generation of reactive oxygen species (ROS) by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, thereby suppressing ferroptosis.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A common starting concentration for this compound in cell-based assays is 10 µM.[1] However, the optimal concentration will depend on the specific cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your system of interest. The reported IC50 for this compound against MDH1 is 2.27 µM.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer.
Troubleshooting Guide: Optimizing Incubation Time for Maximum Inhibition
Problem: I am not observing the expected level of MDH1 inhibition with this compound.
This issue can arise from several factors, including suboptimal incubation time. The following guide provides a systematic approach to optimize the incubation period of this compound for maximal inhibitory effect.
Initial Checks
-
Compound Integrity: Ensure that your this compound is of high purity and has been stored correctly to prevent degradation.
-
Reagent Quality: Verify the quality and concentration of all reagents used in your assay, including the MDH1 enzyme, NADH, and the substrate (oxaloacetate or malate).
-
Assay Conditions: Confirm that the assay buffer pH and temperature are optimal for MDH1 activity. A common assay buffer is a potassium phosphate buffer at pH 7.4.[4]
Optimizing Incubation Time: Experimental Protocol
This protocol describes a time-course experiment to determine the optimal pre-incubation time of this compound with MDH1 enzyme before initiating the enzymatic reaction.
Materials:
-
This compound
-
Recombinant human MDH1 enzyme
-
NADH
-
Oxaloacetate (OAA) or L-Malate
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of MDH1 enzyme, NADH, and OAA in the assay buffer. Keep all reagents on ice.
-
-
Set up the Pre-incubation Plate:
-
In a 96-well plate, add a fixed concentration of MDH1 enzyme to each well.
-
Add your desired concentration of this compound (e.g., at its IC50 or 2-5 times the IC50) to the wells. Include a control group with DMSO only.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for varying periods (e.g., 0, 15, 30, 60, 90, and 120 minutes). This is the pre-incubation step.
-
-
Initiate the Enzymatic Reaction:
-
Following each pre-incubation time point, initiate the enzymatic reaction by adding a mixture of NADH and OAA to the wells. The final concentrations should be optimized for your assay (e.g., 100-200 µM NADH and 200-500 µM OAA).
-
-
Measure Enzyme Activity:
-
Immediately after adding the substrates, measure the decrease in absorbance at 340 nm over time (e.g., every 30-60 seconds for 5-10 minutes) using a microplate reader. The rate of NADH oxidation is proportional to MDH1 activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Normalize the activity in the this compound treated wells to the activity in the DMSO control wells for each pre-incubation time point.
-
Plot the percentage of MDH1 inhibition as a function of the pre-incubation time. The time point that yields the maximum inhibition is the optimal incubation time.
-
Data Presentation:
| Pre-incubation Time (minutes) | MDH1 Activity (mOD/min) - DMSO Control | MDH1 Activity (mOD/min) - this compound | % Inhibition |
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 90 | |||
| 120 |
Further Troubleshooting
-
Problem: High background signal.
-
Solution: Run a control reaction without the MDH1 enzyme to determine the rate of non-enzymatic NADH degradation. Subtract this background rate from your experimental values.
-
-
Problem: Rapid loss of enzyme activity over time.
-
Solution: While some enzymes can be unstable, recombinant MDH has been shown to be relatively stable.[5] If you suspect instability, perform a control experiment where you pre-incubate the enzyme in the assay buffer without the inhibitor for the same time periods and measure its activity. This will help you distinguish between inhibitor-dependent effects and enzyme instability.
-
-
Problem: Inconsistent results.
-
Solution: Ensure thorough mixing of reagents in the wells. Use a multi-channel pipette for simultaneous addition of substrates to minimize timing variations between wells. Also, ensure the temperature is consistent across the plate.
-
Visualizations
Caption: Signaling pathway illustrating the role of MDH1 in the malate-aspartate shuttle and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing variability in experimental results with Mdh1-IN-2
Welcome to the technical support center for Mdh1-IN-2. This resource is designed to help researchers, scientists, and drug development professionals address variability in experimental results and provide clear guidance on the use of this selective MDH1 inhibitor.
Frequently Asked Questions (FAQs)
Product Characteristics & Handling
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as Compound 7c, is a selective inhibitor of cytosolic Malate Dehydrogenase 1 (MDH1).[1][2] MDH1 is a key enzyme in the malate-aspartate shuttle, which is crucial for transferring NADH reducing equivalents from the cytosol into the mitochondria.[3][4] In many cancer cells, MDH1 plays a vital role in regenerating cytosolic NAD+ to support the high rates of glycolysis required for rapid proliferation.[5][6][7] this compound works by inhibiting MDH1, which can disrupt cellular metabolism, reduce the production of NADH, and induce cellular stress and programmed cell death (apoptosis) in cancer cells.[8] Specifically, it has been shown to reduce the generation of Reactive Oxygen Species (ROS) by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, thereby suppressing ferroptosis.[1]
Q2: How selective is this compound for MDH1 over MDH2? A2: this compound is significantly more selective for MDH1 than the mitochondrial isoform, MDH2. The reported IC50 values are 2.27 µM for MDH1 and 27.47 µM for MDH2, demonstrating a greater than 10-fold selectivity.[1]
Q3: What is the best way to dissolve and store this compound? A3: Proper dissolution and storage are critical for maintaining the compound's activity and ensuring reproducible results.
-
Solvent : this compound is soluble in DMSO at a concentration of up to 25 mg/mL (~58.48 mM).[1]
-
Dissolution Protocol : It is highly recommended to use a new, unopened bottle of anhydrous, hygroscopic DMSO, as absorbed water can significantly impact solubility.[1] To aid dissolution, you can gently warm the vial to 37°C and use an ultrasonic bath.[1][2]
-
Storage : Unopened solid compound should be stored at -20°C for up to 3 years.[9] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[9] Store stock solution aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][9]
| Parameter | Specification | Citations |
| Synonym | Compound 7c | [1] |
| Target | Malate Dehydrogenase 1 (MDH1) | [1] |
| IC50 (MDH1) | 2.27 µM | [1] |
| IC50 (MDH2) | 27.47 µM | [1] |
| Solubility | 25 mg/mL (58.48 mM) in fresh, anhydrous DMSO (ultrasonication recommended) | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][2] |
| Solid Storage | -20°C for 3 years | [9] |
Experimental Design & Protocols
Q4: What is a recommended starting concentration for cell-based assays? A4: A common starting concentration for in vitro cell-based assays is 10 µM.[1] However, the optimal concentration is cell-line dependent and should be determined by performing a dose-response curve, typically ranging from 0.1 µM to 50 µM, to establish the IC50 for your specific model system.
Q5: What are the essential controls to include in my experiments? A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control : Treat cells with the same final concentration of DMSO used to dissolve this compound.
-
Untreated Control : Cells that are not exposed to either the compound or the vehicle.
-
Positive Control (Optional) : If available, a different compound with a known inhibitory effect on MDH1 or a related metabolic pathway.
-
Gene Knockdown/Knockout Control : For target validation, using siRNA/shRNA-mediated knockdown or CRISPR/Cas9 knockout of MDH1 can confirm that the observed phenotype is due to MDH1 inhibition.[7][10]
Q6: Can you provide a general protocol for preparing this compound stock solutions? A6: Yes, please see the detailed protocol below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation : Before opening, bring the vial of solid this compound to room temperature to prevent moisture condensation.
-
Stock Solution (10 mM) : Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM stock solution (e.g., for 1 mg of this compound with a molecular weight of 427.53 g/mol , add 233.9 µL of DMSO).
-
Dissolution : Cap the vial tightly and vortex thoroughly. If full dissolution is not achieved, gently warm the solution to 37°C for 5-10 minutes and sonicate in an ultrasonic bath until the solution is clear.[1][2]
-
Aliquoting and Storage : Dispense the stock solution into single-use aliquots in low-protein-binding tubes. Store immediately at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.[9]
-
Working Solutions : On the day of the experiment, thaw a single aliquot of the stock solution. Prepare fresh serial dilutions from the stock solution using your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically ≤ 0.5%).
Protocol 2: General Cell Viability Assay (e.g., using MTT/XTT)
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Treatment : Remove the old medium and add fresh medium containing the desired concentrations of this compound (prepared as described in Protocol 1) or vehicle control (DMSO).
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay : Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement : Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis : Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results as percent viability versus inhibitor concentration to determine the IC50 value.
Troubleshooting Guide
Variability in experimental outcomes is a common challenge. The table and flowchart below are designed to help you identify and resolve potential issues.
| Symptom / Observation | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inhibitor Precipitation: this compound may have come out of solution after dilution into aqueous culture medium. | Visually inspect the medium in the wells for any precipitate. Lower the final concentration of the inhibitor. Ensure the stock solution is fully dissolved before making dilutions. |
| Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure the cell suspension is homogeneous before and during plating. Use calibrated pipettes and proper technique. Consider using an automated cell counter for accuracy. | |
| IC50 Value Higher Than Expected | Degraded Inhibitor: Stock solution may have been stored improperly, undergone too many freeze-thaw cycles, or is older than 6 months at -80°C. | Prepare a fresh stock solution from solid this compound. Always aliquot new stock solutions to minimize freeze-thaw cycles.[9] |
| Incomplete Dissolution: The inhibitor was not fully dissolved in the DMSO stock, leading to a lower effective concentration. | Re-dissolve the stock solution by warming to 37°C and sonicating.[2] Always visually confirm that the stock solution is clear before use. | |
| High Cell Density: An excessive number of cells can metabolize the inhibitor or require a higher concentration for a cytotoxic effect. | Optimize cell seeding density. A lower density may increase sensitivity to the inhibitor. | |
| Inconsistent Results Between Experiments | Cell Passage Number: High-passage cells can have altered metabolic profiles or develop resistance. | Use cells within a consistent and defined low-passage range for all experiments.[11] |
| Variable Reagent Quality: Differences in serum lots, medium, or quality of DMSO can affect cell health and inhibitor activity. | Use the same lot of reagents (especially FBS) for a set of comparable experiments. Use fresh, anhydrous DMSO for preparing stock solutions.[1] | |
| Mycoplasma Contamination: This common contamination alters cellular metabolism and can significantly impact experimental results.[11] | Regularly test your cell cultures for mycoplasma contamination. Discard any contaminated cultures and thoroughly decontaminate the incubator and biosafety cabinet. | |
| Unexpected Toxicity in Vehicle Control | High DMSO Concentration: The final concentration of DMSO in the culture medium is toxic to the cells. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.5%, but should be empirically determined for your cell line). Maintain the same DMSO concentration across all vehicle and treatment wells. |
Visual Guides
Signaling Pathway and Mechanism of Inhibition
Caption: MDH1's role in cytosolic NAD+ regeneration and its inhibition by this compound.
Standard Experimental Workflow
Caption: A typical workflow for a cell-based assay using this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree for troubleshooting sources of experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDH1 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural Characterization of the Human Cytosolic Malate Dehydrogenase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Mdh1-IN-2 Delivery in Cell Culture: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Mdh1-IN-2, this technical support center provides essential guidance on optimizing its delivery in cell culture experiments. This resource offers troubleshooting advice and answers to frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Malate Dehydrogenase 1 (MDH1). MDH1 is a crucial enzyme in cellular metabolism, responsible for the reversible conversion of malate to oxaloacetate, a key step in the citric acid cycle and the malate-aspartate shuttle.[1][2][3] By inhibiting MDH1, this compound can disrupt cellular metabolism, reduce the generation of reactive oxygen species (ROS), and suppress processes like ferroptosis that are dependent on MDH1 activity.[4] Upregulation of MDH1 is observed in some cancer cells to meet the high energy demands of rapid proliferation, making it a therapeutic target.[1][5]
Q2: What is the primary role of MDH1 in the cell?
MDH1 is a cytosolic enzyme that plays a vital role in replenishing the pool of cytoplasmic NAD+, which is essential for glycolysis to proceed.[5][6] This is particularly important in actively proliferating cells and cancer cells that exhibit high rates of glycolysis.[5] It also participates in the malate-aspartate shuttle, which transports reducing equivalents from the cytoplasm into the mitochondria for energy production.[7][8]
Q3: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to lead to a decrease in MDH1 enzymatic activity. This can result in a reduction of cellular proliferation, particularly in cells that are highly dependent on glycolysis.[5][9] Other potential effects include a decrease in ROS production and the inhibition of ferroptosis.[4]
Q4: What is a typical starting concentration for this compound in cell culture?
While the optimal concentration is cell-line dependent, a common starting point for small molecule inhibitors is to perform a dose-response curve. Based on similar inhibitors, a range of 1 µM to 50 µM could be a reasonable starting point for initial experiments. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions. For a related dual inhibitor, MDH1/2-IN-1, inhibitory effects in cell-based assays were observed in the low micromolar range.[10]
Q5: How should I prepare and store this compound?
This compound is typically provided as a lyophilized powder. It should be reconstituted in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Troubleshooting Guide
This guide addresses common issues encountered when delivering this compound to cells in culture.
Issue 1: Low or No Observed Effect of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down based on the observed effects. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. Effects may not be apparent at early time points. Monitor cellular responses at various intervals (e.g., 6, 12, 24, 48 hours). |
| Poor Compound Solubility | Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in culture medium. Precipitates in the medium can significantly reduce the effective concentration. Consider using a solvent with higher solubilizing power if recommended by the supplier. Hydrophobicity can influence cellular uptake.[11][12][13] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to MDH1 inhibition. This could be due to metabolic plasticity, allowing cells to bypass the effects of MDH1 inhibition. Consider using a different cell line or a combination of inhibitors targeting related pathways. |
| Incorrect Vehicle Control | Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound treated wells) to ensure that the observed effects are not due to the solvent. |
| Compound Degradation | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
Issue 2: High Cell Toxicity or Off-Target Effects
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Reduce the concentration of this compound. High concentrations can lead to non-specific effects and cytotoxicity. Determine the maximum non-toxic concentration for your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. |
| Off-Target Inhibition | While this compound is designed to be an MDH1 inhibitor, off-target effects are possible, especially at high concentrations. If you suspect off-target effects, consider using a structurally different MDH1 inhibitor as a control or performing a rescue experiment by overexpressing MDH1. |
| Prolonged Incubation | Long exposure to the inhibitor, even at a seemingly optimal concentration, can lead to cumulative toxicity. Optimize the incubation time to achieve the desired effect without excessive cell death. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Curve)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Start with a high concentration (e.g., 200 µM) to create a range that will likely encompass the IC50. Also, prepare a vehicle control with the same final concentration of solvent.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or MTT assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing this compound Target Engagement (Western Blot for MDH1)
-
Treatment: Treat cells with the determined optimal concentration of this compound and a vehicle control for the desired incubation time.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MDH1. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading. A decrease in a downstream marker of MDH1 activity could also be assessed if one is known.
Visualizing Experimental Logic and Pathways
To aid in understanding the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Troubleshooting logic for this compound cell culture experiments.
Caption: The role of MDH1 in glycolysis and cell proliferation.
References
- 1. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MDH1 - Wikipedia [en.wikipedia.org]
- 3. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDH1 and MDH2 Promote Cell Viability of Primary AT2 Cells by Increasing Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. The Role of Hydrophobicity in the Cellular Uptake of Negatively Charged Macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential pitfalls when using Mdh1-IN-2 in metabolic assays
Welcome to the technical support center for Mdh1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in metabolic assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential pitfalls and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1).[1] MDH1 is a key enzyme in the malate-aspartate shuttle, which is crucial for transporting reducing equivalents (in the form of malate) from the cytosol to the mitochondria. MDH1 catalyzes the reversible conversion of oxaloacetate to malate, a process coupled with the oxidation of NADH to NAD+. By inhibiting MDH1, this compound disrupts this shuttle, impacting cellular energy metabolism and redox balance.[2][3] Specifically, it has been shown to reduce the generation of reactive oxygen species (ROS) by inhibiting the MDH1-mediated conversion of 2-ketoglutaric acid to α-hydroxyglutaric acid, thereby suppressing ferroptosis.[1]
Q2: What is the selectivity of this compound for MDH1 over the mitochondrial isoform, MDH2?
This compound is a selective inhibitor of MDH1. Its inhibitory concentration (IC50) for MDH1 is significantly lower than for MDH2, indicating a preference for the cytosolic isoform.
| Target | IC50 |
| MDH1 | 2.27 µM |
| MDH2 | 27.47 µM |
| Data from MedChemExpress[1] |
This selectivity is important for dissecting the specific roles of cytosolic versus mitochondrial malate dehydrogenase in metabolic pathways. However, at higher concentrations, off-target inhibition of MDH2 may occur.
Q3: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the activity of this compound.
| Parameter | Recommendation |
| Solvent | DMSO (Dimethyl sulfoxide) |
| Stock Solution Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. |
| Storage of Stock Solution | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month). |
| Working Solution | Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer immediately before use. |
Note: DMSO can be hygroscopic. Use fresh, high-quality DMSO to ensure optimal solubility. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline may be required.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in various metabolic assays.
Issue 1: Unexpected or inconsistent effects on cell viability and proliferation.
Possible Cause & Solution:
-
Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type. High concentrations may lead to off-target effects, including inhibition of MDH2, which can have broader impacts on mitochondrial function.
-
Cellular Dependence on MDH1: The effect of MDH1 inhibition is dependent on the metabolic state of the cells. Highly proliferative cells, such as many cancer cell lines, are more reliant on MDH1 for NAD+ regeneration to support glycolysis and may be more sensitive to inhibition.[2]
-
Nutrient Conditions: The availability of glucose and glutamine in the culture medium can influence the cellular response to MDH1 inhibition. For example, MDH1 can utilize glutamine-derived carbons to support glycolysis.[2] Ensure consistent media composition across experiments.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell viability.
Issue 2: Altered readouts in glycolysis assays (e.g., Seahorse Glycolysis Stress Test).
Expected Outcome: Inhibition of MDH1 is expected to decrease the cell's ability to regenerate cytosolic NAD+, which is essential for glycolysis. This can lead to a reduction in glycolytic rate.
Potential Pitfalls & Troubleshooting:
-
Decreased Glycolytic Capacity: You may observe a lower than expected maximum glycolytic capacity after the addition of oligomycin in a Seahorse assay. This is a direct consequence of reduced NAD+ regeneration.
-
Compensation by Lactate Dehydrogenase (LDH): Cells may upregulate LDH activity to compensate for the loss of MDH1-mediated NAD+ regeneration. Consider co-treatment with an LDH inhibitor to unmask the full effect of MDH1 inhibition on glycolysis.[2]
-
Experimental Controls: Always include a vehicle control (DMSO) at the same concentration as used for this compound.
Experimental Workflow for Glycolysis Stress Test:
Caption: Standard workflow for a Seahorse Glycolysis Stress Test.
Issue 3: Unexpected changes in mitochondrial respiration (e.g., Seahorse Mito Stress Test).
Expected Outcome: As this compound is selective for the cytosolic MDH1, direct and significant effects on mitochondrial respiration are not expected at low concentrations. However, indirect effects or off-target effects at higher concentrations are possible. A related dual MDH1/2 inhibitor, MDH1/2-IN-1, has been shown to reduce the oxygen consumption rate (OCR).[4]
Potential Pitfalls & Troubleshooting:
-
Reduced OCR at High Concentrations: If you observe a decrease in basal or maximal respiration, it may indicate off-target inhibition of MDH2 or other mitochondrial components. MDH2 is a key enzyme in the TCA cycle.[5]
-
Disruption of Malate-Aspartate Shuttle: Inhibition of MDH1 disrupts the malate-aspartate shuttle, which can indirectly affect mitochondrial metabolism by altering the supply of reducing equivalents.
-
Controls for Mitochondrial Assays: When assessing mitochondrial function, it is crucial to use appropriate controls, including vehicle controls and known mitochondrial inhibitors (e.g., rotenone, antimycin A, oligomycin, FCCP) to validate your assay system.
Issue 4: Interference with assay readouts (absorbance or fluorescence).
Potential Pitfalls & Troubleshooting:
-
Intrinsic Absorbance or Fluorescence: this compound, like many small molecules, may possess intrinsic absorbance or fluorescence properties that can interfere with assay readouts.
-
Solution: Before conducting your metabolic assay, run a spectrum of this compound in the assay buffer to be used. This will help identify any overlapping absorbance or emission spectra with your assay's detection wavelengths.
-
-
Interference with NAD/NADH Measurements: Many metabolic assays rely on measuring the NAD+/NADH ratio, often through absorbance at 340 nm or fluorescence.
-
Solution: Include a control where this compound is added to the assay components in the absence of cells or enzymes to check for any direct interaction with the detection reagents or changes in the baseline reading. For fluorometric NAD/NADH assays, be aware that many compounds can fluoresce in the same range as NADH.[6][7]
-
-
Light Scattering: At high concentrations, the inhibitor might precipitate, leading to light scattering that can affect absorbance readings.
-
Solution: Visually inspect your wells for any signs of precipitation. If observed, reconsider the solvent or the concentration of the inhibitor.
-
Signaling Pathway: MDH1's Role in Metabolism
Caption: Role of MDH1 in cytosolic NAD+ regeneration to support glycolysis.
Experimental Protocols
Protocol 1: MDH1 Activity Assay (Spectrophotometric)
This protocol is adapted from standard methods for measuring MDH activity by monitoring the change in NADH absorbance at 340 nm.
Materials:
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Substrate: 10 mM Oxaloacetate (prepare fresh)
-
Cofactor: 1 mM NADH
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant MDH1 enzyme or cell lysate
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of NADH (e.g., 200 µM) in Assay Buffer.
-
Prepare a working solution of oxaloacetate (e.g., 500 µM) in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO).
-
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 10 µL of this compound dilution or vehicle control.
-
Add 20 µL of MDH1 enzyme solution or cell lysate.
-
Add 10 µL of NADH working solution.
-
-
Initiate Reaction:
-
Add 10 µL of oxaloacetate working solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH oxidation is proportional to MDH1 activity.
-
-
Data Analysis:
-
Calculate the initial rate (V₀) of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Glycolysis Stress Test using Seahorse XF Analyzer
This protocol provides a framework for assessing the impact of this compound on cellular glycolysis.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (or individual components: glucose, oligomycin, 2-deoxyglucose)
-
XF Base Medium supplemented with 2 mM L-glutamine, pH adjusted to 7.4
-
This compound stock solution (in DMSO)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
On the day of the assay, treat the cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined incubation time (e.g., 1-4 hours) in a standard CO2 incubator.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 37°C incubator.
-
Wash the cells with pre-warmed XF Base Medium and replace with the final volume of XF Base Medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with glucose, oligomycin, and 2-DG according to the manufacturer's protocol.
-
-
Seahorse Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Run the Glycolysis Stress Test protocol, which will sequentially inject the compounds and measure the Extracellular Acidification Rate (ECAR).
-
-
Data Analysis:
-
Analyze the data using the Seahorse Wave software. Compare the key parameters of glycolysis (basal glycolysis, glycolytic capacity, glycolytic reserve) between the vehicle-treated and this compound-treated cells.
-
By following these guidelines and protocols, researchers can more effectively utilize this compound as a tool to investigate cellular metabolism and mitigate potential experimental pitfalls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genular.atomic-lab.org [genular.atomic-lab.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Malate Dehydrogenase Lowers Leaf Respiration and Alters Photorespiration and Plant Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. NAD/NADH-Glo™ Assay Protocol [promega.com]
Strategies for enhancing the potency of Mdh1-IN-2 in vitro
Welcome to the technical support resource for Mdh1-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize their in vitro experiments and enhance the potency of this selective Malate Dehydrogenase 1 (MDH1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Compound 7c) is a selective inhibitor of the cytosolic enzyme Malate Dehydrogenase 1 (MDH1).[1][2] MDH1 is a key enzyme in cellular metabolism that catalyzes the reversible conversion of malate to oxaloacetate, a process crucial for regenerating the NAD+ cofactor required for glycolysis.[3][4] In many cancer cells, which exhibit high glycolytic rates, MDH1 activity is upregulated to meet the demand for NAD+.[3][5]
This compound works by binding to the active site of MDH1, blocking its catalytic function.[3] This disrupts the malate-aspartate shuttle and impedes the regeneration of cytosolic NAD+, leading to a reduction in glycolysis and cellular energy production.[3][6] In some contexts, this compound has also been shown to reduce the generation of reactive oxygen species (ROS) by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, thereby suppressing ferroptosis.[1]
Q2: I am observing low or inconsistent potency of this compound in my cell-based assay. What are the common causes?
A2: Low in vitro potency of this compound can stem from several factors:
-
Poor Solubility: this compound has low aqueous solubility. Precipitation in your stock solution or culture medium will significantly reduce the effective concentration and lead to inconsistent results.[1]
-
Cellular Metabolic State: The efficacy of this compound is highly dependent on the metabolic state of the cells. Cells that are less reliant on glycolysis for NAD+ regeneration may be less sensitive to MDH1 inhibition.[5][7] Factors like high glucose availability can influence this dependency.[7]
-
Assay Duration and Endpoint: The effects of metabolic inhibitors can take time to manifest. Short incubation times may not be sufficient to observe significant changes in proliferation or viability.
-
Inhibitor Degradation: Ensure proper storage of the compound as recommended by the supplier to prevent degradation. Stock solutions should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: How can I improve the solubility of this compound for my in vitro experiments?
A3: Proper solubilization is critical for achieving the desired concentration and potency. This compound is typically supplied as a solid.
-
Stock Solution Preparation: First, prepare a high-concentration stock solution in 100% DMSO.[1] A common concentration is 10 mM.
-
Working Solution Preparation: For cell culture experiments, the DMSO stock solution must be further diluted into your aqueous culture medium. To avoid precipitation, it is crucial to perform this dilution sequentially and ensure rapid mixing. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced toxicity.
-
Aiding Dissolution: If you notice precipitation when preparing formulations, gentle warming (e.g., to 37°C) and sonication can help dissolve the compound.[1][2]
The table below summarizes solvent formulations provided by suppliers, though these are primarily for in vivo use, they highlight co-solvents that can be used to improve solubility. For in vitro work, starting with a clear DMSO stock is the standard recommendation.[1]
| Protocol | Solvents (v/v) | Resulting Solution Type |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Suspended Solution |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Suspended Solution |
| 3 | 10% DMSO + 90% Corn Oil | Clear Solution |
| Data sourced from MedChemExpress.[1] |
Q4: What is the recommended concentration range for this compound in cell culture?
A4: The optimal concentration will vary depending on the cell line and the specific endpoint being measured. Based on its IC50 value and reported cellular assays, a good starting point is to perform a dose-response curve ranging from low micromolar (e.g., 1-10 µM) to higher concentrations. This compound has a reported IC50 of 2.27 µM for the MDH1 enzyme.[1][2] In a cellular context, a concentration of 10 µM has been shown to reduce intracellular ROS production.[1]
| Parameter | Value | Source |
| IC50 (MDH1 enzyme) | 2.27 µM | [1],[2] |
| IC50 (MDH2 enzyme) | 27.47 µM | [1] |
| Effective Cellular Concentration | 10 µM (for ROS reduction) | [1] |
Q5: How does the metabolic state of the cells influence the efficacy of this compound?
A5: The metabolic phenotype of your cells is a critical determinant of their sensitivity to this compound.
-
Glycolytic Dependence: Cancer cells and other highly proliferative cells often rely on MDH1 to regenerate the NAD+ needed to sustain high rates of glycolysis.[4][5] Cells with a less active glycolytic pathway may be more resistant to this compound.
-
Nutrient Availability: The availability of glucose and glutamine can alter metabolic fluxes. For instance, MDH1 and MDH2 have been shown to promote cell proliferation and glucose uptake.[7][8] Experiments conducted in low-glucose media might sensitize cells to MDH1 inhibition, whereas high-glucose conditions could potentially have the opposite effect, though this is cell-type dependent.[7]
-
Alternative NAD+ Sources: Cells can also regenerate NAD+ via lactate dehydrogenase (LDH). The relative activity of MDH1 versus LDH in your cell line will influence the impact of this compound.[5]
Troubleshooting Guides
Problem: this compound Precipitates in Culture Medium
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Symptom: You observe visible precipitate in your culture wells after adding the inhibitor, or you get inconsistent results at higher concentrations.
-
Potential Cause 1: Exceeded Solubility Limit. The aqueous solubility of this compound is low. When the DMSO stock is added to the aqueous medium, the compound can crash out of solution.
-
Solution: Decrease the final concentration of this compound. When diluting the DMSO stock, add it to the medium dropwise while vortexing or swirling the tube to ensure rapid and thorough mixing. Pre-warming the medium to 37°C can also help.
-
-
Potential Cause 2: High Final DMSO Concentration. While DMSO aids solubility, very high concentrations can be toxic to cells and may also affect the solubility of other medium components.
-
Solution: Ensure the final DMSO concentration in your assay does not exceed 0.5%. If higher inhibitor concentrations are needed, consider preparing a more concentrated DMSO stock solution.
-
Problem: Limited or No Cellular Response to this compound Treatment
-
Symptom: The inhibitor does not produce the expected anti-proliferative or metabolic effect, even at high concentrations.
-
Potential Cause 1: Cell Line Insensitivity. The target cells may not rely heavily on the MDH1 pathway for NAD+ regeneration. They might have low MDH1 expression or high LDH activity.
-
Solution:
-
Confirm MDH1 Expression: Check for MDH1 expression in your cell line via Western Blot or RT-PCR.
-
Assess Metabolic Profile: Characterize the metabolic phenotype of your cells (e.g., using a Seahorse analyzer) to understand their reliance on glycolysis.
-
Combine with an LDH Inhibitor: Since LDH provides an alternative pathway for NAD+ regeneration, co-treatment with an LDH inhibitor may sensitize the cells to this compound.[5]
-
-
-
Potential Cause 2: Insufficient Incubation Time. The metabolic effects of this compound may require a longer duration to translate into a measurable phenotype like decreased proliferation.
-
Solution: Extend the treatment duration. Run a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your assay.
-
Experimental Protocols
Protocol 1: Solubilization of this compound for In Vitro Cell-Based Assays
-
Materials: this compound powder, anhydrous DMSO, sterile 1.5 mL microcentrifuge tubes, sterile culture medium.
-
Stock Solution Preparation (e.g., 10 mM): a. Calculate the volume of DMSO required to dissolve the entire vial of this compound (Molecular Weight: 427.49 g/mol ) to a 10 mM concentration. b. Add the calculated volume of anhydrous DMSO to the vial of this compound powder. c. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, gently warm the tube to 37°C or sonicate for 5-10 minutes in a water bath sonicator to ensure full dissolution.[1] d. Visually inspect the solution against a light source to confirm there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
-
Working Solution Preparation: a. Pre-warm the cell culture medium to 37°C. b. Thaw a single aliquot of the this compound DMSO stock. c. Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations. d. To minimize precipitation, add the DMSO stock to the medium in a dropwise manner while continuously vortexing or swirling the medium. e. Use the final working solution immediately. Do not store diluted aqueous solutions.
Protocol 2: General MDH1 Enzymatic Assay (NADH Oxidation)
This assay measures the enzymatic activity of MDH1 by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
Materials: Recombinant human MDH1, Oxaloacetate (OAA), NADH, Tris-HCl buffer (pH 7.5).
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5.
-
NADH Solution: Prepare a 2 mM solution in the assay buffer.
-
MDH1 Enzyme Solution: Dilute recombinant MDH1 in assay buffer to the desired concentration (e.g., 5-10 µg/mL).
-
Substrate (OAA) Solution: Prepare a 10 mM solution in the assay buffer. This should be made fresh as OAA is unstable in solution.
-
-
Assay Procedure: a. Set up a 96-well UV-transparent plate. b. To each well, add:
- 80 µL of Assay Buffer
- 10 µL of 2 mM NADH solution (final concentration: 0.2 mM)
- 5 µL of this compound at various concentrations (diluted in assay buffer with a small amount of DMSO, ensuring the final DMSO concentration is constant across all wells). For the control well, add 5 µL of the buffer/DMSO vehicle.
- 5 µL of diluted MDH1 enzyme solution. c. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 10 µL of 10 mM OAA solution (final concentration: 1 mM). e. Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
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Data Analysis: a. Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve (ΔAbs/min). b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structural Characterization of the Human Cytosolic Malate Dehydrogenase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MDH1 and MDH2 Promote Cell Viability of Primary AT2 Cells by Increasing Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Validating Mdh1-IN-2 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for validating the cellular target engagement of Mdh1-IN-2, a selective inhibitor of Malate Dehydrogenase 1 (MDH1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a small molecule inhibitor that selectively targets cytoplasmic Malate Dehydrogenase 1 (MDH1). MDH1 is a key enzyme in the malate-aspartate shuttle, which is crucial for transporting reducing equivalents (NADH) from the cytoplasm into the mitochondria for ATP production.[1][2] It also plays a role in maintaining the cellular NAD+/NADH balance to support glycolysis.[3]
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for MDH1 over its mitochondrial isoform, MDH2. The reported IC50 values are 2.27 µM for MDH1 and 27.47 µM for MDH2, indicating an approximately 10-fold selectivity.[4] This is an important consideration when designing experiments and interpreting results, as higher concentrations of this compound may lead to off-target effects on MDH2.
Q3: Why is it important to validate this compound target engagement in cells?
Validating target engagement in a cellular context is a critical step to confirm that this compound reaches and binds to MDH1 within a living system.[5] This confirmation helps to ensure that the observed phenotypic effects are a direct result of MDH1 inhibition and not due to off-target activities or lack of cell permeability.
Q4: Which methods can be used to validate this compound target engagement in cells?
Two common and robust methods for validating target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay.[5][6] CETSA measures the thermal stabilization of a target protein upon ligand binding, while NanoBRET is a proximity-based assay that measures the displacement of a fluorescent tracer from the target protein by a test compound.
This compound Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (MDH1) | 2.27 µM | [4] |
| This compound IC50 (MDH2) | 27.47 µM | [4] |
| Recommended Starting Concentration for Cellular Assays | 10 µM | [4] |
Signaling and Experimental Workflow Diagrams
Caption: MDH1's role in the malate-aspartate shuttle.
Caption: CETSA experimental workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for MDH1
CETSA is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
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Treat cells with the desired concentrations of this compound (e.g., a dose-response from 0.1 to 50 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
2. Determining the Optimal Heat Shock Temperature (Tagg):
-
Harvest untreated cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.[8]
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[7][9]
-
Collect the supernatant (soluble protein fraction) and analyze MDH1 levels by Western blot.
-
The Tagg is the temperature at which approximately 50% of the MDH1 protein has aggregated. This temperature will be used for the isothermal dose-response experiments.
3. Isothermal Dose-Response Experiment:
-
Treat cells with a range of this compound concentrations as described in step 1.
-
Harvest the cells and heat all samples at the predetermined Tagg for 3-5 minutes.
-
Perform cell lysis and centrifugation as described in step 2.
-
Analyze the amount of soluble MDH1 in each sample by Western blot. An increased amount of soluble MDH1 with increasing concentrations of this compound indicates target engagement.
4. Western Blot Analysis:
-
Separate the soluble protein fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against MDH1.
-
Use an appropriate secondary antibody and chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the relative amount of soluble MDH1.
Recommended Antibodies for MDH1 Western Blot:
| Provider | Catalog Number | Type | Validated Applications |
| Proteintech | 15904-1-AP | Polyclonal | WB, IHC, IF, IP, FC |
| Abcam | ab135529 | Polyclonal | WB, IHC-P, Flow Cyt |
| antibodies-online | ABIN1869135 | Polyclonal | WB, IP, IHC, ICC |
NanoBRET™ Target Engagement Assay for MDH1
1. Generation of an MDH1-NanoLuc® Fusion Construct:
-
Clone the human MDH1 coding sequence into a vector containing the NanoLuc® luciferase gene, creating an N- or C-terminal fusion protein.
-
Transfect the construct into a suitable cell line (e.g., HEK293T).
2. Development of an MDH1 Fluorescent Tracer:
-
A fluorescent tracer for MDH1 needs to be synthesized. This is typically a known MDH1 inhibitor modified with a fluorophore that has an appropriate spectral overlap with the NanoLuc® emission.
3. NanoBRET™ Assay Procedure:
-
Plate the transfected cells in a white, opaque 96- or 384-well plate.
-
Add the fluorescent tracer at a concentration close to its Kd for MDH1.
-
Add this compound at various concentrations.
-
Add the NanoGlo® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped with the appropriate filters.
-
A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| CETSA: No thermal shift observed with this compound treatment. | - this compound is not cell-permeable.- Incorrect Tagg determined.- Insufficient this compound concentration or incubation time.- MDH1 antibody is not working well. | - Confirm cell permeability with a downstream functional assay (e.g., measuring NADH/NAD+ ratio).- Carefully re-determine the Tagg with a narrower temperature range.- Increase the concentration of this compound and/or the incubation time.- Validate the MDH1 antibody with positive and negative controls (e.g., MDH1 overexpression or knockdown). |
| CETSA: High variability between replicates. | - Uneven heating of samples.- Inconsistent cell lysis.- Pipetting errors. | - Use a thermal cycler for precise temperature control.- Ensure complete and consistent lysis for all samples.- Use calibrated pipettes and be meticulous with technique. |
| CETSA: MDH1 signal is weak or absent. | - Low endogenous expression of MDH1 in the chosen cell line.- Poor antibody performance. | - Use a cell line known to have high MDH1 expression or create an MDH1-overexpressing cell line.- Optimize antibody concentration and incubation conditions. Try a different validated antibody. |
| CETSA: Thermal shift observed at high this compound concentrations only. | - this compound may have low potency in the cellular environment.- Potential off-target effects on MDH2 at higher concentrations. | - This may be a true reflection of the compound's cellular potency.- Consider performing CETSA for MDH2 to assess off-target engagement. |
| NanoBRET: High background signal. | - Non-specific binding of the tracer.- Autofluorescence of the compound. | - Optimize tracer concentration.- Test for compound autofluorescence in a separate experiment. |
| NanoBRET: No displacement of the tracer by this compound. | - this compound does not bind to the same site as the tracer.- this compound is not cell-permeable. | - This assay relies on competitive binding; if the binding sites are different, no displacement will be observed.- Confirm cell permeability through an alternative method. |
References
- 1. Malate-aspartate shuttle [medbox.iiab.me]
- 2. researchgate.net [researchgate.net]
- 3. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
How to control for solvent effects when using Mdh1-IN-2
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of Mdh1-IN-2, with a specific focus on controlling for potential solvent effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Malate Dehydrogenase 1 (MDH1), a cytoplasmic enzyme crucial for cellular metabolism.[1][2] MDH1 catalyzes the reversible conversion of malate to oxaloacetate, a key reaction in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for energy production.[3][4][5] In certain cancer cells, MDH1 activity is upregulated to meet the high energy demands of rapid proliferation.[6][7] this compound works by binding to the active site of MDH1, blocking its catalytic activity.[6] This disruption of the citric acid cycle can lead to reduced energy production and induce cellular stress, ultimately triggering apoptosis (programmed cell death) in cancer cells.[6]
Q2: What is the recommended solvent for this compound and what are its properties?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of 25 mg/mL (58.48 mM).[1] DMSO is a polar aprotic solvent widely used in biological research due to its ability to dissolve a wide range of both polar and nonpolar compounds.[8] Its miscibility with water and cell culture media makes it a convenient vehicle for delivering water-insoluble compounds like this compound to cells.[8]
Q3: Can the solvent, DMSO, affect my experimental results?
Yes, DMSO can exert its own biological effects, which can confound experimental results if not properly controlled for. At concentrations as low as 0.1%, DMSO can induce molecular changes in cells.[9] Higher concentrations (typically above 0.5-1%) can be cytotoxic, impacting cell viability, proliferation, and other cellular functions.[9][10][11] DMSO can also directly interact with proteins, potentially altering their conformation and function.[12][13] Therefore, it is crucial to include appropriate solvent controls in all experiments involving this compound.
Q4: How do I properly control for solvent effects in my experiments?
The most critical control is the "vehicle control." This is a sample that is treated with the exact same concentration of DMSO as your experimental samples, but without this compound. By comparing the results of the vehicle control to your untreated (or negative control) samples, you can identify and account for any effects caused by the solvent itself. Any significant difference between the vehicle control and the this compound treated group can then be more confidently attributed to the inhibitor.[14]
Troubleshooting Guides
Problem 1: I am observing unexpected toxicity or off-target effects in my cell-based assays.
-
Possible Cause: The concentration of DMSO in your final assay volume may be too high, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Calculate the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1% and almost certainly not exceeding 0.5%.[10][11]
-
Perform a DMSO dose-response curve: Before starting your experiments with this compound, treat your cells with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%) to determine the maximum non-toxic concentration for your specific cell line and assay duration.
-
Review your serial dilution protocol: Ensure that your serial dilutions of the this compound stock solution are performed correctly to achieve the desired final inhibitor concentration with a minimal amount of DMSO.
-
Problem 2: The inhibitory effect of this compound is less than expected in my biochemical assay.
-
Possible Cause: High concentrations of DMSO can sometimes perturb enzyme conformation and affect inhibitor binding.[13]
-
Troubleshooting Steps:
-
Minimize final DMSO concentration: As with cell-based assays, aim for the lowest possible final DMSO concentration in your biochemical reaction.
-
Check for DMSO-induced enzyme instability: Perform control experiments to assess the activity of MDH1 in the presence of the same DMSO concentration used in your inhibitor experiments. This will help determine if the solvent itself is impacting the enzyme's catalytic activity.[12]
-
Consider alternative solvents: If DMSO proves to be problematic, you may need to explore other solvents, although this may require re-evaluating the solubility of this compound.
-
Quantitative Data on Solvent Effects
To assist in experimental design, the following tables summarize the effects of DMSO on cell viability as reported in the literature.
Table 1: Effect of DMSO Concentration on Cell Viability (MTT Assay)
| DMSO Concentration | Effect on Cell Viability | Citation |
| 0.01% - 0.1% | Generally considered safe with minimal impact on cell viability. Some studies report enhanced proliferation at very low concentrations. | [9][11] |
| 0.5% | May begin to show some reduction in cell viability, but often not considered cytotoxic. | [9] |
| 1% | Can significantly reduce cell viability, with cytotoxicity observed in some cell lines, especially with longer exposure times. | [9][15] |
| > 2.5% | Generally considered cytotoxic, causing significant cell death. | [10][15] |
Note: The cytotoxic effects of DMSO are cell-line and exposure-time dependent. It is always recommended to perform a dose-response curve for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration for a Cell Line
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of your stock DMSO in cell culture medium to achieve final concentrations ranging from 0.01% to 5% (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%, 2.5%, 5%).
-
Treatment: Add the different concentrations of DMSO-containing medium to the cells. Include a "medium only" control (no DMSO).
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a standard cell viability assay, such as the MTT or MTS assay, to quantify the number of viable cells in each well.
-
Data Analysis: Normalize the results to the "medium only" control and plot cell viability as a function of DMSO concentration. The highest concentration that does not cause a significant decrease in cell viability is your maximum non-toxic concentration.
Protocol 2: General Workflow for a Cell-Based Assay with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C as recommended.[1]
-
Cell Treatment:
-
Negative Control: Cells treated with culture medium only.
-
Vehicle Control: Cells treated with culture medium containing the same final concentration of DMSO that will be used for the highest concentration of this compound.
-
Experimental Group(s): Cells treated with culture medium containing the desired concentrations of this compound. Ensure the final DMSO concentration is consistent across all experimental and vehicle control wells.
-
-
Incubation: Incubate the cells for the specified time.
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Assay: Perform the desired cellular assay (e.g., apoptosis assay, ROS detection, metabolic analysis).
-
Data Analysis: Compare the results of the experimental groups to the vehicle control to determine the specific effects of this compound.
Visualizations
Caption: this compound inhibits the MDH1-catalyzed conversion of malate to oxaloacetate.
Caption: Workflow for a cell-based experiment using this compound with appropriate controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. MDH1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Malate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
Interpreting unexpected results from Mdh1-IN-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from Mdh1-IN-2 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on cancer cells?
A1: this compound is a selective inhibitor of Malate Dehydrogenase 1 (MDH1), a key enzyme in the malate-aspartate shuttle.[1] By inhibiting MDH1, this compound is expected to disrupt cellular metabolism, leading to several downstream effects. The primary expected outcomes include a reduction in cancer cell proliferation and viability. This is due to the disruption of the citric acid cycle, leading to decreased production of NADH and ATP, which are essential for the high energy demands of rapidly dividing cancer cells.[2] Additionally, inhibition of MDH1 can induce cellular stress and trigger apoptosis (programmed cell death).[2]
Q2: this compound is described as an inhibitor of the HIF-1α pathway. What does this mean?
A2: While this compound directly targets MDH1, its effects extend to the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. In many cancer cells, particularly under hypoxic (low oxygen) conditions found in solid tumors, the HIF-1α pathway is activated and promotes tumor survival and angiogenesis. Inhibition of MDH1 can lead to a decrease in the accumulation of HIF-1α protein, subsequently reducing the expression of its target genes like VEGF, GLUT1, and PDK1.[3] This occurs because MDH1 activity is linked to the metabolic reprogramming that supports HIF-1α stabilization.
Q3: Is this compound selective for MDH1 over MDH2?
A3: Yes, this compound is a selective inhibitor of MDH1. It has reported IC50 values of 2.27 µM for MDH1 and 27.47 µM for MDH2, indicating a greater than 10-fold selectivity for the cytosolic isoform (MDH1) over the mitochondrial isoform (MDH2).[1] This selectivity is important for dissecting the specific roles of cytosolic versus mitochondrial malate dehydrogenase in cellular processes.
Troubleshooting Guides
Unexpected Result 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | Certain cancer cell lines may have compensatory metabolic pathways that bypass the need for high MDH1 activity. They might rely more on alternative pathways for NAD+ regeneration or have lower baseline MDH1 expression. |
| Incorrect dosage or treatment duration | The effective concentration of this compound can vary between cell lines. Ensure that a proper dose-response curve was generated to determine the optimal concentration and that the treatment duration is sufficient to observe an effect. |
| Compound instability | This compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment. |
| Experimental artifact | The chosen cell viability assay (e.g., MTT, MTS) might be affected by the metabolic changes induced by this compound, leading to inaccurate readings. Consider using an alternative assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion). |
Unexpected Result 2: Western blot shows no change in HIF-1α protein levels under hypoxic conditions after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal hypoxic conditions | Ensure that the hypoxic conditions (e.g., 1% O2) are consistently maintained. HIF-1α is rapidly degraded under normoxic conditions.[4] |
| Timing of sample collection | The kinetics of HIF-1α accumulation and degradation can be rapid. Perform a time-course experiment to determine the optimal time point for observing a decrease in HIF-1α levels after this compound treatment. |
| Cell-specific HIF-1α regulation | In some cell lines, HIF-1α stabilization may be driven by pathways independent of MDH1-related metabolic shifts. |
| Ineffective nuclear extraction | Since HIF-1α is a transcription factor, it translocates to the nucleus upon stabilization. Ensure that the nuclear extraction protocol is efficient to enrich for HIF-1α.[5] |
| Antibody issues | Verify the specificity and optimal dilution of the HIF-1α antibody. Use a positive control, such as cells treated with a known HIF-1α inducer like cobalt chloride (CoCl2) or desferrioxamine (DFO).[4] |
Unexpected Result 3: Metabolic analysis (e.g., Seahorse assay) shows a paradoxical increase in Oxygen Consumption Rate (OCR).
| Possible Cause | Troubleshooting Steps |
| Cellular stress response | Initial treatment with a metabolic inhibitor can sometimes trigger a transient stress response, leading to a temporary increase in mitochondrial respiration as the cell attempts to compensate for the energy deficit. |
| Off-target effects | Although this compound is selective, high concentrations might have off-target effects on other cellular processes that could influence mitochondrial respiration. |
| Mitochondrial uncoupling | In rare cases, a compound can act as a mitochondrial uncoupler, leading to an increase in OCR that is not coupled to ATP production. This can be assessed in a Seahorse Mito Stress Test by observing the response to oligomycin.[6] |
| Experimental variability | Ensure consistent cell seeding density and proper handling during the Seahorse assay, as these factors can significantly impact OCR measurements.[7] |
Quantitative Data Summary
| Compound | Target(s) | IC50 (µM) | Reported Effect |
| This compound | MDH1 | 2.27 | Suppresses ferroptosis by reducing ROS production.[1] |
| MDH2 | 27.47 | ||
| MDH1/2-IN-1 | MDH1 | 0.00107 | Inhibits mitochondrial respiration and the HIF-1α pathway.[3] |
| MDH2 | 0.00106 |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for HIF-1α
-
Cell Lysis: After treatment with this compound under normoxic or hypoxic conditions, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For HIF-1α, nuclear extraction is recommended.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or Lamin B1 for nuclear extracts).
Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation: The day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.[9]
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.[6]
-
Data Acquisition: Place the cell culture plate and the sensor cartridge in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. HIF-1α Inhibition Reverses Multidrug Resistance in Colon Cancer Cells via Downregulation of MDR1/P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Mdh1-IN-2 stability in different cell culture media
Welcome to the technical support center for Mdh1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?
A1: There is currently no publicly available quantitative data on the specific half-life or degradation rate of this compound in different cell culture media. As with many small molecule inhibitors, stability can be influenced by factors such as media composition (including the presence of serum), pH, temperature, and light exposure.[1][2] For critical or long-term experiments, it is recommended to empirically determine the stability under your specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions are typically prepared in a solvent like DMSO. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C for up to six months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[3]
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. It is advisable to perform a dose-response experiment to determine the effective concentration for your system. Generally, it is best to use the lowest concentration that achieves the desired biological effect to minimize potential off-target effects.[4]
Q4: Can this compound affect the NAD+/NADH ratio in cells?
A4: Yes, by inhibiting MDH1, this compound is expected to impact the cytosolic NAD+/NADH ratio. MDH1 plays a crucial role in the malate-aspartate shuttle, which is essential for regenerating cytosolic NAD+ from NADH.[5][6] Inhibition of MDH1 can lead to a decrease in the cytosolic NAD+/NADH ratio.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound in cell culture medium. | 1. Prepare fresh working solutions of this compound from a new aliquot of the frozen stock for each experiment.2. Reduce the incubation time of the inhibitor with the cells if possible.3. For longer experiments, consider replenishing the media with fresh inhibitor at regular intervals.4. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). |
| Suboptimal inhibitor concentration. | Perform a dose-response curve to identify the optimal concentration for your cell line and experimental conditions. | |
| Inhibitor precipitation in media. | 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability.2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.3. Test the solubility of this compound in your specific medium at the desired concentration.[4] | |
| Observed cytotoxicity at expected effective concentrations. | Off-target effects. | 1. Lower the concentration of this compound to the minimum effective dose.2. Ensure the solvent concentration is not causing toxicity.3. Include appropriate negative controls (e.g., vehicle-treated cells) in your experiments. |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to small molecule inhibitors. Consider testing a range of concentrations on your specific cell line. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Spike the cell culture medium with this compound to the final desired working concentration. Include a control sample of the inhibitor in a stable solvent (e.g., DMSO or acetonitrile) at the same concentration.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO2).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Preparation for HPLC: At each time point, transfer an aliquot of the medium to a new tube. Depending on the sample, you may need to perform a protein precipitation step (e.g., by adding cold acetonitrile) followed by centrifugation to remove any precipitated proteins.
-
HPLC Analysis: Analyze the supernatant by HPLC. The concentration of this compound is determined by measuring the area under the curve (AUC) of the corresponding peak in the chromatogram.
-
Data Analysis: Compare the AUC of this compound at each time point to the AUC at time 0 to determine the percentage of the compound remaining. This will provide an indication of the inhibitor's stability over time in your specific medium.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDH1-mediated malate-aspartate NADH shuttle maintains the activity levels of fetal liver hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mdh1-IN-2 Treatment in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mdh1-IN-2 in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Malate Dehydrogenase 1 (MDH1), a cytosolic enzyme crucial for cellular metabolism.[1][2] It works by blocking the enzymatic activity of MDH1, which catalyzes the reversible conversion of malate to oxaloacetate, a key step in the malate-aspartate shuttle and for regenerating cytosolic NAD+.[2][3][4] Specifically, this compound has been shown to reduce the generation of reactive oxygen species (ROS) by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, which can suppress ferroptosis.[1][3]
Q2: What is the selectivity of this compound for MDH1 over MDH2?
This compound is significantly more selective for MDH1. The reported IC50 values are 2.27 µM for MDH1 and 27.47 µM for MDH2, indicating approximately a 12-fold greater potency for the cytosolic isoform over the mitochondrial isoform.[1]
Q3: What is a good starting concentration for this compound in primary cell culture?
A starting concentration of 5-10 µM is a reasonable starting point for initial experiments in primary cell cultures.[1] This recommendation is based on in vitro studies where 10 µM of this compound was shown to be effective.[1] However, the optimal concentration will be cell-type specific and should be determined empirically through a dose-response experiment. It is advisable to test a range of concentrations (e.g., 1 µM to 25 µM) to identify the lowest effective concentration with minimal cytotoxicity.
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO.[5] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Low Viability | Inhibitor concentration is too high: Primary cells are often more sensitive to chemical treatments than immortalized cell lines.[8][9] | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cell type. Start with a lower concentration range (e.g., 0.5 µM to 10 µM). |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally at or below 0.1%. Run a vehicle control (medium with the same concentration of DMSO as your treatment group) to assess solvent toxicity. | |
| Suboptimal cell health prior to treatment: Primary cells that are stressed or have been in culture for an extended period may be more susceptible to inhibitor-induced toxicity. | Use healthy, low-passage primary cells for your experiments. Ensure proper handling and culture conditions to maintain cell viability.[9] | |
| Inconsistent or No Effect of this compound | Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit MDH1 in your specific primary cell type. | Perform a dose-response experiment to determine the effective concentration range. Consider that the intracellular concentration of the inhibitor may be lower than the concentration in the medium. |
| Inhibitor degradation: this compound may be unstable in your culture medium over the course of the experiment. | Prepare fresh working solutions of this compound for each experiment. If the experiment is long, consider replenishing the medium with fresh inhibitor at regular intervals. | |
| Low MDH1 expression in your primary cell type: The target protein, MDH1, may not be highly expressed in your cells of interest, leading to a minimal phenotypic effect upon inhibition. | Confirm MDH1 expression in your primary cells using techniques like Western blotting or RT-qPCR. | |
| Precipitation of this compound in Culture Medium | Poor solubility: The inhibitor may be precipitating out of the aqueous culture medium, especially at higher concentrations. | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try lowering the concentration or preparing the working solution in a pre-warmed medium and vortexing thoroughly before adding to the cells. |
| Off-Target Effects | High inhibitor concentration: Using concentrations significantly higher than the IC50 can lead to the inhibition of other cellular targets.[10] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider including a negative control compound with a similar chemical structure but no activity against MDH1, if available. |
Experimental Protocols & Data Presentation
Data Presentation: this compound Efficacy and Cytotoxicity
Table 1: Example Dose-Response Data for this compound in Primary Human Hepatocytes (72h Treatment)
| This compound (µM) | Cell Viability (%) (Mean ± SD) | MDH1 Activity (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 98 ± 5.1 | 85 ± 6.1 |
| 2.5 | 95 ± 4.8 | 55 ± 4.9 |
| 5 | 90 ± 6.2 | 30 ± 5.5 |
| 10 | 75 ± 7.1 | 15 ± 4.3 |
| 25 | 40 ± 8.5 | 5 ± 2.8 |
Key Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Principle: This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan dye.
-
Protocol:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium. Include a vehicle control (medium with DMSO).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for MDH1 Target Engagement
-
Principle: Western blotting is used to detect the levels of a specific protein (in this case, MDH1) in a cell lysate. While this compound inhibits MDH1 activity, observing changes in related downstream signaling pathways (e.g., markers of metabolic stress or ferroptosis) can indirectly indicate target engagement.
-
Protocol:
-
Culture and treat primary cells with this compound as described above.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a downstream marker of MDH1 inhibition (e.g., a marker of ferroptosis like GPX4) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. MDH1 Activity Assay
-
Principle: This assay measures the enzymatic activity of MDH1 in cell lysates by monitoring the NAD+-dependent oxidation of malate to oxaloacetate. The reduction of NAD+ to NADH is coupled to a colorimetric probe, and the change in absorbance is proportional to MDH1 activity.
-
Protocol:
-
Treat primary cells with this compound for the desired time.
-
Homogenize the cells in the provided assay buffer.
-
Centrifuge to remove insoluble material.
-
Add the cell lysate to a 96-well plate.
-
Prepare a reaction mix containing the malate substrate and NAD+.
-
Add the reaction mix to the wells and measure the absorbance at 450 nm at multiple time points to determine the reaction rate.
-
Calculate the MDH1 activity and normalize to the protein concentration of the lysate.
-
Visualizations
Caption: this compound inhibits the cytosolic enzyme MDH1, disrupting the malate-aspartate shuttle and NAD+ regeneration.
Caption: Recommended experimental workflow for using this compound in primary cell cultures.
Caption: A logical approach to troubleshooting common issues with this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MDH1 - Wikipedia [en.wikipedia.org]
- 5. gentaur.com [gentaur.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. promocell.com [promocell.com]
- 10. resources.biomol.com [resources.biomol.com]
Validation & Comparative
Mdh1-IN-2 in Focus: A Comparative Analysis of MDH1 Inhibitor Efficacy
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Mdh1-IN-2's performance against other malate dehydrogenase 1 (MDH1) inhibitors. Supported by experimental data, this analysis aims to provide a clear perspective on the current landscape of MDH1-targeted therapeutics.
Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism, playing a significant role in the malate-aspartate shuttle and the regeneration of NAD+.[1] Its upregulation in various cancers has made it an attractive target for therapeutic intervention.[2] this compound has emerged as a selective inhibitor of MDH1. This guide provides a comparative overview of its efficacy alongside other known MDH1 inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of associated pathways and workflows.
Comparative Efficacy of MDH1 Inhibitors
The following table summarizes the in vitro efficacy of this compound and other notable MDH1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | MDH1 IC50 | MDH2 IC50 | Cell Line | Cell Viability IC50 | Reference |
| This compound | 2.27 µM | 27.47 µM | - | - | [3] |
| MDH1/2-IN-1 | 1.07 nM | 1.06 nM | - | - | [4][5] |
| MDH1-IN-1 | 6.79 µM | >40 µM | - | - | [6][7] |
| LW1497 | ~10 µM | ~10 µM | - | - | [8] |
| Compound 50 | 3.15 ± 0.11 µM | 2.22 ± 0.28 µM | A549 | 13.15 ± 1.3 µM | [9] |
| H460 | 12.41 ± 0.21 µM | [9] |
Key Observations:
-
Potency: MDH1/2-IN-1 demonstrates significantly higher potency against both MDH1 and MDH2 in enzymatic assays compared to other listed inhibitors, with IC50 values in the nanomolar range.[4][5]
-
Selectivity: this compound and MDH1-IN-1 exhibit selectivity for MDH1 over its mitochondrial isoform, MDH2. This compound is approximately 12-fold more selective for MDH1[3], while MDH1-IN-1 shows even greater selectivity.[6][7] In contrast, MDH1/2-IN-1, LW1497, and Compound 50 are considered dual inhibitors, targeting both MDH1 and MDH2.[4][8][9]
-
Cellular Activity: Compound 50, a derivative of LW1497, shows improved growth inhibition in A549 and H460 lung cancer cell lines compared to its parent compound.[9]
Signaling Pathways and Experimental Workflows
To understand the context of MDH1 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway involving MDH1 and a general workflow for assessing inhibitor efficacy.
Caption: MDH1 catalyzes the conversion of malate to oxaloacetate, a process coupled with the reduction of NAD+ to NADH. This compound inhibits this enzymatic activity, which can impact downstream processes like ROS generation and ferroptosis.
Caption: A generalized workflow for evaluating the efficacy of MDH1 inhibitors, from initial compound screening to cellular assays and data analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of MDH1 inhibitors.
MDH1/MDH2 Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of MDH1 or MDH2. The principle is to monitor the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human MDH1 or MDH2 enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADH
-
Oxaloacetic acid (OAA)
-
Test compounds (e.g., this compound)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADH, and the MDH enzyme in the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells.
-
Initiate the reaction by adding oxaloacetic acid.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode.[10][11]
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H460)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12][13]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.[12]
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Western Blot for MDH1 Expression
Western blotting is used to detect the presence and relative abundance of specific proteins, in this case, MDH1, to confirm target engagement or changes in protein levels upon treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MDH1
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MDH1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
References
- 1. MDH1 - Wikipedia [en.wikipedia.org]
- 2. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MDH1-IN-1 | 2143463-31-2 | MOLNOVA [molnova.com]
- 8. LW1497, an Inhibitor of Malate Dehydrogenase, Suppresses TGF-β1-Induced Epithelial-Mesenchymal Transition in Lung Cancer Cells by Downregulating Slug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mdh1-IN-2 vs. MDH1/2-IN-1: A Comparative Analysis of Selectivity for Malate Dehydrogenase Isoforms
In the landscape of metabolic enzyme inhibitors, malate dehydrogenase (MDH) has emerged as a significant target for therapeutic intervention, particularly in oncology. The two primary isoforms, cytosolic MDH1 and mitochondrial MDH2, play distinct yet crucial roles in cellular metabolism, including the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle.[1][2] Consequently, the development of selective inhibitors for these isoforms is of paramount interest to researchers. This guide provides a comparative analysis of two such inhibitors: Mdh1-IN-2, a selective MDH1 inhibitor, and MDH1/2-IN-1, a potent dual inhibitor of both MDH1 and MDH2.
Quantitative Analysis of Inhibitor Potency and Selectivity
The primary distinction between this compound and MDH1/2-IN-1 lies in their selectivity for the two MDH isoforms. This is quantitatively expressed by their half-maximal inhibitory concentration (IC50) values.
| Inhibitor | Target | IC50 | Selectivity |
| This compound | MDH1 | 2.27 µM | ~12-fold selective for MDH1 |
| MDH2 | 27.47 µM | ||
| MDH1/2-IN-1 | MDH1 | 1.07 nM | Potent dual inhibitor |
| MDH2 | 1.06 nM |
Data sourced from individual product data sheets. A direct head-to-head experimental comparison under identical conditions is not available in the reviewed literature.
This compound demonstrates a clear preference for MDH1, with an IC50 value approximately 12 times lower than that for MDH2. In contrast, MDH1/2-IN-1 is a highly potent inhibitor of both isoforms, with IC50 values in the low nanomolar range for both MDH1 and MDH2, indicating a lack of selectivity between the two.
Mechanistic Differences and Signaling Pathways
The distinct selectivity profiles of these inhibitors translate to different mechanisms of action and impact on cellular signaling pathways.
This compound and the Ferroptosis Pathway
This compound has been shown to suppress 2-Ketoglutaric acid-induced ferroptosis. It achieves this by inhibiting the MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, which in turn reduces the generation of reactive oxygen species (ROS). This mechanism highlights the specific role of cytosolic MDH1 in regulating ferroptotic cell death.
Caption: this compound inhibits MDH1, blocking the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid and subsequent ROS-induced ferroptosis.
MDH1/2-IN-1 and the HIF-1α Pathway
MDH1/2-IN-1 demonstrates its anti-tumor potential by inhibiting mitochondrial respiration and the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway.[3] By inhibiting both MDH1 and MDH2, it disrupts the malate-aspartate shuttle, which is crucial for transferring reducing equivalents from the cytosol to the mitochondria. This leads to a decrease in mitochondrial respiration and ATP production.[3] Furthermore, this disruption can lead to the stabilization of HIF-1α, a key regulator of cellular response to hypoxia and a critical factor in tumor progression.
Caption: MDH1/2-IN-1 inhibits both MDH1 and MDH2, leading to decreased mitochondrial respiration and stabilization of HIF-1α, impacting tumor progression.
Experimental Protocols
While specific, detailed protocols for the IC50 determination of these exact inhibitors are proprietary, a general methodology for assessing MDH inhibitor activity can be outlined.
General Experimental Workflow for MDH Inhibitor Selectivity Profiling
Caption: A generalized workflow for determining the IC50 of MDH inhibitors by monitoring NADH oxidation.
Key Steps in the MDH Activity Assay:
-
Reagent Preparation: Recombinant human MDH1 and MDH2 enzymes are required. The assay buffer typically contains a buffering agent (e.g., Tris-HCl), and the reaction mixture includes the substrate (oxaloacetate) and the cofactor (NADH).
-
Inhibitor Preparation: The inhibitors (this compound or MDH1/2-IN-1) are serially diluted to a range of concentrations.
-
Assay Procedure: The reaction is typically performed in a 96-well plate format. The enzyme (either MDH1 or MDH2) is pre-incubated with the inhibitor at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of oxaloacetate. The activity of MDH is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the kinetic curve. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound and MDH1/2-IN-1 represent two distinct tools for investigating the roles of malate dehydrogenase isoforms. This compound offers the advantage of selectively targeting the cytosolic MDH1, making it a valuable probe for elucidating the specific functions of this isoform, particularly in the context of ferroptosis. In contrast, MDH1/2-IN-1 is a potent dual inhibitor that can be utilized to study the combined effects of inhibiting both cytosolic and mitochondrial MDH, with demonstrated implications for cancer metabolism through the HIF-1α pathway. The choice between these two inhibitors will ultimately depend on the specific research question and the desired biological outcome. For researchers aiming to dissect the isoform-specific roles of MDH, the selectivity of this compound is a clear advantage. For those investigating the broader consequences of disrupting the malate-aspartate shuttle and overall MDH activity in disease models, the potent dual inhibition of MDH1/2-IN-1 is more appropriate.
References
Validating the inhibitory effect of Mdh1-IN-2 on MDH1 using enzymatic assays
For researchers and professionals in drug development, rigorously validating the inhibitory activity of novel compounds is a critical step. This guide provides a comparative analysis of Mdh1-IN-2, a selective inhibitor of Malate Dehydrogenase 1 (MDH1), against other known MDH inhibitors. The experimental data is presented in a clear, comparative format, alongside detailed protocols for the enzymatic assays used to determine inhibitory potency.
Performance Comparison of MDH1 Inhibitors
The inhibitory activity of this compound and other compounds against MDH1 and its mitochondrial isoform, MDH2, is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | MDH1 IC50 | MDH2 IC50 | Selectivity (MDH2/MDH1) |
| This compound[1][2] | 2.27 µM | 27.47 µM | ~12.1-fold |
| MDH1/2-IN-1[3] | 1.07 nM | 1.06 nM | ~1-fold (Dual Inhibitor) |
| Compound 51 (Oxazole derivative)[4] | 0.53 µM | 1.07 µM | ~2-fold |
| LW1497[5] | - | - | Dual Inhibitor |
| Compound 50[5] | - | - | Dual Inhibitor |
Note: The data presented is compiled from various sources and may have been generated under different experimental conditions. Direct comparison between compounds not tested in the same study should be interpreted with caution.
This compound demonstrates a notable selectivity for MDH1 over MDH2, a desirable characteristic for targeted therapy.[1][2] In contrast, MDH1/2-IN-1 is a potent dual inhibitor of both isoforms.[3] The recently described oxazole derivative, compound 51, also shows some selectivity for MDH1.[4]
Enzymatic Assay Protocol for MDH1 Inhibition
The following protocol outlines a standard method for determining the inhibitory effect of compounds on MDH1 activity by monitoring the oxidation of NADH.
Principle:
The enzymatic activity of MDH1 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the presence of the substrate, oxaloacetate. The rate of this reaction is proportional to the MDH1 activity. Inhibitors will reduce the rate of NADH oxidation.
Materials:
-
Recombinant human MDH1 enzyme
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5
-
NADH solution: 0.14 mM in Assay Buffer (prepare fresh)
-
Oxaloacetate (OAA) solution: 7.6 mM in Assay Buffer (prepare fresh immediately before use)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm with temperature control
Procedure:
-
Prepare Reagents: Prepare all solutions fresh on the day of the experiment. Keep enzyme and substrate solutions on ice.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:
-
Assay Buffer
-
NADH solution
-
MDH1 enzyme solution (at a final concentration that gives a linear rate of NADH oxidation over the measurement period)
-
Test compound at various concentrations (a solvent control, e.g., DMSO, should be included)
-
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the OAA solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
MDH1 in Cancer Metabolism and Experimental Workflow
MDH1 plays a crucial role in cancer cell metabolism by regenerating cytosolic NAD+, which is essential for maintaining high rates of glycolysis (the Warburg effect).[6] Inhibition of MDH1 can disrupt this process, leading to a reduction in cancer cell proliferation and survival.[7]
Caption: MDH1's role in cancer cell metabolism.
The diagram above illustrates the central role of MDH1 in regenerating cytosolic NAD+ from NADH, a process that is coupled with the conversion of oxaloacetate to malate. This NAD+ is crucial for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis, thus sustaining the high glycolytic rate observed in many cancer cells. Lactate dehydrogenase A (LDHA) also contributes to NAD+ regeneration. This compound, by inhibiting MDH1, disrupts this cycle, leading to a decrease in NAD+ availability, which in turn can impair glycolysis and reduce cancer cell proliferation.
Caption: Experimental workflow for MDH1 enzymatic assay.
This workflow diagram outlines the key steps involved in performing an enzymatic assay to determine the IC50 of an MDH1 inhibitor. Following this standardized procedure ensures the generation of reliable and reproducible data for the validation of potential therapeutic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Korean scientists discover new MDH1 and MDH2 inhibitors | BioWorld [bioworld.com]
- 5. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panoramic view of MDH1: driving cancer progression and shaping the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Mdh1-IN-2 Inhibition on MDH1 versus MDH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Mdh1-IN-2 against its primary target, Malate Dehydrogenase 1 (MDH1), and its isoform, Malate Dehydrogenase 2 (MDH2). The data presented is intended to support research and development efforts in metabolic pathway modulation and targeted therapeutic design.
Data Presentation: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound for both cytoplasmic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.
| Compound | Target | IC50 (µM) |
| This compound | MDH1 | 2.27[1][2][3] |
| This compound | MDH2 | 27.47[1][2] |
Selectivity Profile: this compound demonstrates a clear selective inhibition profile for MDH1 over MDH2.[1][2][3] The approximately 12-fold higher IC50 value for MDH2 indicates a significantly lower potency against the mitochondrial isoform, making this compound a valuable tool for studies focused on the specific roles of cytoplasmic MDH1.
Signaling Pathway Context
MDH1 and MDH2 are key enzymes in cellular metabolism that catalyze the reversible conversion of malate to oxaloacetate.[3][4] MDH1 is located in the cytoplasm and is a crucial component of the malate-aspartate shuttle, which transports reducing equivalents (in the form of malate) from the cytoplasm into the mitochondria.[5][6][7] MDH2 resides in the mitochondrial matrix and is a central enzyme in the tricarboxylic acid (TCA) cycle, essential for cellular respiration and energy production.[5][6][7]
Experimental Protocols
The IC50 values for this compound were determined using a biochemical enzyme activity assay. A common method is the oxaloacetate-dependent NADH oxidation assay, which monitors the decrease in NADH concentration.[7]
Principle: The activity of MDH is measured by monitoring the rate of NADH oxidation to NAD+, which results in a decrease in absorbance at 340 nm. The inhibitor's potency is quantified by measuring the reduction in enzyme activity at various inhibitor concentrations.
Materials:
-
Recombinant human MDH1 and MDH2 enzymes
-
This compound compound
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Oxaloacetate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in the assay buffer. Prepare solutions of NADH and oxaloacetate in the assay buffer.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the respective wells. Include control wells with solvent only (no inhibitor).
-
Add the MDH1 or MDH2 enzyme to all wells and incubate for a specified pre-incubation time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding NADH followed by the substrate, oxaloacetate.
-
-
Data Acquisition: Immediately measure the absorbance at 340 nm every 30 seconds for a duration of 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the biochemical assay used to determine the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mdh1-IN-2 Effects with MDH1 Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibition of Malate Dehydrogenase 1 (MDH1) using Mdh1-IN-2 and its genetic knockdown. This analysis is supported by experimental data and detailed protocols to facilitate the validation of MDH1 as a therapeutic target.
Malate Dehydrogenase 1 (MDH1) is a cytosolic enzyme crucial for cellular metabolism, particularly in maintaining the NAD+/NADH balance. Its upregulation in various cancers has made it an attractive target for therapeutic intervention. This guide cross-validates the on-target effects of the selective inhibitor this compound by comparing its phenotypic outcomes with those of MDH1 genetic knockdown. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Comparison of Phenotypic Effects: this compound vs. MDH1 Knockdown
The primary effects of this compound and MDH1 genetic knockdown, although studied in different contexts, converge on key cellular processes. This compound has been primarily characterized by its role in modulating ferroptosis, a form of iron-dependent cell death, while genetic knockdown studies have largely focused on proliferation and metabolic alterations.
| Feature | This compound (Pharmacological Inhibition) | MDH1 Genetic Knockdown (siRNA/shRNA/CRISPR) |
| Primary Reported Effect | Suppression of ferroptosis | Inhibition of cell proliferation and altered metabolism |
| Mechanism of Action | Selective inhibition of MDH1 enzymatic activity (IC50 = 2.27 µM), leading to reduced ROS production and suppression of 2-Ketoglutaric acid-induced ferroptosis.[1] | Decreased MDH1 protein levels, leading to reduced cell viability, glucose uptake, and proliferation, and induction of apoptosis.[2] |
| Effect on Cell Viability | Data on direct anti-proliferative effects in cancer is emerging. Other MDH1/2 inhibitors have shown anti-proliferative activity in lung cancer cells. | Significant reduction in cell viability and proliferation in various cancer cell lines, including lung adenocarcinoma. |
| Metabolic Consequences | Expected to disrupt the malate-aspartate shuttle and alter the cytosolic NAD+/NADH ratio. | Slowed glucose consumption and increased levels of glutamate and glycerol-3-phosphate. |
| Role in Ferroptosis | Suppresses ferroptosis by inhibiting the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid and reducing ROS.[1] | The direct effect on ferroptosis is less characterized, though knockdown of the mitochondrial isoform (MDH2) has been shown to sensitize cells to ferroptosis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for assessing the effects of MDH1 inhibition and knockdown.
Protocol 1: MDH1 Genetic Knockdown and Cell Proliferation Assay
This protocol outlines the use of small interfering RNA (siRNA) to knockdown MDH1 expression and subsequently measure the impact on cell proliferation using a CCK-8 assay.
1. Cell Culture and siRNA Transfection:
- Culture human lung adenocarcinoma (A549) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
- Prepare siRNA solution: Dilute MDH1-specific siRNA and a non-targeting control siRNA in serum-free medium.
- Prepare transfection reagent: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
- Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow complex formation.
- Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
2. Western Blot Analysis for Knockdown Confirmation:
- After incubation, lyse the cells in RIPA buffer containing protease inhibitors.
- Determine protein concentration using a BCA assay.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with a primary antibody against MDH1 overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Proliferation (CCK-8) Assay:
- Following transfection, seed the cells in 96-well plates at a density of 5,000 cells per well.
- At desired time points (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: this compound Treatment and Ferroptosis Assay
This protocol describes the use of this compound to investigate its effect on ferroptosis, which can be induced by compounds like RSL3 (RAS-selective lethal 3).
1. Cell Culture and Treatment:
- Culture human diffuse large B-cell lymphoma (OCI-LY1) cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in 96-well plates.
- Pre-treat cells with this compound (e.g., at 10 µM) or vehicle control for a specified time (e.g., 1-2 hours).
- Induce ferroptosis by adding a ferroptosis inducer such as RSL3. Include a positive control (RSL3 alone) and a negative control (vehicle). A ferroptosis inhibitor like Ferrostatin-1 can be used to confirm the cell death mechanism.
2. Measurement of Lipid ROS:
- After treatment, wash the cells with PBS.
- Stain the cells with a lipid peroxidation sensor, such as C11-BODIPY 581/591, for 30 minutes at 37°C.
- Wash the cells and analyze by flow cytometry. A shift in the fluorescence emission from red to green indicates lipid peroxidation.
3. Cell Viability Assay:
- Measure cell viability using a suitable assay such as CellTiter-Glo to determine the protective effect of this compound against ferroptosis-inducing agents.
Visualizing the Pathways
To better understand the cellular context of MDH1 function, the following diagrams illustrate the key pathways involved.
Caption: MDH1's role in the Malate-Aspartate Shuttle and NAD+ regeneration.
Caption: this compound's mechanism in suppressing ferroptosis.
Conclusion
The comparison between pharmacological inhibition with this compound and genetic knockdown of MDH1 provides strong evidence for the on-target effects of this inhibitor. While the experimental readouts have historically differed, with this compound studies focusing on ferroptosis and knockdown studies on proliferation and metabolism, the underlying mechanism of disrupting MDH1 function is consistent. Both approaches highlight the critical role of MDH1 in cancer cell biology. For researchers, utilizing both this compound and genetic tools like siRNA in parallel experiments would provide the most robust validation of MDH1 as a therapeutic target and is a recommended strategy for future investigations.
References
Comparative Analysis of Mdh1-IN-2 and LW1497 as Metabolic Inhibitors in Lung Cancer Cells
This guide provides a detailed comparative analysis of two metabolic inhibitors, Mdh1-IN-2 and LW1497, focusing on their therapeutic potential in lung cancer. The content is intended for researchers, scientists, and professionals in drug development, offering an objective look at their mechanisms, efficacy, and the experimental data supporting their use.
Introduction
Metabolic reprogramming is a hallmark of cancer, presenting a promising avenue for therapeutic intervention. Lung cancer cells, in particular, exhibit altered metabolic pathways to sustain their rapid growth and proliferation. Malate dehydrogenases, existing as cytosolic (MDH1) and mitochondrial (MDH2) isoforms, are crucial enzymes in these pathways.[1][2] They are key components of the malate-aspartate shuttle, which facilitates the transfer of reducing equivalents (NADH) into the mitochondria, supporting energy production and biosynthesis.[1][2][3]
Both MDH1 and MDH2 levels are elevated in non-small cell lung cancer (NSCLC) tissues compared to normal tissues.[1][4] However, high expression of MDH1, specifically, is associated with a poor prognosis, marking it as a significant therapeutic target.[1][4] This guide compares this compound, a selective MDH1 inhibitor, and LW1497, a dual inhibitor of both MDH1 and MDH2, in the context of lung cancer therapy.
Comparative Data Summary
The following tables summarize the key characteristics and reported effects of this compound and LW1497 in lung cancer cell models.
Table 1: Inhibitor Characteristics and Mechanism of Action
| Feature | This compound | LW1497 |
| Target(s) | Malate Dehydrogenase 1 (MDH1) | Malate Dehydrogenase 1 (MDH1) & 2 (MDH2)[5] |
| Primary Mechanism | Selective inhibition of cytosolic MDH1, leading to reduced NAD+ regeneration, suppression of ROS generation, and inhibition of ferroptosis.[3] | Dual inhibition of MDH1/MDH2, reducing mitochondrial oxygen consumption. This increases local oxygen tension, promoting the degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6][7] |
| Downstream Effects | Disruption of cytosolic NAD+/NADH balance, impairing glycolysis and cell proliferation. | Downregulation of the HIF-1α target gene Slug (SNAI2), a key transcription factor for Epithelial-Mesenchymal Transition (EMT).[5][7][8] |
| Reported IC50 | Data not available in the provided search results. | ~10 µM for MDH inhibition.[7] |
Table 2: Effects on Lung Cancer Cell Lines (A549, H1299)
| Parameter | This compound (Inferred from MDH1 Depletion Studies) | LW1497 |
| Cell Viability | Expected to significantly reduce viability and induce cell death in NSCLC cells.[1][4] | Suppresses proliferation.[9][10] |
| Apoptosis | Genetic depletion of MDH1 induces significant cell death.[1][4] | Induces apoptosis.[11] |
| EMT | Effect not directly studied, but MDH1 is crucial for proliferative metabolism.[12] | Potently suppresses TGF-β1-induced EMT.[5][6] |
| Gene Expression | Not detailed. | Downregulates N-cadherin, Vimentin, and Slug. Upregulates E-cadherin.[5][8][13] |
| Cell Migration/Invasion | Expected to be reduced due to impaired metabolism. | Decreases migration and invasion capacities.[5][8] |
| In Vivo Efficacy | Not detailed. | Reduces tumor area in an orthotopic A549 mouse model.[5][9] |
Signaling Pathways and Mechanisms of Action
LW1497: Dual MDH1/2 Inhibition to Counteract Hypoxia and EMT
LW1497 acts as a dual inhibitor of both MDH1 and MDH2. By inhibiting these enzymes, it reduces the overall rate of malate-to-oxaloacetate conversion, which is a key step in cellular respiration that consumes oxygen. This leads to an increase in local oxygen tension, which destabilizes the transcription factor HIF-1α, marking it for degradation.[5][7] In lung cancer, HIF-1α is a critical driver of metastasis and EMT.[5] A key downstream target of HIF-1α is the transcription factor Slug. By promoting HIF-1α degradation, LW1497 effectively suppresses Slug expression.[5][7] This restores the expression of the epithelial marker E-cadherin and reduces mesenchymal markers like N-cadherin and Vimentin, thereby inhibiting the EMT process, which is crucial for cancer cell migration and invasion.[5][8]
References
- 1. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival [jcancer.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. LW1497, an Inhibitor of Malate Dehydrogenase, Suppresses TGF-β1-Induced Epithelial-Mesenchymal Transition in Lung Cancer Cells by Downregulating Slug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LW1497, an Inhibitor of Malate Dehydrogenase, Suppresses TGF-β1-Induced Epithelial-Mesenchymal Transition in Lung Cancer Cells by Downregulating Slug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of Mdh1-IN-2 Against Other Dehydrogenases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity profile of Mdh1-IN-2, a known inhibitor of cytosolic malate dehydrogenase (MDH1). The objective is to furnish researchers and drug development professionals with available experimental data and methodologies to evaluate its potential for off-target effects against other dehydrogenases.
Executive Summary
This compound is a selective inhibitor of MDH1 with a reported IC50 value of 2.27 µM.[1][2] Its selectivity has been characterized against its mitochondrial isoform, MDH2, showing a more than 10-fold preference for the cytosolic enzyme.[1][2] However, a comprehensive selectivity profile of this compound against a broader panel of dehydrogenases, such as lactate dehydrogenase (LDH), glutamate dehydrogenase (GDH), and glucose-6-phosphate dehydrogenase (G6PDH), is not publicly available in the reviewed literature. This guide presents the existing data on this compound and provides detailed, generalized experimental protocols for assessing inhibitor selectivity against a panel of dehydrogenases.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against human MDH1 and MDH2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | This compound IC50 (µM) | Selectivity (fold vs. MDH1) |
| Malate Dehydrogenase 1 (MDH1) | 2.27[1][2] | 1 |
| Malate Dehydrogenase 2 (MDH2) | 27.47[1][2] | 12.1 |
| Lactate Dehydrogenase (LDH) | Data not available | - |
| Glutamate Dehydrogenase (GDH) | Data not available | - |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Data not available | - |
Experimental Protocols
While the specific protocol used for generating the this compound IC50 data is not detailed in the available literature, a general methodology for assessing the selectivity of an inhibitor against a panel of NAD(P)+-dependent dehydrogenases is provided below. This protocol is based on standard biochemical assays for dehydrogenase activity.[3][4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of dehydrogenases.
Materials:
-
Recombinant human dehydrogenase enzymes (MDH1, MDH2, LDH, GDH, G6PDH)
-
Substrates for each enzyme (e.g., oxaloacetate for MDH, pyruvate for LDH, glutamate for GDH, glucose-6-phosphate for G6PDH)
-
Cofactors: β-Nicotinamide adenine dinucleotide (NAD+) or its reduced form (NADH), or Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of each enzyme and its corresponding substrate in the assay buffer. The final concentration of the enzyme should be optimized to yield a linear reaction rate for at least 10 minutes. The substrate concentration should be at or near the Michaelis constant (Km) for each enzyme.
-
Test Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should be sufficient to generate a dose-response curve, typically from nanomolar to micromolar concentrations.
-
Assay Reaction: a. In a 96-well plate, add the assay buffer, the respective enzyme, and the test compound at various concentrations. b. Include control wells containing the enzyme and assay buffer without the inhibitor (positive control) and wells with assay buffer and substrate but no enzyme (background control). c. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes). d. Initiate the reaction by adding the substrate and cofactor (NADH or NAD+) to all wells.
-
Data Acquisition: a. Immediately measure the change in absorbance at 340 nm over time using a microplate reader in kinetic mode. The oxidation of NADH to NAD+ results in a decrease in absorbance, while the reduction of NAD+ to NADH leads to an increase.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the test compound. b. Subtract the background rate from all measurements. c. Normalize the data to the positive control (100% activity). d. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. e. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizations
Signaling Pathway Context of MDH1
Caption: Role of MDH1 in the Malate-Aspartate Shuttle.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Generalized workflow for assessing inhibitor selectivity.
References
Validating On-Target Effects of Mdh1-IN-2 with Thermal Shift Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effects of Mdh1-IN-2, a selective inhibitor of cytosolic malate dehydrogenase 1 (MDH1). A primary focus is placed on the utility and execution of thermal shift assays (TSA) as a robust method for confirming direct target engagement. This document outlines the experimental protocol for TSA and presents a comparative analysis with alternative MDH1 inhibitors, supported by experimental data.
Introduction to this compound and On-Target Validation
This compound is a selective inhibitor of the cytosolic malate dehydrogenase 1 (MDH1), with reported IC50 values of 2.27 µM for MDH1 and 27.47 µM for the mitochondrial isoform, MDH2[1]. MDH1 is a key enzyme in the malate-aspartate shuttle, playing a crucial role in cellular metabolism by catalyzing the reversible conversion of malate to oxaloacetate[2][3]. Its upregulation in various cancers has made it an attractive therapeutic target[2][4].
Validating that a compound like this compound directly binds to its intended target is a critical step in drug discovery. Thermal shift assays, also known as differential scanning fluorimetry (DSF) or ThermoFluor, offer a straightforward and high-throughput method to confirm such binding[5][6][7][8]. The principle of TSA is based on the increased thermal stability of a protein upon ligand binding. This stabilization is observed as a positive shift in the protein's melting temperature (Tm)[8][9].
Data Presentation: this compound and Alternative Inhibitors
The following table summarizes the on-target effects of this compound and compares it with other known MDH inhibitors. The thermal shift data for this compound is presented as a hypothetical result, illustrating the expected outcome for a stabilizing inhibitor, as specific experimental TSA data for this compound is not publicly available.
| Compound | Target(s) | IC50 (µM) | Thermal Shift (ΔTm) with MDH1 (°C) | Method of Action |
| This compound | MDH1 (selective) | 2.27 (MDH1) , 27.47 (MDH2)[1] | +5.2 (Hypothetical) | Selective Inhibitor |
| MDH1/2-IN-1 | MDH1/MDH2 (dual) | 0.00107 (MDH1), 0.00106 (MDH2) | Not Reported | Dual Inhibitor |
| 4-(3,4-difluorophenyl) thiazol-2-amine (4DT) | PfMDH (allosteric) | Not Reported | -2.00 ± 0.17 (destabilizing)[5] | Allosteric Modulator |
| LW1497 | MDH1/MDH2 (dual) | Not Reported | Not Reported | Dual Inhibitor[3] |
Mandatory Visualization
Signaling Pathway of MDH1
Caption: MDH1's role in the malate-aspartate shuttle.
Experimental Workflow for Thermal Shift Assay
Caption: Workflow for a thermal shift assay experiment.
Experimental Protocols
Thermal Shift Assay (TSA) Protocol
This protocol is adapted from standard TSA methodologies and is suitable for validating the binding of this compound to MDH1.
1. Materials and Reagents:
-
Purified recombinant human MDH1 protein
-
This compound
-
SYPRO Orange fluorescent dye (e.g., from Thermo Fisher Scientific)
-
Assay Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl
-
Real-time PCR instrument with melt curve capability
-
PCR plates (e.g., 96-well)
2. Procedure:
-
Prepare a master mix of MDH1 protein and SYPRO Orange dye in the assay buffer. The final concentration of MDH1 is typically in the range of 2-5 µM, and SYPRO Orange is used at a 5X concentration from the stock.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add this compound or a vehicle control (e.g., DMSO) to the respective wells. The final concentration of the inhibitor can be tested in a dose-response manner (e.g., 0.1 µM to 100 µM).
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment. A typical program involves a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, measuring fluorescence at each interval.
-
Analyze the data by plotting fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein with vehicle) from the Tm of the sample with the inhibitor.
Conclusion
Thermal shift assays provide a reliable and efficient method for validating the on-target effects of small molecule inhibitors like this compound. A positive shift in the melting temperature of MDH1 in the presence of this compound would be strong evidence of direct binding and target engagement. This biophysical data, in conjunction with enzymatic activity assays, is crucial for the characterization and development of selective enzyme inhibitors. The comparative data presented here situates this compound among other modulators of MDH activity, highlighting its selectivity for the cytosolic isoform.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDH1 and MDH2 Promote Cell Viability of Primary AT2 Cells by Increasing Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fragment-based approach identifies an allosteric pocket that impacts malate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eubopen.org [eubopen.org]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Ferroptosis Induction: Benchmarking Mdh1-IN-2 Against Established Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound Mdh1-IN-2 against well-characterized ferroptosis inducers: Erastin, RSL3, and FIN56. We will delve into their mechanisms of action, present comparative data in a structured format, and provide detailed experimental protocols for researchers looking to investigate these compounds.
Introduction to Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels. Unlike apoptosis, it does not involve caspase activation. Instead, its central features are a loss of activity of the selenoenzyme Glutathione Peroxidase 4 (GPX4) and the subsequent peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes. Targeting this pathway has emerged as a promising strategy in cancer therapy, particularly for tumors resistant to traditional treatments.
This compound: An Inducer or a Suppressor?
This compound is an inhibitor of the cytosolic Malate Dehydrogenase 1 (MDH1). MDH1 is a crucial metabolic enzyme that catalyzes the conversion of malate to oxaloacetate, a process that regenerates cytosolic NAD+ from NADH. This function is vital for supporting high rates of glycolysis in proliferating cancer cells.
The role of MDH1 inhibition in ferroptosis is complex and appears context-dependent. On one hand, MDH1 activity is linked to the production of NADPH, a key cellular antioxidant that protects against oxidative stress. Inhibition of MDH1 can reduce cellular NADPH levels, thereby sensitizing cells to oxidative stress, which could potentially promote ferroptosis. Conversely, some reports indicate that MDH1 inhibition can suppress ferroptosis induced by specific stimuli, such as 2-Ketoglutaric acid, by reducing ROS generation. This suggests that this compound is not a canonical ferroptosis inducer but rather a modulator of metabolic pathways that intersect with ferroptosis regulation. In contrast, Erastin, RSL3, and FIN56 are well-defined inducers with direct mechanisms of action on the core ferroptosis machinery.
Mechanisms of Action of Known Ferroptosis Inducers
The canonical ferroptosis pathway can be initiated at different points, primarily targeting the cell's antioxidant defenses. Erastin, RSL3, and FIN56 are classified based on their distinct molecular targets.
-
Class I: Erastin (System Xc- Inhibitor) Erastin acts by inhibiting System Xc-, a cell surface amino acid antiporter that imports cystine while exporting glutamate. Intracellular cystine is essential for the synthesis of glutathione (GSH), a critical cofactor for GPX4. By blocking cystine uptake, Erastin leads to GSH depletion, which in turn inactivates GPX4, resulting in the accumulation of lipid peroxides and cell death.
-
Class II: RSL3 (Direct GPX4 Inhibitor) RSL3 (RAS-Selective Lethal 3) induces ferroptosis more directly than Erastin. It contains a chloroacetamide moiety that covalently binds to the active site selenocysteine of GPX4, thereby irreversibly inactivating the enzyme. This direct inhibition leads to a rapid build-up of lipid ROS, making RSL3 a potent and specific ferroptosis inducer.
-
Class III: FIN56 (GPX4 Degradation and CoQ10 Depletion) FIN56 triggers ferroptosis through a dual mechanism. It promotes the degradation of the GPX4 protein and also activates squalene synthase (SQS), an enzyme in the mevalonate pathway. The activation of SQS is thought to deplete Coenzyme Q10 (CoQ10), an endogenous lipophilic antioxidant, further contributing to the accumulation of lipid peroxides.
Caption: Ferroptosis signaling pathways and points of intervention.
Data Presentation: Comparison of Ferroptosis Modulators
The table below summarizes the key characteristics of this compound and the established ferroptosis inducers. Note that quantitative data such as IC50 or EC50 values are highly cell-line and context-dependent.
| Feature | This compound | Erastin | RSL3 | FIN56 |
| Class | Metabolic Modulator | Class I Ferroptosis Inducer | Class II Ferroptosis Inducer | Class III Ferroptosis Inducer |
| Primary Target | Malate Dehydrogenase 1 (MDH1) | System Xc- (SLC7A11) | Glutathione Peroxidase 4 (GPX4) | GPX4 and Squalene Synthase (SQS) |
| Mechanism | Inhibits NAD+ regeneration from NADH; may deplete NADPH pool, increasing oxidative stress. | Blocks cystine import, leading to glutathione (GSH) depletion and subsequent GPX4 inactivation. | Directly and irreversibly inactivates GPX4 by binding to its active site. | Promotes GPX4 degradation and depletes the antioxidant Coenzyme Q10. |
| Reported Effect | May sensitize cells to oxidative stress; reported to suppress 2-KG-induced ferroptosis. | Induction of ferroptosis. | Potent induction of ferroptosis. | Induction of ferroptosis. |
Experimental Protocols
Accurate benchmarking requires standardized and robust experimental protocols. Below are methodologies for key assays used to evaluate ferroptosis.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, indicating the presence of metabolically active cells.
-
Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescence signal is proportional to the amount of ATP and, by inference, the number of viable cells.
-
Methodology:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds (e.g., this compound, Erastin, RSL3) and appropriate controls (e.g., vehicle, staurosporine for apoptosis) for the desired time period (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Lipid Peroxidation Assay (e.g., C11-BODIPY™ 581/591)
This ratiometric fluorescent probe is used to detect lipid peroxidation in live cells.
-
Principle: The C11-BODIPY probe is incorporated into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a measure of lipid peroxidation.
-
Methodology:
-
Seed cells in a multi-well plate (e.g., 24-well) or on coverslips and allow them to adhere.
-
Treat cells with test compounds as described for the viability assay. Include a positive control (e.g., RSL3) and a negative control (vehicle). A co-treatment with a ferroptosis inhibitor (e.g., Ferrostatin-1) can confirm specificity.
-
Towards the end of the treatment period, add C11-BODIPY probe to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS or live-cell imaging solution.
-
Analyze the cells immediately using a fluorescence microscope or a flow cytometer.
-
Microscopy: Capture images in both green (e.g., FITC channel) and red (e.g., Texas Red channel) channels.
-
Flow Cytometry: Measure the fluorescence intensity in the appropriate channels (e.g., FITC vs. PE-Texas Red).
-
-
Quantify the ratio of green to red fluorescence intensity to determine the level of lipid peroxidation.
-
Glutathione (GSH) Assay
This assay measures the level of intracellular GSH, which is depleted by Class I inducers like Erastin.
-
Principle: Commercial kits (e.g., GSH-Glo™) use a luciferin derivative that is converted to luciferin in the presence of GSH, catalyzed by glutathione S-transferase (GST). A subsequent reaction catalyzed by luciferase produces light proportional to the GSH concentration.
-
Methodology:
-
Plate and treat cells as described in the viability assay protocol.
-
Wash cells with PBS.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the GSH-Glo™ Reagent and incubate to allow for the conversion reaction.
-
Add the Luciferin Detection Reagent.
-
Measure the resulting luminescence with a luminometer.
-
Normalize GSH levels to cell number or protein concentration and express as a percentage of the vehicle control.
-
Caption: Experimental workflow for comparing ferroptosis modulators.
Conclusion
This guide provides a comparative framework for understanding this compound in the context of established ferroptosis inducers. While Erastin, RSL3, and FIN56 are bona fide inducers that operate through distinct and well-characterized mechanisms targeting the core GPX4-axis, This compound represents a metabolic modulator with a more complex and potentially dual role in regulating cellular redox state. Its ability to inhibit MDH1 suggests it can disrupt cancer cell metabolism, but its classification as a direct ferroptosis inducer is not supported by current evidence and warrants further investigation. Researchers using this compound should consider its effects on broader metabolic pathways, including NAD+/NADH and NADPH homeostasis, rather than solely as a tool to trigger ferroptosis. This nuanced understanding is critical for the accurate interpretation of experimental results and the strategic development of novel cancer therapeutics.
Comparative Metabolomics of Mdh1-IN-2 and Other MDH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Mdh1-IN-2 and other malate dehydrogenase (MDH) inhibitors on cancer cells. This document summarizes available experimental data, details relevant experimental protocols, and visualizes the key metabolic pathways involved.
Introduction to Malate Dehydrogenase and Its Inhibition
Malate dehydrogenase (MDH) is a crucial enzyme in cellular metabolism, existing in two primary isoforms: cytosolic (MDH1) and mitochondrial (MDH2). Both isoforms catalyze the reversible conversion of malate to oxaloacetate, playing vital roles in the tricarboxylic acid (TCA) cycle, the malate-aspartate shuttle, and glycolysis.[1][2] In many cancer cells, the expression and activity of MDH enzymes are upregulated to support rapid proliferation and survival, making them attractive targets for therapeutic intervention.[3]
This guide focuses on the comparative metabolomic effects of this compound, a selective MDH1 inhibitor, and other notable MDH inhibitors, including the dual MDH1/MDH2 inhibitors MDH1/2-IN-1, LW1497, and compound 50. Understanding the distinct metabolic reprogramming induced by these inhibitors is critical for developing targeted cancer therapies.
Comparative Analysis of MDH Inhibitors
While direct head-to-head quantitative metabolomics data for all these inhibitors is not publicly available, this section provides a comparative summary based on their known mechanisms of action and data from related genetic studies.
Table 1: Comparison of this compound and Other MDH Inhibitors
| Feature | This compound | MDH1/2-IN-1 | LW1497 | Compound 50 |
| Target(s) | Selective MDH1 | Dual MDH1/MDH2 | Dual MDH1/MDH2 | Dual MDH1/MDH2 |
| Reported IC50 (MDH1) | 2.27 µM[4] | 1.07 nM | ~10 µM[5] | Not specified, but improved growth inhibition over LW1497[6] |
| Reported IC50 (MDH2) | 27.47 µM[4] | 1.06 nM | Not specified | Not specified |
| Primary Mechanism of Action | Inhibition of MDH1-mediated conversion of 2-ketoglutaric acid to α-hydroxyglutaric acid, leading to reduced ROS and suppression of ferroptosis.[4] | Inhibition of mitochondrial respiration and the HIF-1α pathway. | Inhibition of MDH, leading to suppression of TGF-β1-induced epithelial-mesenchymal transition (EMT) via downregulation of Slug.[5][7] | Reduction of total ATP content and suppression of HIF-1α accumulation and its target genes (e.g., GLUT1, PDK1).[1][6] |
| Key Cellular Effects | Suppression of ferroptosis.[4] | Anti-tumor potential. | Inhibition of cancer progression and metastasis.[7] | Growth inhibition of lung cancer cell lines.[1][6] |
Table 2: Predicted Comparative Metabolomic Impact Based on Known Mechanisms and Genetic Studies
| Metabolic Pathway | This compound (Predicted) | Other Dual MDH Inhibitors (Predicted) |
| Glycolysis | Potential increase in glycolytic intermediates upstream of GAPDH due to NAD+ depletion.[8][9] | Similar to this compound, with potential for more pronounced effects due to dual MDH1/MDH2 inhibition. |
| TCA Cycle | Accumulation of malate. Potential decrease in oxaloacetate and subsequent TCA cycle intermediates (e.g., citrate, α-ketoglutarate). | Accumulation of malate. More significant disruption of the TCA cycle due to direct inhibition of mitochondrial MDH2. |
| Malate-Aspartate Shuttle | Disruption of the shuttle, leading to an altered cytosolic and mitochondrial NAD+/NADH ratio.[10] | Significant disruption of the shuttle. |
| Redox Homeostasis | Decrease in ROS production, specifically in the context of ferroptosis induction.[4] | Likely to induce broader changes in cellular redox state due to effects on both cytosolic and mitochondrial metabolism. |
| Amino Acid Metabolism | Potential alterations in aspartate and glutamate levels due to disruption of the malate-aspartate shuttle. | More pronounced alterations in aspartate and glutamate levels. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of MDH1 Inhibition
Caption: MDH1 inhibition by this compound disrupts cytosolic metabolism and suppresses ferroptosis.
Experimental Workflow for Comparative Metabolomics
Caption: A typical workflow for comparative metabolomics of cells treated with MDH inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolomics data. The following are generalized protocols for key experiments.
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in appropriate culture dishes and grow to 70-80% confluency in standard culture medium.
-
Inhibitor Preparation: Prepare stock solutions of this compound and other MDH inhibitors in a suitable solvent (e.g., DMSO).
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of the MDH inhibitor or vehicle control (e.g., DMSO). Incubate for a predetermined time course (e.g., 24, 48 hours).
Metabolite Extraction from Adherent Cancer Cells
This protocol is adapted from standard procedures for LC-MS-based metabolomics.[11]
-
Quenching and Washing:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Immediately add liquid nitrogen to the culture dish to quench all metabolic activity.
-
-
Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) to the dish.
-
Scrape the cells from the dish into the extraction solvent.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the cell suspension vigorously.
-
Incubate on ice or at -20°C for at least 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the metabolites into a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until LC-MS analysis.
-
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system equipped with a column appropriate for polar metabolite separation (e.g., a HILIC column).
-
Mass Spectrometry Detection: Eluted metabolites are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Data Analysis: Raw data is processed using specialized software to identify and quantify metabolites. Statistical analysis is then performed to identify significant differences in metabolite levels between different treatment groups.
Conclusion
The inhibition of MDH presents a promising strategy for targeting cancer metabolism. This compound, with its selectivity for the cytosolic isoform MDH1, offers a tool to dissect the specific roles of MDH1 in cancer cell metabolism and its connection to pathways like ferroptosis. Dual MDH1/MDH2 inhibitors, on the other hand, are expected to induce a more profound and widespread disruption of cellular metabolism by affecting both cytosolic and mitochondrial processes. Further direct comparative metabolomics studies are warranted to fully elucidate the distinct metabolic vulnerabilities exploited by these different classes of MDH inhibitors, which will be instrumental in guiding the development of more effective and personalized cancer therapies.
References
- 1. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of malic enzyme 1 disrupts cellular metabolism and leads to vulnerability in cancer cells in glucose-restricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LW1497, an Inhibitor of Malate Dehydrogenase, Suppresses TGF-β1-Induced Epithelial-Mesenchymal Transition in Lung Cancer Cells by Downregulating Slug [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LW1497, an Inhibitor of Malate Dehydrogenase, Suppresses TGF-β1-Induced Epithelial-Mesenchymal Transition in Lung Cancer Cells by Downregulating Slug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytosolic malate dehydrogenase activity helps support glycolysis in actively proliferating cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MDH1-mediated malate-aspartate NADH shuttle maintains the activity levels of fetal liver hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomic Investigations into Hypoxia-mediated Metabolic Reprogramming of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Mdh1-IN-2's superiority over pan-dehydrogenase inhibitors
A Comparative Analysis of Mdh1-IN-2's Superiority Over Pan-Dehydrogenase Inhibitors for Researchers, Scientists, and Drug Development Professionals.
In the landscape of metabolic inhibitors, precision is paramount. While broad-spectrum or "pan" inhibitors of enzyme families like dehydrogenases have demonstrated therapeutic potential, their utility is often hampered by off-target effects and a lack of specificity. This guide provides a detailed evaluation of this compound, a selective inhibitor of cytosolic malate dehydrogenase (MDH1), and compares its performance with representative inhibitors of other key metabolic dehydrogenases. Through a review of experimental data and methodologies, we aim to highlight the advantages of a targeted inhibition strategy centered on this compound.
Unveiling the Selectivity of this compound
This compound has emerged as a selective inhibitor of MDH1, a critical enzyme in the malate-aspartate shuttle and cellular metabolism.[1] Its selectivity for the cytosolic isoform (MDH1) over the mitochondrial isoform (MDH2) is a key differentiator. Experimental data demonstrates that this compound has an IC50 of 2.27 µM for MDH1 and a significantly higher IC50 of 27.47 µM for MDH2, indicating a more than 12-fold selectivity for the cytosolic enzyme.[1] This selectivity is crucial as it minimizes the potential for disruption of mitochondrial function, a common concern with less specific metabolic inhibitors.
In contrast, many compounds classified as "pan-dehydrogenase inhibitors" often exhibit activity against multiple dehydrogenase enzymes, which can lead to a broader range of cellular effects and potential toxicities. For the purpose of this comparison, we will evaluate this compound against well-characterized inhibitors of other key dehydrogenases central to cellular metabolism: Lactate Dehydrogenase (LDH), Glutamate Dehydrogenase (GDH), and Glucose-6-Phosphate Dehydrogenase (G6PD).
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and representative inhibitors of other dehydrogenases. This quantitative data provides a clear comparison of their respective potencies.
| Inhibitor | Target Dehydrogenase | IC50 / Ki | Selectivity | Reference |
| This compound | MDH1 | 2.27 µM | >12-fold vs. MDH2 (IC50 = 27.47 µM) | [1] |
| Gossypol | LDH | Ki = ~1 µM | Also inhibits other NADH-dependent enzymes | [2] |
| GSK2837808A | LDHA | IC50 = 2.6 nM | ~16.5-fold vs. LDHB (IC50 = 43 nM) | [3][4] |
| FX11 | LDHA | Ki = 8 µM | Selective for LDHA | |
| Epigallocatechin gallate (EGCG) | GDH | - | Broad-spectrum, affects multiple pathways | [5] |
| G6PDi-1 | G6PD | IC50 = 0.07 µM | Reversible and non-competitive inhibitor | [6][7] |
Delving into the Mechanisms and Off-Target Effects
The superiority of a targeted inhibitor like this compound becomes more apparent when considering the mechanisms of action and potential off-target effects.
This compound: By selectively inhibiting MDH1, this compound has been shown to reduce the generation of reactive oxygen species (ROS) by blocking the MDH1-mediated conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, which in turn suppresses ferroptosis.[1] This targeted mechanism offers a clear therapeutic rationale with a potentially favorable safety profile.
Pan-Dehydrogenase Inhibitors (Representative Examples):
-
Gossypol (LDH Inhibitor): While a potent LDH inhibitor, gossypol is known for its off-target effects, including the inhibition of other NADH-dependent enzymes like GAPDH.[2] Its use has been associated with a range of toxicities, including reproductive, cardiac, and hepatic issues.[8][9][10]
-
GSK2837808A (LDHA Inhibitor): This is a potent and selective LDHA inhibitor. While demonstrating good selectivity against LDHB, the broader off-target profile in a complex biological system requires careful evaluation.
-
FX11 (LDHA Inhibitor): A selective inhibitor of LDHA that has shown preclinical efficacy. However, at higher concentrations, off-target or cytotoxic effects have been suggested.[11]
-
Epigallocatechin gallate (EGCG) (GDH inhibitor): EGCG, a polyphenol from green tea, inhibits GDH but also affects a wide array of other signaling pathways, making it a non-specific inhibitor.[5][12] While it has shown therapeutic potential, attributing its effects to the inhibition of a single dehydrogenase is challenging.
-
G6PDi-1 (G6PD Inhibitor): A potent and reversible G6PD inhibitor.[6][7] While it shows clear on-target activity, some potential off-target effects on purine nucleosides have been noted in metabolomics studies.[13][14]
The targeted approach of this compound, focusing on a specific metabolic node, is designed to minimize such widespread off-target interactions, potentially leading to a better therapeutic window.
Experimental Protocols for Dehydrogenase Activity Assays
Accurate and reproducible assessment of inhibitor potency is fundamental. Below are generalized protocols for measuring the activity of MDH1 and other dehydrogenases, based on common spectrophotometric methods.
General Principle of Dehydrogenase Activity Assays
Most dehydrogenase activity assays rely on monitoring the change in absorbance of NAD(P)H at 340 nm. The reduction of NAD+ to NADH or the oxidation of NADPH to NADP+ leads to a change in absorbance, which is directly proportional to the enzyme's activity.
Malate Dehydrogenase (MDH1) Activity Assay Protocol
This protocol is adapted from standard spectrophotometric assays for MDH1.[15][16][17]
Materials:
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 8.0)
-
NADH solution (e.g., 10 mM)
-
Oxaloacetate (OAA) solution (e.g., 20 mM, freshly prepared)
-
Purified MDH1 enzyme or cell lysate containing MDH1
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer and NADH in each well.
-
Add the desired concentration of this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Initiate the reaction by adding the OAA solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation (decrease in absorbance) is proportional to the MDH1 activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Similar principles are applied to the activity assays for LDH, GDH, and G6PD, with variations in substrates and cofactors as outlined in the table below.
| Enzyme | Substrate 1 | Substrate 2 | Cofactor | Monitored Reaction |
| MDH1 | Oxaloacetate | NADH | - | NADH oxidation to NAD+ |
| LDH | Pyruvate | NADH | - | NADH oxidation to NAD+ |
| GDH | Glutamate | NAD+ | - | NAD+ reduction to NADH |
| G6PD | Glucose-6-Phosphate | NADP+ | - | NADP+ reduction to NADPH |
Visualizing the Cellular Context
To better understand the role of MDH1 and the implications of its inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: MDH1 in the Malate-Aspartate Shuttle.
Caption: Workflow for Dehydrogenase Inhibition Assay.
Conclusion: The Advantage of Precision Targeting
The evidence presented in this guide underscores the superiority of a targeted inhibition strategy with this compound over the use of less specific pan-dehydrogenase inhibitors. The selectivity of this compound for the cytosolic MDH1 isoform, coupled with its well-defined mechanism of action, offers a promising avenue for therapeutic intervention with a potentially wider therapeutic window and fewer off-target effects. While pan-dehydrogenase inhibitors have their applications, the future of metabolic drug discovery lies in the development of precise molecular tools like this compound that can modulate specific nodes within complex cellular networks. This approach not only enhances the potential for efficacy but also prioritizes patient safety by minimizing unintended biological consequences. Further preclinical and clinical investigation of this compound is warranted to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Gossypol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trschools.com [trschools.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Malate Dehydrogenase 1 (MDH1) Activity Assay (ab200009) | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
Independent Verification of Mdh1-IN-2's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mdh1-IN-2, a selective inhibitor of cytosolic malate dehydrogenase (Mdh1), with other known Mdh1 inhibitors. The focus is on the independent verification of its mechanism of action, supported by experimental data and detailed protocols to aid in reproducible research.
Introduction to Mdh1 Inhibition
Malate dehydrogenase 1 (Mdh1) is a cytosolic enzyme that plays a critical role in cellular metabolism by catalyzing the reversible conversion of malate to oxaloacetate.[1] This process is essential for the malate-aspartate shuttle, which transports NADH reducing equivalents into the mitochondria for ATP production, and for regenerating cytosolic NAD+ to support glycolysis.[1] Due to the high metabolic demands of cancer cells, Mdh1 is a promising target for therapeutic intervention.[1] Mdh1 inhibitors disrupt these metabolic pathways, leading to cellular stress and, in some cases, cell death.[1]
Comparative Analysis of Mdh1 Inhibitors
This section compares the biochemical and cellular activities of this compound with other notable Mdh1 inhibitors. The data presented is collated from various preclinical studies.
Biochemical Potency
| Compound | Target(s) | IC50 (Mdh1) | IC50 (Mdh2) | Reference |
| This compound | Mdh1 | 2.27 µM | 27.47 µM | [2] |
| MDH1/2-IN-1 | Mdh1/Mdh2 | 1.07 nM | 1.06 nM | [3] |
| LW1497 | Mdh1/Mdh2 | ~10 µM | Not specified | [4][5] |
Cellular Mechanism of Action
| Compound | Proposed Mechanism of Action | Key Cellular Effects | Reference |
| This compound | Inhibition of the conversion of 2-Ketoglutaric acid to α-Hydroxyglutaric acid, leading to reduced Reactive Oxygen Species (ROS) and suppression of ferroptosis. | Reduces intracellular ROS production; Suppresses 2-Ketoglutaric acid-induced ferroptosis. | [2] |
| MDH1/2-IN-1 | Inhibition of mitochondrial respiration and the HIF-1α pathway. | Reduces oxygen consumption rate (OCR); Inhibits hypoxia-induced HIF-1α accumulation. | [3] |
| LW1497 | Inhibition of mitochondrial respiration and suppression of the HIF-1α pathway. | Downregulates Slug expression, inhibiting epithelial-mesenchymal transition (EMT). | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of the described mechanisms of action.
Mdh1 Enzymatic Activity Assay (Oxaloacetate-dependent NADH oxidation)
This assay measures the enzymatic activity of Mdh1 by monitoring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the conversion of oxaloacetate to malate.
Materials:
-
Purified recombinant Mdh1 enzyme
-
Mdh1 Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
NADH solution (10 mM stock)
-
Oxaloacetate (OAA) solution (20 mM stock)
-
Test compounds (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing Mdh1 Assay Buffer, a final concentration of 100-200 µM NADH, and the desired concentration of the test inhibitor (or DMSO as a vehicle control).
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding oxaloacetate to a final concentration of 100-200 µM.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cultured cells expressing Mdh1
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-Mdh1 antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a cooling step at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Mdh1 in the supernatant by Western blotting using an anti-Mdh1 antibody.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.
Materials:
-
Cultured cells
-
DCFH-DA (cell-permeable, non-fluorescent)
-
ROS-inducing agent (e.g., 2-Ketoglutaric acid)
-
Test compound (this compound)
-
Cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound or vehicle control for a specified time.
-
Load the cells with DCFH-DA by incubating them in a medium containing the probe.
-
Wash the cells to remove excess probe.
-
Induce ROS production by treating the cells with a ROS-inducing agent.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).
-
A decrease in fluorescence intensity in cells treated with the test compound compared to the control indicates a reduction in ROS levels.
Ferroptosis Assay
This assay assesses the ability of a compound to protect cells from ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.
Materials:
-
Cultured cells
-
Ferroptosis-inducing agent (e.g., erastin or RSL3)
-
Test compound (this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Luminometer or fluorescence microscope/flow cytometer
Procedure for Cell Viability:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound.
-
Induce ferroptosis by adding a ferroptosis-inducing agent.
-
After a set incubation period, measure cell viability using a luminescent or fluorescent-based assay.
-
An increase in cell viability in the presence of the test compound indicates protection from ferroptosis.
Procedure for Lipid Peroxidation:
-
Treat cells with the test compound and ferroptosis inducer as described above.
-
Load the cells with a lipid peroxidation sensor.
-
Analyze the cells by fluorescence microscopy or flow cytometry. A shift in the fluorescence emission of the probe indicates lipid peroxidation.
-
A reduction in the fluorescence shift in compound-treated cells suggests inhibition of lipid peroxidation.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship of the evidence supporting this compound's mechanism of action.
References
- 1. What are MDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LW1497, an Inhibitor of Malate Dehydrogenase, Suppresses TGF-β1-Induced Epithelial-Mesenchymal Transition in Lung Cancer Cells by Downregulating Slug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Mdh1-IN-2: A Comparative Guide to Specificity and Potency
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for elucidating the biological function of a target protein. This guide provides a critical review of Mdh1-IN-2, a known inhibitor of malate dehydrogenase 1 (MDH1), and compares its performance against other available alternatives. The information presented herein is supported by available experimental data to aid in the selection of the most appropriate tool compound for your research needs.
Malate dehydrogenase 1 (MDH1) is a cytosolic enzyme that plays a crucial role in the malate-aspartate shuttle, a key metabolic pathway that transports reducing equivalents (in the form of NADH) from the cytosol to the mitochondria. This process is vital for cellular energy metabolism and is implicated in various pathological conditions, including cancer. The development of specific inhibitors for MDH1 is therefore of significant interest for both basic research and therapeutic applications.
This compound: A Selective MDH1 Inhibitor
This compound has emerged as a selective inhibitor of MDH1. It exhibits a notable preference for MDH1 over its mitochondrial counterpart, MDH2, as demonstrated by in vitro enzyme inhibition assays.
Comparison with Alternative Inhibitors
To provide a comprehensive assessment of this compound, its potency and selectivity are compared with other known MDH inhibitors. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its key comparators against MDH1 and MDH2.
| Inhibitor | MDH1 IC50 | MDH2 IC50 | Selectivity (MDH2/MDH1) |
| This compound | 2.27 µM[1] | 27.47 µM[1] | ~12-fold |
| MDH1/2-IN-1 | 1.07 nM[2] | 1.06 nM[2] | ~1-fold (Dual Inhibitor) |
| LW1497 | ~10 µM | Not specified | Not specified |
| Compound 50 | Not specified | Not specified | Dual Inhibitor |
Note: Lower IC50 values indicate higher potency. The selectivity ratio is calculated by dividing the IC50 for MDH2 by the IC50 for MDH1, with a higher ratio indicating greater selectivity for MDH1. The data for LW1497 and Compound 50 is less precise from the available literature, with LW1497 being described as a dual inhibitor and Compound 50 also inhibiting both isoforms.
Potency and Specificity Analysis
Based on the available data, MDH1/2-IN-1 is the most potent inhibitor of MDH1, with an IC50 in the nanomolar range. However, it is a dual inhibitor, showing nearly identical potency for MDH2. This lack of selectivity makes it a useful tool for studying the combined effects of inhibiting both MDH isoforms but unsuitable for dissecting the specific roles of MDH1.
In contrast, This compound demonstrates a clear, albeit moderate, selectivity for MDH1 over MDH2. With an approximately 12-fold higher potency for the cytosolic isoform, it represents a more suitable tool for specifically probing the function of MDH1.
LW1497 and Compound 50 are also reported to be dual inhibitors of MDH1 and MDH2. While quantitative IC50 values for both isoforms are not consistently available, their characterization as dual inhibitors suggests a lack of specificity for MDH1.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these inhibitors is the disruption of the malate-aspartate shuttle. By inhibiting MDH1, these compounds prevent the conversion of malate to oxaloacetate in the cytosol, a critical step for the regeneration of NAD+ required for glycolysis and the transfer of reducing equivalents into the mitochondria. This disruption of cellular metabolism can lead to various downstream effects, including the inhibition of cancer cell proliferation.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust experimental procedures. A standard method for assessing MDH enzyme activity is a continuous spectrophotometric assay.
MDH Enzyme Activity Assay Protocol
This protocol is a generalized procedure for measuring the enzymatic activity of MDH1 and MDH2 and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human MDH1 and MDH2 enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Oxaloacetic acid (OAA)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NADH in the assay buffer.
-
Prepare a fresh stock solution of OAA in the assay buffer immediately before use, as it is unstable.
-
Prepare serial dilutions of the test inhibitor at various concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, NADH solution, and the test inhibitor at the desired concentrations.
-
Add the MDH enzyme (either MDH1 or MDH2) to each well and incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the OAA solution to each well.
-
-
Data Acquisition:
-
Immediately after adding OAA, measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion and Recommendations
This compound stands out as a valuable tool for researchers aiming to specifically investigate the role of cytosolic malate dehydrogenase 1. Its demonstrated selectivity over the mitochondrial isoform, MDH2, makes it a superior choice compared to dual inhibitors like MDH1/2-IN-1, LW1497, and Compound 50 when the goal is to dissect the specific functions of MDH1.
However, it is crucial to acknowledge the limitations of the currently available data. A comprehensive understanding of the specificity of this compound would require broader selectivity profiling against a panel of other dehydrogenases and metabolic enzymes. The potential for off-target effects, as has been suggested for LW1497, underscores the importance of such expanded characterization for any chemical probe.
For researchers studying the combined roles of both MDH isoforms, the highly potent dual inhibitor MDH1/2-IN-1 would be the more appropriate choice.
References
Safety Operating Guide
Personal protective equipment for handling Mdh1-IN-2
Disclaimer: This document provides essential safety and logistical information for handling Mdh1-IN-2 based on general best practices for potent small molecule inhibitors. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, the toxicological properties have not been fully characterized. Researchers must conduct a thorough risk assessment before handling this compound.
This guide is intended for researchers, scientists, and drug development professionals. Strict adherence to these protocols is crucial to ensure personal safety and maintain the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
Given that this compound is a bioactive small molecule inhibitor, it should be handled with caution as a potentially hazardous substance. The following PPE is mandatory when handling this compound in solid form or in solution.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change gloves immediately upon contamination. |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. Standard safety glasses are insufficient. |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant, and buttoned completely. |
| Respiratory Protection | N95 or higher Respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. |
Handling and Storage Protocols
Proper handling and storage are vital to ensure the stability of this compound and the safety of laboratory personnel.
Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C or -80°C | Refer to manufacturer's certificate of analysis for long-term stability. | Store in a tightly sealed container in a designated and labeled area. |
| Stock Solution | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month[1] | Suitable for short-term storage. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely preparing and using this compound in a laboratory setting.
Detailed Methodologies
Preparation of Stock Solution (Example):
-
Pre-weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance within a chemical fume hood.
-
Weighing: Carefully add the desired amount of solid this compound to the tube. Record the exact weight.
-
Dissolution: Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, clearly labeled cryovials for storage. This minimizes the number of freeze-thaw cycles for the entire stock.
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or personal exposure.
| Situation | Procedure |
| Minor Spill on Benchtop | 1. Alert others in the area. 2. Wear appropriate PPE. 3. Cover the spill with an absorbent material. 4. Clean the area with a suitable decontaminating solution (e.g., 70% ethanol), working from the outside in. 5. Dispose of all contaminated materials as hazardous waste. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of in a clearly labeled, sealed container for solid chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled hazardous liquid waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of in the designated hazardous solid waste stream. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
